molecular formula C56H58Na2O8P2 B15566109 SARS-CoV-2-IN-28 disodium

SARS-CoV-2-IN-28 disodium

Numéro de catalogue: B15566109
Poids moléculaire: 967.0 g/mol
Clé InChI: XXTWIACXFOXDMB-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SARS-CoV-2-IN-28 disodium is a useful research compound. Its molecular formula is C56H58Na2O8P2 and its molecular weight is 967.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C56H58Na2O8P2

Poids moléculaire

967.0 g/mol

Nom IUPAC

disodium;[22-[heptoxy(oxido)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] heptyl phosphate

InChI

InChI=1S/C56H60O8P2.2Na/c1-3-5-7-9-15-21-61-65(57,58)63-55-51-47-29-49(45-27-41-37-23-35(39(41)25-43(45)47)31-17-11-13-19-33(31)37)53(51)56(64-66(59,60)62-22-16-10-8-6-4-2)54-50-30-48(52(54)55)44-26-40-36-24-38(42(40)28-46(44)50)34-20-14-12-18-32(34)36;;/h11-14,17-20,25-28,35-38,47-50H,3-10,15-16,21-24,29-30H2,1-2H3,(H,57,58)(H,59,60);;/q;2*+1/p-2

Clé InChI

XXTWIACXFOXDMB-UHFFFAOYSA-L

Origine du produit

United States

Foundational & Exploratory

Unveiling SARS-CoV-2-IN-28 Disodium: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of SARS-CoV-2-IN-28 disodium (B8443419), a novel antiviral agent with potent activity against SARS-CoV-2 and other enveloped viruses. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The COVID-19 pandemic underscored the urgent need for broad-spectrum antiviral therapeutics. SARS-CoV-2-IN-28 disodium emerged from a focused drug discovery effort targeting the lipid envelope of viruses, a conserved feature among many pathogenic viruses. This compound, a two-armed diphosphate (B83284) ester with C7 alkyl chains, acts as a "molecular tweezer," disrupting the viral membrane and inactivating the virus.[1] This guide details the scientific journey from initial concept to the characterization of this promising antiviral candidate.

Discovery of a New Antiviral Paradigm

The discovery of this compound was not the result of a traditional high-throughput screening campaign against a specific viral protein. Instead, it was a rational design approach based on the concept of "molecular tweezers" – compounds designed to interact with and disrupt lipid bilayers. The parent molecule, CLR01, showed modest antiviral activity by destabilizing viral envelopes.

The research team hypothesized that by adding hydrophobic "anchors" to the CLR01 scaffold, the molecule's ability to integrate into and disrupt the viral membrane could be enhanced. This led to a structure-activity relationship (SAR) study where a series of 34 advanced molecular tweezers were synthesized by introducing various aliphatic and aromatic ester groups onto the phosphate (B84403) moieties of the parent molecule.[1] this compound, with its C7 alkyl esters, was identified from this library as a lead candidate with significantly improved antiviral potency.

Discovery_Workflow cluster_0 Conceptualization & Design cluster_1 Synthesis & Screening cluster_2 Lead Identification A Parent Molecule (CLR01) Modest Antiviral Activity B Hypothesis: Hydrophobic anchors enhance membrane disruption A->B C Rational Design of 'Advanced Molecular Tweezers' B->C D Synthesis of a Library of 34 Diphosphate Esters C->D E Structure-Activity Relationship (SAR) Study D->E F Antiviral Activity Screening (SARS-CoV-2) E->F G Identification of Lead Candidates with Enhanced Potency F->G H SARS-CoV-2-IN-28 (C7 Alkyl Ester) Selected for further characterization G->H

Discovery Workflow for this compound

Synthesis of this compound

The synthesis of this compound is achieved through a targeted esterification of the parent diphosphoric acid molecule. The general synthetic scheme involves a trichloroacetonitrile (B146778) (TCA)-mediated reaction.

Synthesis_Pathway Parent_Acid Diphosphoric Acid Tweezer (1) Activated_Intermediate TCA-Activated Intermediate Parent_Acid->Activated_Intermediate Trichloroacetonitrile (TCA) Esterification Esterification Reaction Activated_Intermediate->Esterification Alcohol Heptan-1-ol (C7 Alcohol) Alcohol->Esterification Diester_Acid Diphosphoric Acid C7 Diester Esterification->Diester_Acid Neutralization Neutralization (e.g., with NaOH) Diester_Acid->Neutralization Final_Product This compound Neutralization->Final_Product

General Synthesis Pathway for this compound

A detailed experimental protocol for the synthesis is provided in Section 6. The process involves the activation of the parent diphosphoric acid with trichloroacetonitrile, followed by the introduction of the C7 alkyl chains via esterification with heptan-1-ol. The resulting phosphoric acid derivative is then purified by preparative HPLC and subsequently deprotonated to yield the water-soluble disodium salt.[1]

In Vitro Efficacy and Cytotoxicity

This compound has demonstrated potent antiviral activity against SARS-CoV-2. Its efficacy is not limited to the original strain, as it has shown activity against other enveloped viruses as well. The key quantitative data are summarized in the table below.

Parameter Virus/Cell Line Value Reference
IC50 (Antiviral Activity) SARS-CoV-20.4 µM[1]
IC50 (Spike Pseudoparticle Transduction) -1.0 µM[1]
EC50 (Liposomal Membrane Disruption) -4.4 µM[1]
CC50 (Cytotoxicity) Caco-2 cells213.1 µM[1]
IC50 (Antiviral Activity) Respiratory Syncytial Virus (RSV)7.1 µM[1]
IC50 (Antiviral Activity) Influenza A Virus (IAV)24.5 µM[1]
IC50 (Antiviral Activity) Measles Virus (MeV)4.0 µM[1]
IC50 (Antiviral Activity) Herpes Simplex Virus-1 (HSV-1)1.6 µM[1]

Mechanism of Action: Viral Membrane Disruption

The primary mechanism of action of this compound is the direct disruption of the viral lipid envelope. This physical mechanism is advantageous as it is less susceptible to viral mutations that affect specific protein targets. The molecular tweezer structure, with its hydrophobic C7 alkyl "anchors," facilitates insertion into the viral membrane, leading to increased rigidity and surface tension, ultimately causing the membrane to rupture and rendering the virus non-infectious.[1]

Mechanism_of_Action cluster_0 Viral Interaction cluster_1 Membrane Destabilization A SARS-CoV-2-IN-28 Disodium C Binding to Viral Membrane A->C B Enveloped Virus (e.g., SARS-CoV-2) B->C D Insertion of C7 Alkyl Chains into Lipid Bilayer C->D E Increased Membrane Rigidity & Surface Tension D->E F Membrane Disruption & Leakage E->F G Viral Inactivation F->G

Mechanism of Action of this compound

Detailed Experimental Protocols

General Synthesis of Dialkyl Diphosphate Tweezers

The synthesis is based on the trichloroacetonitrile (TCA)-mediated esterification of the parent diphosphoric acid tweezer.

  • Activation: The diphosphoric acid form of the parent tweezer is dissolved in an appropriate organic solvent. Trichloroacetonitrile (TCA) is added to activate the phosphate groups.

  • Esterification: The desired alcohol (for SARS-CoV-2-IN-28, heptan-1-ol) is added to the activated mixture. The reaction is stirred at room temperature until completion, monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Purification: The resulting diphosphoric acid diester is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Neutralization: The purified diester is dissolved in a suitable solvent, and a stoichiometric amount of a base (e.g., sodium hydroxide) is added to form the disodium salt.

  • Lyophilization: The final product is obtained as a solid after lyophilization.

Antiviral Activity Assay (Plaque Reduction Assay)
  • Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is prepared in multi-well plates.

  • Compound Dilution: A serial dilution of this compound is prepared in a cell culture medium.

  • Virus Incubation: A known titer of SARS-CoV-2 is pre-incubated with the different concentrations of the compound for a defined period (e.g., 1-2 hours) at 37°C.

  • Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the cells. The plates are incubated for 1 hour to allow for viral adsorption.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.

  • Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator.

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • IC50 Calculation: The concentration of the compound that inhibits plaque formation by 50% (IC50) is calculated.

Liposomal Membrane Disruption Assay (Dye Leakage Assay)
  • Liposome (B1194612) Preparation: Liposomes encapsulating a fluorescent dye at a self-quenching concentration (e.g., carboxyfluorescein) are prepared.

  • Assay Setup: The liposomes are diluted in a buffer in a multi-well plate.

  • Compound Addition: Different concentrations of this compound are added to the wells.

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time. Disruption of the liposome membrane leads to the release and dilution of the dye, resulting in an increase in fluorescence.

  • Data Analysis: The percentage of dye leakage is calculated relative to a positive control (e.g., Triton X-100 for complete lysis). The EC50, the concentration at which 50% of the maximum leakage occurs, is determined.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells (e.g., Caco-2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with a medium containing serial dilutions of this compound.

  • Incubation: The plate is incubated for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Calculation: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.

Conclusion

This compound represents a promising antiviral candidate with a novel, broad-spectrum mechanism of action. By targeting the conserved lipid envelope of viruses, it holds the potential to be effective against a range of existing and emerging viral threats. The data presented in this guide provide a solid foundation for its further preclinical and clinical development. The favorable therapeutic window, as indicated by the high CC50 value relative to its potent antiviral IC50, further supports its potential as a safe and effective antiviral agent.

References

In-Depth Technical Guide to SARS-CoV-2-IN-28 Disodium: A Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SARS-CoV-2-IN-28 disodium (B8443419), also identified as CP020, is a novel supramolecular agent demonstrating significant antiviral activity against SARS-CoV-2 and other enveloped viruses. As a derivative of the "molecular tweezer" CLR01, this two-armed diphosphate (B83284) ester, featuring C7 alkyl chains, exhibits a mechanism of action centered on the disruption of the viral envelope. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, supported by detailed experimental protocols and quantitative data analysis.

Chemical Structure and Properties

SARS-CoV-2-IN-28 disodium is a derivative of a class of compounds known as molecular tweezers. These molecules possess a unique horseshoe-shaped cavity that allows for the complexation of specific guest molecules. In the case of this compound, the core structure is functionalized with two C7 alkyl diphosphate ester arms. This modification enhances its interaction with and disruption of lipid bilayers, a key feature of its antiviral activity.

Chemical Name: this compound (CP020) Molecular Formula: C₅₆H₅₈Na₂O₈P₂ Molecular Weight: 966.98 g/mol

The disodium salt form confers aqueous solubility, a critical property for a potential therapeutic agent. The C7 alkyl chains provide lipophilic anchors that facilitate its insertion into the viral membrane.

Mechanism of Action

The primary mechanism of action for this compound is the physical disruption of the viral envelope.[1] Unlike traditional antiviral drugs that target specific viral enzymes or proteins, this molecular tweezer targets the lipid bilayer that encapsulates and protects the viral genetic material. The proposed mechanism involves the following steps:

  • Binding: The molecular tweezer binds to the lipid head groups of the phospholipids (B1166683) in the viral envelope.

  • Insertion: The C7 alkyl "lipid anchors" insert into the lipid bilayer.

  • Disruption: This insertion increases the surface tension of the membrane, leading to its destabilization and the formation of pores or lesions.

  • Inactivation: The compromised viral envelope results in the loss of viral infectivity.

This mechanism of action suggests a broad-spectrum antiviral potential against a range of enveloped viruses, as the primary target—the lipid envelope—is a common feature among them.

G cluster_0 Mechanism of Viral Inactivation Tweezer SARS-CoV-2-IN-28 Disodium Binding Binding to Lipid Head Groups Tweezer->Binding Initial Interaction ViralEnvelope Viral Lipid Envelope Binding->ViralEnvelope Insertion Insertion of Alkyl Chains Binding->Insertion Disruption Membrane Disruption Insertion->Disruption Inactivation Loss of Viral Infectivity Disruption->Inactivation

Caption: Proposed mechanism of action for this compound.

Quantitative Biological Activity

The antiviral and cytotoxic properties of this compound have been quantified through a series of in vitro assays. The key quantitative data are summarized in the table below for ease of comparison.

Parameter Virus/Cell Line Value Reference
IC₅₀ (Antiviral Activity) SARS-CoV-20.4 µM[2]
IC₅₀ (Spike Pseudoparticle Transduction) SARS-CoV-21.0 µM[2]
CC₅₀ (Cytotoxicity) Caco-2 cells213.1 µM[2]
Selectivity Index (SI = CC₅₀/IC₅₀) SARS-CoV-2 in Caco-2 cells>532[1]
EC₅₀ (Liposomal Membrane Disruption) -4.4 µM[2]
IC₅₀ (Antiviral Activity) Respiratory Syncytial Virus (RSV)7.1 µM[2]
IC₅₀ (Antiviral Activity) Influenza A Virus (IAV)24.5 µM[2]
IC₅₀ (Antiviral Activity) Measles Virus (MeV)4.0 µM[2]
IC₅₀ (Antiviral Activity) Herpes Simplex Virus-1 (HSV-1)1.6 µM[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Antiviral Activity Assay (SARS-CoV-2 Infection)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against live SARS-CoV-2.

  • Cell Seeding: Seed Caco-2 cells in 96-well plates at a density that ensures a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Virus Inactivation: Incubate the SARS-CoV-2 virus stock with the various concentrations of the compound for 2 hours at 37°C.

  • Infection: Remove the culture medium from the Caco-2 cells and add the virus-compound mixture.

  • Incubation: Incubate the infected cells for a defined period (e.g., 48 hours) at 37°C in a 5% CO₂ atmosphere.

  • Quantification: Determine the level of viral infection. This can be achieved through methods such as an in-cell ELISA targeting a viral protein (e.g., Spike protein) or by quantifying viral RNA via RT-qPCR.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of infection inhibition against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Antiviral Activity Assay Workflow A Seed Caco-2 Cells D Infect Caco-2 Cells A->D B Prepare Compound Dilutions C Incubate Virus with Compound B->C C->D E Incubate (48h) D->E F Quantify Viral Infection (ELISA/RT-qPCR) E->F G Calculate IC50 Value F->G

Caption: Workflow for the SARS-CoV-2 antiviral activity assay.

Cytotoxicity Assay

This protocol describes the determination of the half-maximal cytotoxic concentration (CC₅₀) of this compound.

  • Cell Seeding: Seed Caco-2 cells in 96-well plates at a predetermined density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Liposomal Membrane Disruption Assay

This assay measures the ability of this compound to disrupt lipid bilayers, providing mechanistic insight into its antiviral activity.

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration. The lipid composition of the LUVs should mimic that of a viral envelope.

  • Assay Setup: In a 96-well plate, add the prepared liposomes to a buffer solution.

  • Compound Addition: Add serial dilutions of this compound to the wells containing the liposomes.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time. Disruption of the liposomes will cause the dye to leak out and become de-quenched, resulting in an increase in fluorescence.

  • Data Analysis: A positive control (e.g., Triton X-100) is used to determine the maximum fluorescence signal (100% leakage). The half-maximal effective concentration (EC₅₀) for membrane disruption is calculated by plotting the percentage of dye leakage against the compound concentration.

Conclusion

This compound is a promising broad-spectrum antiviral candidate with a unique mechanism of action that involves the physical disruption of the viral envelope. Its potent in vitro activity against SARS-CoV-2 and other enveloped viruses, combined with a favorable selectivity index, warrants further investigation and development as a potential therapeutic agent for viral infections. The detailed protocols provided in this guide are intended to facilitate further research and evaluation of this novel molecular tweezer.

References

In-Depth Technical Guide: Mechanism of Action of SARS-CoV-2-IN-28 Disodium Against Viral Envelopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action, quantitative efficacy, and underlying experimental protocols for SARS-CoV-2-IN-28 disodium (B8443419), a novel antiviral candidate. Identified in research as CP020, this compound is a two-armed diphosphate (B83284) ester featuring C7 alkyl chains, engineered as a "molecular tweezer" with an extended length. Its primary antiviral activity stems from the direct disruption of viral envelopes, a mechanism confirmed through a series of biophysical and virological assays. This document provides a comprehensive summary of its broad-spectrum activity against SARS-CoV-2 and other enveloped viruses, detailed methodologies of the key experiments performed, and visual representations of the experimental workflows and proposed mechanism.

Core Mechanism of Action: Viral Envelope Disruption

SARS-CoV-2-IN-28 disodium functions as a virucidal agent by directly targeting and destabilizing the lipid bilayer of enveloped viruses. As a "molecular tweezer," its structure is designed to interact with and insert its lipid anchors into the viral membrane. This insertion is believed to increase the surface tension of the lipid envelope, leading to its disruption and a subsequent loss of viral infectivity.[1] This physical mechanism of action is advantageous as it is less susceptible to viral mutations affecting specific protein targets. Evidence for this mechanism is primarily derived from liposomal membrane disruption assays, which serve as a model for the viral envelope.

The proposed mechanism involves the tweezer-like structure of this compound binding to components of the lipid bilayer. Molecular modeling suggests that the optimized tweezer design interacts efficiently with the viral membrane, leading to its destabilization.[2]

cluster_0 SARS-CoV-2-IN-28 Action Compound SARS-CoV-2-IN-28 (Molecular Tweezer) Envelope Viral Lipid Envelope Compound->Envelope Interaction & Insertion Disruption Membrane Disruption (Increased Surface Tension) Envelope->Disruption Inactivation Viral Inactivation Disruption->Inactivation

Figure 1: Proposed mechanism of viral inactivation.

Quantitative Data Summary

The antiviral and cytotoxic activities of this compound (CP020) have been quantified across several assays. The data demonstrates potent activity against SARS-CoV-2 and a favorable selectivity index.

Parameter Assay Type Value Cell Line / System Reference
IC50 SARS-CoV-2 Direct Inactivation0.4 µMCaco-2 Cells[3][4]
IC50 SARS-CoV-2 Spike Pseudoparticle Transduction1.0 µMNot Specified[1][3][4]
CC50 Cytotoxicity213.1 µMCaco-2 Cells[3][4]
EC50 Liposomal Membrane Disruption4.4 µMLiposome (B1194612) System[3][4]
IC50 Respiratory Syncytial Virus (RSV)7.1 µMNot Specified[3][4]
IC50 Influenza A Virus (IAV)24.5 µMNot Specified[3][4]
IC50 Measles Virus (MeV)4.0 µMNot Specified[3][4]
IC50 Herpes Simplex Virus-1 (HSV-1)1.6 µMNot Specified[3][4]

IC50 (Half-maximal inhibitory concentration), CC50 (Half-maximal cytotoxic concentration), EC50 (Half-maximal effective concentration).

Detailed Experimental Protocols

The following sections provide the detailed methodologies for the key experiments used to characterize the activity of this compound.

SARS-CoV-2 Direct Inactivation Assay (In-Cell ELISA)

This assay quantifies the ability of the compound to directly inactivate live SARS-CoV-2 particles.

cluster_workflow Direct Virus Inactivation Workflow Start Start: SARS-CoV-2 Virus Stock + SARS-CoV-2-IN-28 Incubate Incubate Mixture (2 hours, 37°C) Start->Incubate Inoculate Inoculate Caco-2 Cells with Mixture Incubate->Inoculate Incubate_Cells Incubate Cells (2 days) Inoculate->Incubate_Cells Fix_Perm Fix and Permeabilize Cells Incubate_Cells->Fix_Perm ELISA In-Cell ELISA: 1. Anti-S-protein Ab 2. HRP-conjugated 2° Ab 3. Substrate & Readout Fix_Perm->ELISA End End: Quantify Infection Rates (Calculate IC50) ELISA->End

Figure 2: Workflow for the direct virus inactivation assay.
  • Objective: To determine the concentration of this compound required to inhibit 50% of viral infection in Caco-2 cells.[3][4]

  • Procedure:

    • A low dose of SARS-CoV-2 (Wuhan strain) is incubated with serial dilutions of this compound (e.g., 0-15 µM) for 2 hours at 37°C.[3][4][5]

    • The virus-compound mixtures are then used to inoculate monolayers of Caco-2 cells.

    • The cells are incubated for 2 days to allow for viral entry and replication.[5]

    • Following incubation, the cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

    • The cell membranes are permeabilized to allow antibody access to intracellular viral proteins.

    • An in-cell ELISA is performed by first incubating the cells with a primary antibody specific for the viral Spike (S) protein.[5]

    • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added.

    • A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The signal intensity is proportional to the amount of viral protein present.

    • The IC50 value is calculated from the dose-response curve.

SARS-CoV-2 Spike Pseudoparticle Transduction Assay

This assay assesses the compound's ability to inhibit viral entry mediated by the SARS-CoV-2 Spike protein using a safer, non-replicating viral system.

cluster_workflow Pseudoparticle Transduction Assay Workflow Start Start: Spike-Pseudotyped Lentivirus (Luciferase Reporter) Treat Pre-incubate Virus with SARS-CoV-2-IN-28 Start->Treat Transduce Transduce ACE2-expressing HEK293 cells Treat->Transduce Incubate Incubate Cells (48-72 hours) Transduce->Incubate Lyse Lyse Cells Incubate->Lyse Luciferase Add Luciferase Substrate Lyse->Luciferase Readout Measure Luminescence Luciferase->Readout End End: Quantify Transduction (Calculate IC50) Readout->End

Figure 3: Workflow for the pseudoparticle transduction assay.
  • Objective: To measure the inhibition of Spike-mediated viral entry.

  • Procedure:

    • Lentiviral particles are pseudotyped with the SARS-CoV-2 Spike protein and engineered to carry a reporter gene, such as firefly luciferase.[6][7]

    • These pseudoparticles are pre-incubated with various concentrations of this compound.

    • The mixture is then used to infect a target cell line that expresses the ACE2 receptor (e.g., ACE2-HEK293 cells).[6][7]

    • The cells are incubated for approximately 48-72 hours to allow for viral entry and expression of the luciferase reporter gene.[6]

    • The cells are lysed, and a luciferase substrate is added.

    • The resulting luminescence, which is proportional to the number of successfully transduced cells, is measured using a luminometer.

    • The IC50 value is determined by plotting the reduction in luminescence against the compound concentration.

Liposomal Membrane Disruption Assay

This biophysical assay models the viral envelope to directly measure the membrane-disrupting capability of the compound.

cluster_workflow Liposome Disruption Assay Workflow Start Start: Liposomes with self-quenched Carboxyfluorescein Treat Add SARS-CoV-2-IN-28 Start->Treat Disruption Membrane Disruption (if active) Treat->Disruption Leakage Carboxyfluorescein Leakage & De-quenching Disruption->Leakage Measure Measure Fluorescence Increase (Ex/Em: 492/517 nm) Leakage->Measure End End: Quantify Disruption (Calculate EC50) Measure->End

Figure 4: Workflow for the liposome disruption assay.
  • Objective: To quantify the ability of this compound to permeabilize lipid bilayers.

  • Procedure:

    • Large unilamellar vesicles (liposomes) are prepared with a lipid composition that can mimic viral envelopes (e.g., DOPC or mixtures including POPE, POPS, POPC).[5][8]

    • A fluorescent dye, such as 5(6)-carboxyfluorescein, is encapsulated within the liposomes at a high, self-quenching concentration.[9]

    • The liposome suspension is placed in a fluorometer, and a baseline fluorescence is recorded.

    • Serial dilutions of this compound are added to the liposome suspension.

    • If the compound disrupts the liposome membrane, the carboxyfluorescein leaks out into the surrounding buffer, becomes diluted, and de-quenches, resulting in a measurable increase in fluorescence.[9]

    • The fluorescence intensity is monitored over time at appropriate excitation and emission wavelengths (e.g., ~492 nm excitation and ~517 nm emission for carboxyfluorescein).[5]

    • Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to completely lyse all liposomes.

    • The percentage of leakage is calculated relative to the maximum signal, and the EC50 is determined from the dose-response curve.

Cytotoxicity Assay

This assay is crucial for determining the therapeutic window of the compound by measuring its toxicity to host cells.

  • Objective: To determine the concentration of the compound that reduces the viability of Caco-2 cells by 50%.

  • Procedure (MTT Assay Example):

    • Caco-2 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cell culture medium is replaced with medium containing serial dilutions of this compound.

    • The cells are incubated with the compound for a defined period (e.g., 48-72 hours).

    • After the incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plate is incubated for an additional period (e.g., 3-4 hours) at 37°C. Metabolically active, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

    • A solubilization solution (e.g., DMSO or a specialized detergent-based buffer) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of ~570 nm.

    • The CC50 value is calculated by comparing the absorbance of treated cells to untreated control cells.

Conclusion

This compound represents a promising broad-spectrum antiviral candidate that operates through a direct, physical mechanism of viral envelope disruption. The quantitative data demonstrates high efficacy against SARS-CoV-2 and other enveloped viruses in vitro, with a substantial window between its effective and cytotoxic concentrations. The detailed experimental protocols provided herein offer a basis for the further evaluation and development of this and similar compounds targeting the viral lipid envelope.

References

SARS-CoV-2-IN-28 Disodium: A Technical Guide on a Second-Generation Molecular Tweezer Antiviral

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The emergence of novel and re-emerging viral pathogens, exemplified by the SARS-CoV-2 pandemic, underscores the urgent need for broad-spectrum antiviral agents. Molecular tweezers represent a class of supramolecular compounds that operate via a novel mechanism, physically disrupting the lipid envelope of viruses, leading to a loss of infectivity. This technical guide focuses on SARS-CoV-2-IN-28 disodium (B8443419), an advanced, second-generation molecular tweezer developed through systematic structure-activity relationship (SAR) studies. By incorporating aliphatic ester groups as lipid anchors, SARS-CoV-2-IN-28 disodium demonstrates markedly enhanced virucidal activity against SARS-CoV-2 and other enveloped respiratory viruses compared to its parent compounds. This document details its mechanism of action, presents comprehensive quantitative efficacy and safety data, outlines key experimental protocols for its evaluation, and provides a forward-looking perspective on its potential for clinical development.

Introduction to Molecular Tweezer Antivirals

Molecular tweezers are synthetic, host-guest molecules with an open cavity structure capable of binding specific guest molecules through non-covalent interactions.[1] Initially developed to target lysine (B10760008) and arginine residues in amyloidogenic proteins, the parent molecular tweezer, CLR01, was discovered to have a profound, direct antiviral effect on enveloped viruses such as HIV, Herpesviruses, and Ebola virus.[2][3] This activity is not dependent on targeting specific viral proteins, which are prone to mutation, but rather on a more universal feature: the viral lipid envelope.

The mechanism of action is primarily physical. Molecular tweezers bind to the lipid head groups, such as the trimethylammonium cation of choline (B1196258), present on the surface of the viral membrane.[2][4] This supramolecular interaction increases the surface tension of the lipid bilayer, leading to destabilization and physical disruption of the envelope.[2][3][5] This process results in a complete loss of viral infectivity.[4][5] Because they target the entire viral particle, their efficacy is less likely to be compromised by the evolution of drug-resistant mutations in viral proteins.

This compound: Core Compound Profile

This compound (also referred to as CP020) is a second-generation, advanced molecular tweezer derived from the parent molecule CLR01.[6] It is chemically described as a two-armed diphosphate (B83284) ester with C7 alkyl groups.[6] The development of this and other advanced tweezers involved synthesizing a series of derivatives with aliphatic or aromatic ester groups appended to the phosphate (B84403) moieties of CLR01.[5][7] These additions act as lipid anchors, significantly enhancing the molecule's ability to interact with and disrupt the viral membrane, thereby potentiating its antiviral activity by an order of magnitude over the first-generation compounds.[3][5]

Quantitative Efficacy and Safety Data

The antiviral potency and safety profile of this compound have been quantified through a series of in vitro assays. The data is summarized in the tables below, with comparisons to first-generation compounds to highlight the significant improvements in efficacy.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2

Assay Type Parameter Value (μM) Cell Line Reference
SARS-CoV-2 Infection Assay IC50 0.4 Caco-2 [6]

| Spike Pseudoparticle Transduction | IC50 | 1.0 | - |[6] |

Table 2: Broad-Spectrum Antiviral Activity of this compound

Virus Parameter Value (μM) Reference
Respiratory Syncytial Virus (RSV) IC50 7.1 [6]
Influenza A Virus (IAV) IC50 24.5 [6]
Measles Virus (MeV) IC50 4.0 [6]

| Herpes Simplex Virus 1 (HSV-1) | IC50 | 1.6 |[6] |

Table 3: Cytotoxicity, Membrane Disruption, and Selectivity Index

Assay Type Parameter Value (μM) Cell Line Reference
Cytotoxicity CC50 213.1 Caco-2 [6]
Liposomal Membrane Disruption EC50 4.4 - [6]

| Selectivity Index (SI = CC50/IC50) | SI | 532.75 | Caco-2 | Calculated |

Table 4: Comparative Efficacy of First-Generation Molecular Tweezers against SARS-CoV-2

Compound Assay Type Parameter Value (μM) Reference
CLR01 SARS-CoV-2 Infection IC50 77 [8]
CLR05 SARS-CoV-2 Infection IC50 167 [8]
CLR01 Spike Pseudoparticle Entry IC50 36 [8]
CLR05 Spike Pseudoparticle Entry IC50 33 [8]

| CLR05 | Cytotoxicity (CC50) | CC50 | 117 |[5] |

Mechanism of Action: Viral Envelope Disruption

The primary antiviral mechanism of this compound is the targeted destruction of the viral envelope. This process involves several key steps, which are enhanced by the engineered lipid anchors.

  • Membrane Targeting: The tweezer's lipid anchors facilitate initial docking and insertion into the outer leaflet of the viral lipid bilayer.

  • Supramolecular Binding: The core tweezer structure forms an inclusion complex with the choline head groups of phospholipids (B1166683) (e.g., phosphatidylcholine) in the viral membrane.

  • Increased Surface Tension: This binding alters lipid orientation and packing, leading to a significant increase in the membrane's surface tension.

  • Envelope Disruption: The accumulated tension ultimately causes the formation of notches and holes in the envelope, compromising its integrity and allowing external materials to penetrate the virion.[5]

  • Inactivation: The damaged envelope prevents the virus from successfully attaching to and entering host cells, rendering it non-infectious.

G cluster_virus SARS-CoV-2 Virion cluster_envelope Viral Envelope cluster_tweezer Molecular Tweezer Action V Viral Core (RNA + N Protein) P1 P2 P3 P4 P5 P6 Tweezer SARS-CoV-2-IN-28 Binding Binding to Lipid Head Groups Tweezer->Binding 1. Targeting & Binding Binding->P3 Disruption Increased Surface Tension & Envelope Disruption Binding->Disruption 2. Destabilization Inactivation Loss of Infectivity Disruption->Inactivation 3. Inactivation

Caption: Mechanism of viral envelope disruption by this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the antiviral properties of molecular tweezers.

Protocol for Antiviral Activity Quantification (In-cell ELISA)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compound against live virus.

  • Virus Preparation: A stock of infectious SARS-CoV-2 (e.g., Wuhan strain or variants) is diluted to a known titer.

  • Compound Incubation: The virus is pre-incubated with a serial dilution of this compound (or control compounds) for 2 hours at 37°C in an appropriate medium.[8][9]

  • Cell Inoculation: The virus-compound mixtures are added to confluent monolayers of susceptible host cells (e.g., Caco-2 cells) seeded in 96-well plates.[8][9] A low multiplicity of infection (MOI) is typically used.

  • Incubation: The plates are incubated for 48 hours at 37°C to allow for viral replication.

  • Quantification: After incubation, cells are fixed. The level of viral infection is quantified by measuring the expression of a viral antigen, such as the Spike (S) protein, using a primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[8][9]

  • Data Analysis: Absorbance is read on a plate reader. The percentage of infection relative to a no-drug control is calculated for each concentration. The IC50 value is determined by fitting a dose-response curve to the data using non-linear regression.

G A 1. Incubate SARS-CoV-2 with serial dilutions of SARS-CoV-2-IN-28 (2h, 37°C) B 2. Inoculate Caco-2 cells with virus-compound mixture A->B C 3. Incubate for 48 hours to allow viral spread B->C D 4. Fix cells and perform In-Cell ELISA for viral Spike protein C->D E 5. Measure absorbance and calculate % inhibition D->E F 6. Determine IC50 value via non-linear regression E->F

Caption: Experimental workflow for determining antiviral IC50 via in-cell ELISA.

Protocol for Cytotoxicity Assessment

This protocol determines the concentration of the compound that is toxic to host cells (CC50).

  • Cell Seeding: Caco-2 cells (or other relevant cell lines) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with medium containing a serial dilution of this compound.

  • Incubation: Cells are incubated for a period that matches the duration of the antiviral assay (e.g., 48 hours).

  • Viability Measurement: Cell viability is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is measured. The percentage of cell viability relative to a no-drug control is calculated, and the CC50 value is determined from the dose-response curve.

Protocol for Liposomal Membrane Disruption Assay

This assay directly measures the compound's ability to disrupt a lipid bilayer.

  • Liposome (B1194612) Preparation: Large unilamellar vesicles (liposomes) are prepared to mimic the viral envelope, encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.

  • Assay: The liposomes are incubated with varying concentrations of the molecular tweezer. A positive control (e.g., Triton X-100) is used to determine maximal dye release.

  • Fluorescence Measurement: Disruption of the liposome membrane causes the release and dilution of the dye, leading to an increase in fluorescence. The fluorescence is monitored over time using a fluorometer.

  • Data Analysis: The percentage of dye release is calculated relative to the positive control. The EC50, the concentration causing 50% of the maximal release, is determined from the dose-response curve.[6]

Protocol for Visualizing Viral Damage (Transmission Electron Microscopy)

This method provides direct visual evidence of the compound's effect on virion structure.

  • Virus Treatment: A high concentration of live SARS-CoV-2 (e.g., 1.2 × 10^6 PFU/mL) is incubated with a high concentration of the molecular tweezer (e.g., 250 μM) or a buffer control for 30 minutes at 37°C.[8][9]

  • Fixation: The virus-compound mixture is fixed (e.g., with paraformaldehyde).

  • Staining: The sample is adsorbed onto a grid and negatively stained with a heavy metal salt, such as uranyl acetate.[8][9]

  • Imaging: The grids are examined using a transmission electron microscope (TEM), and images are captured to visualize the morphology of the virions. Tweezer-induced damage appears as notches or breaks in the viral envelope.[5][9]

G cluster_goal Therapeutic Goal IC50 Antiviral Potency (IC50) SI Selectivity Index (SI) SI = CC50 / IC50 IC50->SI Lower is better CC50 Cellular Toxicity (CC50) CC50->SI Higher is better Goal High SI value indicates a large therapeutic window SI->Goal

Caption: Logical relationship between efficacy, toxicity, and the Selectivity Index.

Structure-Activity Relationship and Future Outlook

The development of this compound is a direct result of a comprehensive structure-activity relationship (SAR) study involving over 30 CLR01 derivatives.[5] This research established that introducing aliphatic ester groups onto the phosphate moieties of the parent tweezer dramatically enhances its ability to destroy lipid bilayers and suppress SARS-CoV-2 infection.[5][7] Biomolecular modeling confirmed that these modified tweezers interact more efficiently with the viral membrane, leading to greater disruption.[5]

Importantly, the antiviral activity of advanced tweezers has been confirmed in vivo. Studies in mice have shown that these compounds are effective against both respiratory syncytial virus (RSV) and SARS-CoV-2.[5][7] Selected derivatives also retain their activity in airway mucus, a critical feature for treating respiratory infections.[5][7]

Conclusion

This compound is a potent, second-generation molecular tweezer that demonstrates significant promise as a broad-spectrum antiviral agent. Its mechanism of action—the physical disruption of the viral envelope—is a robust strategy that is less susceptible to viral mutations than traditional antivirals. With low micromolar to high nanomolar efficacy against SARS-CoV-2, a high selectivity index, and proven in vivo activity, this compound and related compounds represent a promising new class of therapeutics with great potential for clinical development to combat SARS-CoV-2 and other pathogenic enveloped viruses.[5][7]

References

A Technical Guide to the Supramolecular Chemistry of SARS-CoV-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred unprecedented research into novel antiviral strategies. Among these, supramolecular chemistry offers a unique and powerful approach to the development of therapeutic agents. By leveraging non-covalent interactions, supramolecular systems can be designed to target viral components and host-cell factors with high specificity and avidity. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data related to the supramolecular chemistry of SARS-CoV-2 inhibitors. We will explore key classes of supramolecular compounds, their mechanisms of action, and the experimental protocols required for their evaluation.

Key Supramolecular Systems for SARS-CoV-2 Inhibition

Cyclodextrins: Disrupting Viral Entry

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules. In the context of SARS-CoV-2, their antiviral activity is primarily attributed to their ability to sequester cholesterol from the host cell membrane. This disruption of lipid rafts interferes with the fusion of the viral and cellular membranes, thereby inhibiting viral entry. Beta-cyclodextrins (β-CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HPβCD), have shown particular promise as broad-spectrum antiviral agents against various SARS-CoV-2 variants.

Quantitative Data for Cyclodextrin-Based Inhibitors

CompoundAssayCell LineTargetIC50/EC50Reference
Hydroxypropyl-β-cyclodextrin (HPβCD)Antiviral AssayMRC-5HCoV-229E4.3 mM (IC50)[1]
OSW-1Antiviral AssayMRC-5HCoV-229E0.5 nM (IC50)[1]
U18666AAntiviral AssayMRC-5HCoV-229E2.6 µM (IC50)[1]
PhytolAntiviral AssayMRC-5HCoV-229E19 µM (IC50)[2]
Methyl-β-cyclodextrin (MβCD)Antiviral AssayCalu-3SARS-CoV-2Not specified[1]
Calixarenes: Multivalent Inhibitors of Viral Machinery

Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their cup-like structure allows for functionalization at both the upper and lower rims, creating multivalent platforms for interacting with biological targets.[3][4][5] Para-sulfonato-calix[n]arenes have been investigated as inhibitors of key SARS-CoV-2 enzymes, including the RNA-dependent RNA polymerase (RdRp) and helicase.[6][7] Their proposed mechanism involves binding to the active sites of these enzymes, thereby disrupting viral replication. Additionally, some calixarene (B151959) derivatives have shown virucidal activity against other coronaviruses, suggesting a potential role in inhibiting viral entry.[8]

Quantitative Data for Calixarene-Based Inhibitors

CompoundTargetMethodBinding Energy (kcal/mol)Reference
para-Sulfonato-calix[5]arene (L1)RdRpMolecular Docking-8.9[6]
para-Sulfonato-calix[5]arene (L1)HelicaseMolecular Docking-10.1[6]
1,3-bis(bithiazolyl)-tetra-para-sulfonato-calix[5]arene (C[5]S-BTZ)HCoV 229EVirucidal Assay2.7 log10 reduction in viral titer[8]
Calpain Inhibitor IIMproEnzymatic Assay0.97 µM (IC50)[9]
Calpain Inhibitor XIIMproEnzymatic Assay0.45 µM (IC50)[9]
Jun8-76-3RMproEnzymatic Assay0.2 µM (IC50)[9]
GC376MproEnzymatic Assay160 nM (IC50)[10]
Compound 13cMproFRET Assay1.8 µM (IC50)[11]
Supramolecular Hydrogels: Controlled Delivery of Antivirals

Supramolecular hydrogels are three-dimensional networks formed through non-covalent interactions. These materials can be designed to encapsulate and provide sustained release of therapeutic agents, such as antiviral drugs and neutralizing antibodies.[12] Their injectable and biocompatible nature makes them attractive vehicles for in vivo drug delivery. The rheological properties of these hydrogels can be tuned to optimize their performance for specific applications.[13]

Experimental Protocols

Synthesis of para-Sulfonato-calix[5]arenes

This protocol provides a general method for the synthesis of para-sulfonato-calix[5]arenes, adapted from literature procedures.[14][15]

Materials:

  • p-tert-butylcalix[5]arene

  • Chlorosulfonic acid

  • N,N'-dimethylethylenediamine or N-Boc-ethylenediamine

  • Solvents (e.g., acetonitrile, THF)

  • Base (e.g., CsOH)

Procedure:

  • Sulfonation: React p-tert-butylcalix[5]arene with chlorosulfonic acid to obtain the chlorosulfonated derivative.

  • Amination: Treat the chlorosulfonated calixarene with either N,N'-dimethylethylenediamine or N-Boc-ethylenediamine to introduce amino groups.

  • Quaternization (if applicable): If using Boc-protected amines, deprotect and convert them into quaternary ammonium (B1175870) salts.

  • Purification: Purify the final product using appropriate chromatographic techniques (e.g., column chromatography, HPLC).

  • Characterization: Characterize the synthesized compound using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Cholesterol Depletion Assay Using Methyl-β-cyclodextrin (MβCD)

This protocol is for assessing the removal of cholesterol from cultured cells, a key mechanism of action for cyclodextrin-based antiviral agents.[7][14][16]

Materials:

  • Cultured cells (e.g., Jurkat T cells)

  • Methyl-β-cyclodextrin (MβCD)

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Reagents for cholesterol quantification (e.g., Amplex Red cholesterol assay kit)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and wash with PBS. For adherent cells, wash the monolayer with PBS.

  • MβCD Treatment: Resuspend or cover the cells with serum-free medium containing the desired concentration of MβCD.

  • Incubation: Incubate the cells with MβCD for a specified time (e.g., 15-30 minutes) at 37°C.

  • Washing: Pellet the suspension cells by centrifugation or wash the adherent cells with PBS to remove the MβCD.

  • Cholesterol Quantification: Lyse the cells and measure the cholesterol content using a suitable assay, following the manufacturer's instructions.

SARS-CoV-2 Pseudovirus Entry Assay

This protocol describes a method for screening inhibitors of SARS-CoV-2 entry using a pseudovirus system, which is safer to handle than the live virus.[4][17][18]

Materials:

  • HEK293T cells

  • Plasmids: lentiviral backbone (e.g., pLVX-Luc), packaging plasmid (e.g., psPAX2), and SARS-CoV-2 Spike protein expression plasmid.

  • Transfection reagent (e.g., PEI)

  • Target cells expressing ACE2 and TMPRSS2 (e.g., 293T-ACE2)

  • Luciferase assay reagent

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the lentiviral backbone, packaging, and Spike protein plasmids.

  • Harvesting: After 48-72 hours, harvest the supernatant containing the pseudovirus particles.

  • Infection: Seed 293T-ACE2 cells in a 96-well plate. Pre-incubate the cells with the test compounds (supramolecular inhibitors) for a specified time.

  • Inoculation: Add the pseudovirus to the wells and incubate for 48-72 hours.

  • Readout: Lyse the cells and measure the luciferase activity, which is proportional to the extent of viral entry.

SARS-CoV-2 Main Protease (Mpro) FRET Assay

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of the SARS-CoV-2 main protease (Mpro).[3][19]

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate for Mpro

  • Assay buffer (e.g., Tris buffer with DTT)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme and Compound Incubation: Add the Mpro enzyme and the test compounds to the wells of the 384-well plate and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Reaction Initiation: Add the FRET substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the Mpro activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways in SARS-CoV-2 Infection

The following diagram illustrates key signaling pathways that are often dysregulated upon SARS-CoV-2 infection, presenting potential targets for therapeutic intervention.

SARS_CoV_2_Signaling SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binds to Viral_Entry Viral Entry & Replication ACE2->Viral_Entry PAMPs Viral PAMPs (e.g., dsRNA) Viral_Entry->PAMPs TLRs TLRs PAMPs->TLRs Activates NF_kB NF-κB Pathway TLRs->NF_kB MAPK MAPK Pathway (p38, JNK, ERK) TLRs->MAPK Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription JAK_STAT JAK/STAT Pathway JAK_STAT->Cytokines Amplifies Signal Cytokines->JAK_STAT Activates Inflammation Inflammation & Cytokine Storm Cytokines->Inflammation Supramolecular_Inhibitors Supramolecular Inhibitors Supramolecular_Inhibitors->ACE2 Block Binding (e.g., Calixarenes) Supramolecular_Inhibitors->Viral_Entry Inhibit Fusion (e.g., Cyclodextrins) Supramolecular_Inhibitors->MAPK Modulate Signaling

Caption: Key signaling pathways activated by SARS-CoV-2 infection and potential points of intervention for supramolecular inhibitors.

Computational Screening Workflow for Supramolecular Inhibitors

This diagram outlines a typical workflow for the in silico screening of potential supramolecular inhibitors of SARS-CoV-2.

Computational_Screening_Workflow start Start library Supramolecular Compound Library (e.g., Calixarenes, Cyclodextrins) start->library target Select Viral Target (e.g., Mpro, Spike, RdRp) start->target docking Molecular Docking library->docking target->docking md_sim Molecular Dynamics Simulations docking->md_sim binding_energy Binding Free Energy Calculation md_sim->binding_energy admet ADMET Prediction binding_energy->admet hit_selection Hit Candidate Selection admet->hit_selection end Experimental Validation hit_selection->end

Caption: A stepwise workflow for the computational discovery of supramolecular SARS-CoV-2 inhibitors.

Experimental Validation Workflow

This diagram illustrates a general experimental pipeline for the validation of candidate supramolecular inhibitors identified through computational screening or other discovery methods.

Experimental_Validation_Workflow synthesis Synthesis & Characterization of Inhibitor biochemical_assay Biochemical Assays (e.g., Enzyme Inhibition) synthesis->biochemical_assay cell_based_assay Cell-Based Assays (e.g., Pseudovirus Entry) biochemical_assay->cell_based_assay antiviral_assay Live Virus Antiviral Assay (BSL-3) cell_based_assay->antiviral_assay mechanism_study Mechanism of Action Studies (e.g., Cholesterol Depletion) antiviral_assay->mechanism_study lead_optimization Lead Optimization mechanism_study->lead_optimization

Caption: A typical experimental workflow for the validation and characterization of supramolecular SARS-CoV-2 inhibitors.

Conclusion and Future Perspectives

Supramolecular chemistry provides a versatile and potent platform for the development of novel antiviral agents against SARS-CoV-2. The ability to create multivalent and dynamic systems allows for the targeting of both viral and host factors through unique mechanisms of action. Cyclodextrins and calixarenes have emerged as particularly promising classes of supramolecular inhibitors, with demonstrated efficacy in disrupting viral entry and replication.

The future of this field lies in the rational design of more complex and targeted supramolecular systems. This includes the development of multivalent inhibitors that can simultaneously engage multiple sites on a viral protein, the creation of stimuli-responsive drug delivery systems, and the combination of supramolecular chemistry with other therapeutic modalities. Continued interdisciplinary collaboration between chemists, virologists, and clinicians will be essential to translate the promise of supramolecular chemistry into effective therapies for COVID-19 and future viral threats.

References

Investigating the Virucidal Activity of SARS-CoV-2-IN-28 Disodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the virucidal activity of SARS-CoV-2-IN-28 disodium (B8443419), a novel antiviral candidate. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Assessment of Antiviral Activity

SARS-CoV-2-IN-28 disodium has demonstrated potent antiviral and virucidal effects against SARS-CoV-2 and other enveloped viruses. The following tables summarize the key quantitative metrics of its activity and cytotoxicity.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2

ParameterValueCell LineDescription
IC50 (SARS-CoV-2 activity) 0.4 µMCaco-250% inhibitory concentration against SARS-CoV-2 infection.[1]
IC50 (Spike pseudoparticle transduction) 1.0 µM-50% inhibitory concentration against the entry of spike-pseudotyped viral particles.[1]
EC50 (Liposomal membrane disruption) 4.4 µM-50% effective concentration for inducing the disruption of liposomal membranes.[1]
CC50 (Cytotoxicity) 213.1 µMCaco-250% cytotoxic concentration, indicating the concentration at which 50% of cells are killed.[1]

Table 2: Broad-Spectrum Antiviral Activity of this compound

VirusIC50
Respiratory Syncytial Virus (RSV) 7.1 µM
Influenza A Virus (IAV) 24.5 µM
Measles Virus (MeV) 4.0 µM
Herpes Simplex Virus-1 (HSV-1) 1.6 µM
Data sourced from MedChemExpress product information.[1]

Proposed Mechanism of Action: Viral Membrane Disruption

This compound is described as a two-armed diphosphate (B83284) ester that functions as a molecular tweezer with a C7 alkyl chain.[1] Its primary mechanism of virucidal activity is the induction of liposomal membrane disruption.[1] This action compromises the integrity of the viral envelope, thereby inactivating the virus and preventing its entry into host cells. This is supported by its potent inhibition of spike pseudoparticle transduction, which is a direct measure of viral entry.

Proposed Mechanism of Action of this compound cluster_0 This compound Action cluster_1 Consequence for Viral Lifecycle Compound SARS-CoV-2-IN-28 Disodium ViralEnvelope Viral Envelope (Lipid Bilayer) Compound->ViralEnvelope Interacts with Disruption Membrane Disruption ViralEnvelope->Disruption Leads to Inactivation Viral Inactivation Disruption->Inactivation NoEntry Inhibition of Host Cell Entry Inactivation->NoEntry NoReplication Prevention of Viral Replication NoEntry->NoReplication

Caption: Mechanism of this compound via viral membrane disruption.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the virucidal activity of this compound.

In Vitro Virucidal Activity Assay (Time-Kill Method)

This assay evaluates the direct inactivating effect of the compound on viral particles.

Objective: To determine the time-dependent virucidal efficacy of this compound against SARS-CoV-2.

Materials:

  • SARS-CoV-2 viral stock of known titer (e.g., TCID50/mL).

  • Vero E6 or Caco-2 cells for viral titration.

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).

  • This compound stock solution.

  • Neutralizing solution (if necessary to stop the compound's activity).

  • 96-well cell culture plates.

Procedure:

  • Compound-Virus Incubation: Mix a fixed concentration of SARS-CoV-2 with various concentrations of this compound. Incubate the mixture at a controlled temperature (e.g., 37°C) for different time points (e.g., 15s, 30s, 1 min, 5 min, 2 hours).[2][3]

  • Neutralization: At the end of each incubation period, the reaction is stopped, often by dilution or by adding a specific neutralizer, to prevent further virucidal activity and to avoid cytotoxicity to the host cells.

  • Infection of Host Cells: The virus-compound mixture is serially diluted and added to confluent monolayers of host cells (e.g., Vero E6) in 96-well plates.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE), typically 3-5 days.

  • Quantification of Viral Titer: The viral titer is determined using methods such as the TCID50 (50% tissue culture infectious dose) assay, which is calculated based on the observation of CPE.[2] Alternatively, viral load can be quantified by RT-qPCR.[3]

  • Data Analysis: The reduction in viral titer in the presence of the compound compared to a virus-only control is calculated and often expressed as a log10 reduction.

Experimental Workflow for Virucidal Activity Assay Start Start Mix Mix SARS-CoV-2 with This compound Start->Mix Incubate Incubate at 37°C for Varying Time Points Mix->Incubate Neutralize Neutralize/Dilute Mixture Incubate->Neutralize Infect Infect Host Cells (e.g., Vero E6) Neutralize->Infect Incubate_Cells Incubate for 3-5 Days Infect->Incubate_Cells Assess_CPE Assess Cytopathic Effect (CPE) Incubate_Cells->Assess_CPE Calculate Calculate Viral Titer (e.g., TCID50) Assess_CPE->Calculate End End Calculate->End

Caption: Workflow of the in vitro virucidal activity (time-kill) assay.

SARS-CoV-2 Spike Pseudoparticle Transduction Assay

This assay specifically measures the ability of the compound to inhibit viral entry mediated by the SARS-CoV-2 spike protein.

Objective: To determine the IC50 of this compound for the inhibition of spike-mediated viral entry.

Materials:

  • Lentiviral or retroviral particles pseudotyped with the SARS-CoV-2 spike protein and carrying a reporter gene (e.g., luciferase or GFP).

  • Host cells expressing the ACE2 receptor (e.g., 293T-ACE2 cells).[4]

  • Cell culture medium.

  • This compound stock solution.

  • 96-well plates.

  • Luciferase assay reagent or flow cytometer for GFP detection.

Procedure:

  • Cell Seeding: Seed 293T-ACE2 cells in a 96-well plate and allow them to adhere overnight.[4]

  • Compound-Pseudovirus Incubation: In a separate plate, serially dilute this compound. Add a fixed amount of the spike-pseudotyped virus to each dilution and incubate for 1 hour at 37°C.[4]

  • Infection: Transfer the compound-pseudovirus mixtures to the wells containing the 293T-ACE2 cells.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and expression of the reporter gene.

  • Quantification of Reporter Gene Expression:

    • For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer.

    • For GFP reporter: Quantify the percentage of GFP-positive cells using flow cytometry.

  • Data Analysis: The percentage of inhibition is calculated relative to the untreated virus control. The IC50 value is determined by fitting the dose-response curve.

Liposome (B1194612) Disruption Assay

This assay directly assesses the membrane-disrupting properties of the compound.

Objective: To quantify the ability of this compound to disrupt lipid membranes, mimicking the viral envelope.

Materials:

  • Large unilamellar vesicles (liposomes) encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration. The lipid composition can be tailored to mimic that of the viral envelope.

  • This compound stock solution.

  • Buffer solution.

  • 96-well black plates.

  • Fluorometer.

  • Triton X-100 (as a positive control for 100% disruption).

Procedure:

  • Assay Setup: Add the liposome suspension to the wells of a 96-well plate.

  • Baseline Measurement: Measure the baseline fluorescence.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time as the dye is released from the liposomes and the self-quenching is relieved.[5]

  • Maximum Disruption: After the reaction reaches a plateau or at a defined endpoint, add Triton X-100 to all wells to induce 100% liposome lysis and obtain the maximum fluorescence signal.[5]

  • Data Analysis: The percentage of membrane disruption is calculated for each concentration of the compound relative to the fluorescence of the Triton X-100 control. The EC50 value is determined from the dose-response curve.[5]

Signaling Pathway Considerations

Given that the primary mechanism of action of this compound is the physical disruption of the viral membrane, it is not expected to directly target specific host cell signaling pathways in the manner of a kinase inhibitor or a receptor antagonist. However, by preventing viral entry, the compound indirectly averts the downstream dysregulation of host signaling pathways that are typically hijacked by SARS-CoV-2 during infection. These pathways include, but are not limited to, the NF-κB and JAK-STAT signaling cascades, which are involved in the inflammatory and innate immune responses to viral infection.[6] The disruption of the viral envelope is an upstream event that precludes the virus's ability to initiate these intracellular signaling events.

Conclusion

This compound is a potent virucidal agent with a clear mechanism of action involving the disruption of the viral lipid envelope. Its broad-spectrum activity against other enveloped viruses suggests a mechanism that is not dependent on specific viral proteins, making it a promising candidate for further investigation as a broad-spectrum antiviral. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and similar compounds.

References

Preliminary In Vitro Evaluation of SARS-CoV-2-IN-28 Disodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro evaluation of SARS-CoV-2-IN-28 disodium (B8443419), a novel antiviral candidate. The document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.

Core Data Summary

The antiviral activity and cytotoxic profile of SARS-CoV-2-IN-28 disodium have been characterized through a series of in vitro assays. The key quantitative metrics are summarized below.

Assay Parameter Value (µM) Cell Line/System Description
Antiviral Activity IC500.4Caco-2Inhibition of SARS-CoV-2 infection after 2 hours of virus pre-incubation.
IC501.0N/AInhibition of SARS-CoV-2 spike pseudoparticle transduction.
Mechanism of Action EC504.4LiposomesInduction of liposomal membrane disruption.
Cytotoxicity CC50213.1Caco-250% cytotoxic concentration.

Mechanism of Action

This compound is a two-armed diphosphate (B83284) ester that functions as a "molecular tweezer". Its proposed mechanism of action is the direct disruption of the viral lipid envelope, leading to the inactivation of the virus. This physical disruption is initiated by the insertion of the compound's lipid anchors into the viral membrane, which increases surface tension and ultimately leads to membrane lysis. This mechanism is not dependent on specific viral proteins, suggesting a potential for broad-spectrum activity against enveloped viruses.

cluster_0 This compound Action Compound SARS-CoV-2-IN-28 Disodium Interaction Binding and Insertion of Lipid Anchors Compound->Interaction ViralMembrane Viral Lipid Envelope ViralMembrane->Interaction Disruption Increased Membrane Surface Tension Interaction->Disruption Lysis Viral Membrane Disruption and Lysis Disruption->Lysis Inactivation Viral Inactivation Lysis->Inactivation

Caption: Proposed mechanism of viral inactivation by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

SARS-CoV-2 Inactivation Assay

This assay determines the ability of this compound to directly inactivate SARS-CoV-2 virions.

Workflow:

cluster_workflow SARS-CoV-2 Inactivation Assay Workflow Start Start Virus_Compound_Incubation Incubate SARS-CoV-2 with This compound (0-15 µM) for 2 hours Start->Virus_Compound_Incubation Inoculation Inoculate Caco-2 cells with the virus-compound mixture Virus_Compound_Incubation->Inoculation Incubation Incubate for 48 hours Inoculation->Incubation Quantification Quantify viral infection Incubation->Quantification End End Quantification->End

Caption: Workflow for the SARS-CoV-2 inactivation assay.

Detailed Protocol:

  • Virus Preparation: A stock of SARS-CoV-2 is diluted to a working concentration.

  • Compound Incubation: The diluted virus is incubated with varying concentrations of this compound (ranging from 0 to 15 µM) for 2 hours at 37°C.

  • Cell Inoculation: The virus-compound mixture is then used to inoculate confluent monolayers of Caco-2 cells in a 96-well plate.

  • Incubation: The inoculated cells are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Infection: The level of viral infection is quantified.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Spike Pseudoparticle Transduction Assay

This assay assesses the inhibitory effect of the compound on the entry of lentiviral particles pseudotyped with the SARS-CoV-2 spike protein.

Detailed Protocol:

  • Pseudovirus Production: Lentiviral particles are produced by co-transfecting HEK293T cells with a lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase), a plasmid expressing the SARS-CoV-2 spike protein, and packaging plasmids.

  • Compound Incubation: The pseudoviral particles are incubated with serial dilutions of this compound for a specified period.

  • Transduction: The pseudovirus-compound mixture is then added to target cells (e.g., HEK293T cells overexpressing ACE2).

  • Incubation: The cells are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Luciferase Assay: The level of transduction is quantified by measuring the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Liposomal Membrane Disruption Assay

This assay measures the ability of the compound to disrupt lipid bilayers, mimicking its effect on the viral envelope.

Detailed Protocol:

  • Liposome (B1194612) Preparation: Liposomes encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration are prepared.

  • Compound Addition: Varying concentrations of this compound are added to the liposome suspension.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time. Disruption of the liposomal membrane leads to the release of the dye, resulting in de-quenching and an increase in fluorescence.

  • Data Analysis: The effective concentration 50 (EC50), the concentration of the compound that causes 50% of the maximum dye release, is calculated.

Cytotoxicity Assay

This assay evaluates the toxicity of the compound to host cells.

Detailed Protocol:

  • Cell Seeding: Caco-2 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The cells are incubated with the compound for a period that matches the duration of the antiviral assays (e.g., 48 hours).

  • Viability Assessment: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The cytotoxic concentration 50 (CC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Concluding Remarks

The preliminary in vitro data for this compound demonstrate potent antiviral activity against SARS-CoV-2, which is attributed to its ability to disrupt the viral lipid envelope. The compound exhibits a favorable cytotoxicity profile in Caco-2 cells, suggesting a promising therapeutic window. Further investigations, including studies against a broader range of enveloped viruses and in vivo efficacy and safety evaluations, are warranted to fully elucidate the therapeutic potential of this novel molecular tweezer.

A Deep Dive into the Interaction of SARS-CoV-2-IN-28 Disodium with Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has spurred an unprecedented effort in the scientific community to identify and develop effective antiviral therapeutics. One promising avenue of research has been the targeting of the viral lipid envelope, a critical component for viral entry and replication. This technical guide focuses on the interaction of a novel antiviral candidate, SARS-CoV-2-IN-28 disodium (B8443419), with lipid membranes. This compound belongs to a class of molecules known as "molecular tweezers," which have demonstrated broad-spectrum antiviral activity by physically disrupting the integrity of viral envelopes.[1][2][3][4] This document provides a comprehensive overview of the available data, experimental methodologies, and the proposed mechanism of action for SARS-CoV-2-IN-28 disodium, intended to aid researchers and drug developers in their ongoing efforts to combat SARS-CoV-2 and other enveloped viruses.

Quantitative Data Summary

This compound has been evaluated for its antiviral efficacy, cytotoxicity, and its ability to disrupt lipid membranes. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: Antiviral Activity of this compound

VirusAssayIC50 (µM)
SARS-CoV-2Antiviral Activity Assay0.4
SARS-CoV-2Spike Pseudoparticle Transduction1.0
Respiratory Syncytial Virus (RSV)Antiviral Activity Assay7.1
Influenza A Virus (IAV)Antiviral Activity Assay24.5
Measles Virus (MeV)Antiviral Activity Assay4.0
Herpes Simplex Virus-1 (HSV-1)Antiviral Activity Assay1.6

Table 2: Cytotoxicity and Liposomal Disruption of this compound

ParameterCell Line / SystemValue (µM)
Cytotoxicity (CC50)Caco-2 cells213.1
Liposomal Membrane Disruption (EC50)Liposomes4.4

Mechanism of Action: A Supramolecular Approach to Viral Disruption

This compound is a two-armed diphosphate (B83284) ester designed as a "molecular tweezer". Its mechanism of action does not involve the inhibition of a specific viral or host enzyme but rather a direct physical interaction with the viral lipid envelope.[1][2][3]

The proposed mechanism involves the following steps:

  • Binding to Lipid Head Groups: The molecular tweezer recognizes and binds to the head groups of phospholipids, particularly sphingomyelin, which is often enriched in viral membranes.[2]

  • Insertion into the Lipid Bilayer: The structure of this compound, featuring a horseshoe-shaped cavity and lipid anchors, facilitates its insertion into the viral lipid bilayer.[2]

  • Increased Surface Tension and Membrane Disruption: This insertion alters the organization of the lipid bilayer, leading to an increase in surface tension and subsequent disruption of the viral envelope.[1][2][3]

  • Loss of Viral Infectivity: The compromised integrity of the viral membrane results in the inactivation of the virus, rendering it incapable of infecting host cells.

This direct, physical mechanism of action is advantageous as it is less susceptible to the development of viral resistance compared to therapies targeting specific viral proteins, which can mutate over time. Furthermore, this mechanism explains the observed broad-spectrum activity against a variety of enveloped viruses.[1][2][3]

G cluster_0 Mechanism of Action A This compound (Molecular Tweezer) C Binding to Lipid Head Groups A->C Recognizes B Viral Lipid Envelope (Enriched in Sphingomyelin) B->C D Insertion into Lipid Bilayer C->D Facilitates E Increased Surface Tension D->E Causes F Membrane Disruption E->F Leads to G Loss of Viral Infectivity F->G Results in

Caption: Proposed mechanism of viral envelope disruption by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of this compound.

Antiviral Activity Assay (SARS-CoV-2)

This assay determines the concentration of the compound required to inhibit viral replication by 50% (IC50).

  • Cell Line: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are commonly used.

  • Procedure:

    • Vero E6 cells are seeded in 96-well plates and incubated overnight to form a monolayer.

    • The compound (this compound) is serially diluted and added to the cells.

    • A known amount of SARS-CoV-2 is then added to the wells.

    • The plates are incubated for a period that allows for viral replication (e.g., 24-48 hours).

    • The extent of viral replication is quantified. This can be done through various methods, such as:

      • Plaque Reduction Neutralization Test (PRNT): Counting the number of viral plaques (areas of cell death) in the presence of the compound compared to a control.

      • Quantitative Reverse Transcription PCR (qRT-PCR): Measuring the amount of viral RNA inside the cells.

      • Immunofluorescence Assay: Using antibodies to detect viral proteins within the infected cells.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Spike Pseudoparticle Transduction Assay

This assay specifically measures the inhibition of viral entry mediated by the SARS-CoV-2 spike protein. It is a safer alternative to using live virus as it employs non-replicating viral particles.

  • Pseudoparticles: Lentiviral or retroviral particles are engineered to express the SARS-CoV-2 spike protein on their surface and carry a reporter gene (e.g., luciferase or green fluorescent protein).

  • Cell Line: A host cell line engineered to express the human ACE2 receptor (e.g., HEK293T-ACE2) is used.

  • Procedure:

    • HEK293T-ACE2 cells are seeded in 96-well plates.

    • The compound is serially diluted and pre-incubated with the spike-pseudotyped viral particles.

    • The mixture is then added to the cells.

    • After an incubation period (e.g., 48-72 hours), the expression of the reporter gene is measured (e.g., luciferase activity or fluorescence intensity).

  • Data Analysis: The IC50 value is determined by the concentration of the compound that reduces reporter gene expression by 50%.

G cluster_0 Experimental Workflow A Compound Dilution C Pre-incubation (Compound + Virus/Pseudoparticle) A->C B Cell Seeding D Infection of Cells B->D C->D E Incubation D->E F Quantification of Viral Activity/Entry E->F G Data Analysis (IC50/CC50/EC50) F->G

Caption: General experimental workflow for in vitro evaluation of antiviral compounds.

Cytotoxicity Assay (Caco-2 cells)

This assay determines the concentration of the compound that is toxic to host cells, typically measured as the concentration that reduces cell viability by 50% (CC50).

  • Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line, are often used as a model for the intestinal epithelium.

  • Procedure:

    • Caco-2 cells are seeded in 96-well plates and grown to confluency.

    • The cells are treated with serial dilutions of this compound.

    • After a defined exposure time (e.g., 24, 48, or 72 hours), cell viability is assessed using a colorimetric assay, such as:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • MTS Assay: Similar to the MTT assay, it measures mitochondrial activity.

      • Neutral Red Uptake Assay: Measures the accumulation of a dye in the lysosomes of viable cells.

  • Data Analysis: The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration. The selectivity index (SI), calculated as CC50/IC50, is a crucial parameter to assess the therapeutic potential of an antiviral compound.

Liposomal Membrane Disruption Assay

This biophysical assay directly measures the ability of the compound to disrupt lipid membranes, providing evidence for its mechanism of action.

  • Liposomes: Artificial lipid vesicles are prepared with a composition that can mimic viral envelopes. These liposomes often encapsulate a fluorescent dye (e.g., calcein (B42510) or sulforhodamine B) at a self-quenching concentration.

  • Procedure:

    • A solution of the dye-loaded liposomes is placed in a fluorometer.

    • This compound is added to the liposome (B1194612) solution.

    • If the compound disrupts the liposome membrane, the encapsulated dye is released, leading to a decrease in its concentration and a subsequent increase in fluorescence intensity (dequenching).

    • The fluorescence is monitored over time.

  • Data Analysis: The EC50 value, the concentration of the compound that causes 50% of the maximum dye release, is determined from the dose-response curve of fluorescence increase versus compound concentration.

Conclusion

This compound represents a promising antiviral candidate with a unique mechanism of action that targets the physical integrity of the viral lipid envelope. The quantitative data indicate potent antiviral activity against SARS-CoV-2 and other enveloped viruses, coupled with a favorable cytotoxicity profile. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and other membrane-targeting antiviral agents. The direct disruption of the viral membrane is a compelling strategy that may circumvent the challenges of viral resistance, offering a potential broad-spectrum solution for current and future viral threats. Further research into the in vivo efficacy and safety of this compound is warranted to fully assess its therapeutic potential.

References

Methodological & Application

SARS-CoV-2-IN-28 disodium experimental protocol for antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2-IN-28 disodium (B8443419) is a novel antiviral compound characterized as a two-armed diphosphate (B83284) ester featuring a C7 alkyl chain and extended molecular tweezers.[1] This molecule has demonstrated potent in vitro activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and other enveloped viruses.[1] Its mechanism of action is believed to involve the disruption of the viral membrane, leading to the inactivation of the virus and inhibition of infection.[1] These application notes provide a summary of its antiviral activity and detailed protocols for its evaluation in a research setting.

Quantitative Antiviral Activity

The antiviral efficacy of SARS-CoV-2-IN-28 disodium has been quantified through various in vitro assays. The following table summarizes the key metrics:

ParameterVirus/AssayCell LineValueReference
IC50 SARS-CoV-2 InfectionCaco-20.4 µM[1]
IC50 SARS-CoV-2 Spike Pseudoparticle Transduction-1.0 µM[1]
EC50 Liposomal Membrane Disruption-4.4 µM[1]
CC50 CytotoxicityCaco-2213.1 µM[1]
IC50 Respiratory Syncytial Virus (RSV)-7.1 µM[1]
IC50 Influenza A Virus (IAV)-24.5 µM[1]
IC50 Measles Virus (MeV)-4.0 µM[1]
IC50 Herpes Simplex Virus-1 (HSV-1)-1.6 µM[1]

IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound required to inhibit 50% of the viral activity. EC50 (Half-maximal Effective Concentration): The concentration of the compound required to induce 50% of the maximal effect, in this case, liposomal membrane disruption. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that results in the death of 50% of the host cells.

Proposed Mechanism of Action: Viral Membrane Disruption

This compound is proposed to exert its antiviral effect through direct interaction with and disruption of the viral envelope. This mechanism is supported by its ability to induce liposomal membrane disruption.[1] By compromising the integrity of the lipid envelope, the compound likely inactivates the virus, preventing it from successfully entering and infecting host cells.

G cluster_virus SARS-CoV-2 Virion cluster_compound This compound cluster_disruption Mechanism of Action Viral RNA Viral RNA Released RNA Released Viral RNA Viral RNA->Released RNA Release and Inactivation Spike Protein Spike Protein Disrupted Envelope Disrupted Viral Envelope Spike Protein->Disrupted Envelope Viral Envelope Viral Envelope Viral Envelope->Disrupted Envelope SARS_CoV_2_IN_28 SARS-CoV-2-IN-28 Disodium SARS_CoV_2_IN_28->Viral Envelope Interacts with and disrupts

Caption: Proposed mechanism of action of this compound.

Experimental Protocol: In Vitro Antiviral Assay (CPE Reduction)

This protocol outlines a method to determine the antiviral activity of this compound against SARS-CoV-2 by observing the inhibition of the cytopathic effect (CPE) in a susceptible cell line, such as Vero E6 or Caco-2.

Materials:

  • This compound

  • Vero E6 or Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 2-10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • SARS-CoV-2 viral stock of known titer

  • 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue)

  • Crystal Violet staining solution (0.5% in 20% methanol)

  • Phosphate Buffered Saline (PBS)

  • Formaldehyde (B43269) (10% solution for fixation)

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

  • Cell Seeding:

    • Culture and maintain Vero E6 or Caco-2 cells in DMEM with 10% FBS.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the 96-well plates with a cell density of approximately 1-2 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and formation of a monolayer.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform a serial dilution of the compound in DMEM with 2% FBS to achieve a range of desired concentrations for testing.

  • Infection and Treatment:

    • All subsequent steps involving live virus must be performed in a BSL-3 laboratory.

    • Remove the culture medium from the 96-well plates.

    • Add 50 µL of the diluted compound to the appropriate wells. Include wells with medium only as a negative control and wells with a known antiviral (e.g., Remdesivir) as a positive control.

    • Infect the cells by adding 50 µL of SARS-CoV-2 diluted in DMEM with 2% FBS to achieve a Multiplicity of Infection (MOI) of 0.01-0.1.

    • Include "virus control" wells (cells infected but not treated with the compound) and "cell control" wells (cells with medium only, no virus or compound).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until a clear cytopathic effect is observed in the virus control wells.

  • Cytotoxicity Assay (Parallel Plate):

    • Prepare a separate 96-well plate with cells as described in step 1.

    • Add the same serial dilutions of this compound to the wells, but do not add the virus.

    • Incubate this plate under the same conditions as the antiviral assay plate. This will be used to determine the CC50 of the compound.

  • Quantification of Viral Cytopathic Effect (CPE):

    • After the incubation period, carefully remove the medium from the plates.

    • Fix the cells by adding 100 µL of 10% formaldehyde to each well and incubate for at least 30 minutes at room temperature.

    • Gently wash the plates with PBS.

    • Stain the cells by adding 100 µL of 0.5% Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Solubilize the stain by adding 100 µL of methanol (B129727) or a suitable solubilizing agent to each well.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and viral inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and use a non-linear regression analysis to determine the IC50 value.

    • Similarly, plot the percentage of cell viability from the cytotoxicity plate against the compound concentration to determine the CC50 value.

G cluster_prep Preparation cluster_bsl3 BSL-3 Procedure cluster_analysis Analysis cluster_cyto Cytotoxicity Assay (Parallel) A Seed cells in 96-well plates C Add compound dilutions to cells A->C A_cyto Seed cells in separate 96-well plate A->A_cyto Parallel Setup B Prepare serial dilutions of This compound B->C C_cyto Add compound dilutions (no virus) B->C_cyto D Infect cells with SARS-CoV-2 C->D E Incubate for 48-72 hours D->E F Fix and stain cells with Crystal Violet E->F G Measure absorbance at 570 nm F->G H Calculate IC50 and CC50 values G->H A_cyto->C_cyto E_cyto Incubate for 48-72 hours C_cyto->E_cyto F_cyto Fix and stain cells E_cyto->F_cyto G_cyto Measure absorbance F_cyto->G_cyto G_cyto->H Data for CC50

Caption: Experimental workflow for the in vitro antiviral assay.

References

Application Notes and Protocols for Testing SARS-CoV-2-IN-28 Disodium Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of effective antiviral therapeutics. SARS-CoV-2-IN-28 disodium (B8443419) is a novel investigational antiviral agent. These application notes provide detailed protocols for evaluating the in vitro efficacy of SARS-CoV-2-IN-28 disodium using established cell culture models. The described methodologies include cytotoxicity assays to determine the compound's safety profile, as well as viral plaque and yield reduction assays to quantify its antiviral activity. Adherence to these standardized protocols will ensure the generation of robust and reproducible data, crucial for the preclinical assessment of this potential therapeutic agent.

Mechanism of Action

This compound is a two-armed diphosphate (B83284) ester that exhibits its antiviral properties by disrupting the viral liposomal membrane.[1] This mechanism inhibits the virus's ability to enter and infect host cells. The compound has demonstrated inhibitory activity against SARS-CoV-2 and its spike pseudoparticle transduction.[1]

Data Presentation

The following tables summarize the key in vitro efficacy and cytotoxicity data for this compound.

Table 1: In Vitro Antiviral Activity of this compound

AssayVirus StrainCell LineIC50 (µM)
Viral Activity AssaySARS-CoV-2Caco-21.0
Spike Pseudoparticle Transduction--1.0
Viral Inactivation AssaySARS-CoV-2-0.4

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[1]

Table 2: Cytotoxicity Profile of this compound

AssayCell LineCC50 (µM)
Cytotoxicity AssayCaco-2213.1

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.[1]

Experimental Protocols

Cell Lines and Virus Propagation

Recommended Cell Lines:

  • Vero E6 (ATCC CRL-1586): An African green monkey kidney epithelial cell line highly permissive to SARS-CoV-2 infection, ideal for plaque assays due to its clear cytopathic effect (CPE).

  • Caco-2 (ATCC HTB-37): A human colorectal adenocarcinoma cell line that supports SARS-CoV-2 replication.[2][3]

  • Calu-3 (ATCC HTB-55): A human lung adenocarcinoma cell line that provides a more physiologically relevant model for respiratory virus infection.[2]

Virus Strain:

  • A well-characterized strain of SARS-CoV-2, such as USA-WA1/2020, is recommended for initial efficacy testing.

Virus Propagation:

  • Culture the selected cell line to 80-90% confluency in a T-75 flask.

  • In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01.

  • Incubate the infected culture for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed.

  • Harvest the supernatant containing the virus, clarify by centrifugation to remove cell debris, and aliquot for storage at -80°C.

  • Determine the viral titer of the stock using a plaque assay or TCID50 assay.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the host cells.

Materials:

  • 96-well cell culture plates

  • Selected host cell line (e.g., Vero E6, Caco-2)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with 1 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of the compound to the wells in triplicate. Include wells with medium only (cell-free), and cells with medium but no compound (untreated control).

  • Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC50 value using non-linear regression analysis.

Plaque Reduction Assay

This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.

Materials:

  • 24-well cell culture plates

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • This compound

  • Complete cell culture medium

  • Overlay medium (e.g., 1.5% agarose (B213101) or Avicel in 2X DMEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Seed 24-well plates with Vero E6 cells to form a confluent monolayer overnight.[4]

  • Prepare serial dilutions of this compound in serum-free medium.

  • In a separate plate, pre-incubate 100 plaque-forming units (PFU) of SARS-CoV-2 with each drug concentration for 1 hour at 37°C.

  • Remove the culture medium from the Vero E6 cell monolayers and infect the cells with the virus-drug mixtures.

  • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Remove the inoculum and overlay the cells with 1 mL of the overlay medium containing the corresponding concentration of the drug.

  • Incubate the plates for 48-72 hours at 37°C with 5% CO2 until plaques are visible.

  • Fix the cells with 4% formaldehyde (B43269) for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the IC50 value.

Viral Yield Reduction Assay

This assay measures the reduction in the amount of progeny virus produced in the presence of the compound.

Materials:

  • 24-well cell culture plates

  • Selected host cell line

  • SARS-CoV-2 virus stock

  • This compound

  • Complete cell culture medium

  • Reagents for viral RNA extraction and RT-qPCR

Procedure:

  • Seed 24-well plates with the chosen cell line and incubate overnight.

  • Treat the cells with various concentrations of this compound for 2 hours.

  • Infect the cells with SARS-CoV-2 at an MOI of 0.1.

  • After a 1-hour incubation, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the respective drug concentrations.

  • Incubate for 24 or 48 hours.

  • Harvest the cell culture supernatant.

  • Extract viral RNA from the supernatant using a commercial kit.

  • Quantify the viral RNA levels using RT-qPCR with primers and probes specific for a SARS-CoV-2 gene (e.g., N, E, or RdRp).

  • Calculate the reduction in viral yield for each drug concentration compared to the untreated virus control and determine the IC50 value.

Mandatory Visualizations

SARS_CoV_2_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm SARS-CoV-2 SARS-CoV-2 ACE2 ACE2 Receptor SARS-CoV-2->ACE2 1. Binding TMPRSS2 TMPRSS2 ACE2->TMPRSS2 2. Priming Endosome Endosome TMPRSS2->Endosome 3. Endocytosis Viral_RNA Viral RNA Release Endosome->Viral_RNA 4. Fusion & Uncoating Replication Replication & Translation Viral_RNA->Replication SARS-CoV-2-IN-28 SARS-CoV-2- IN-28 Disodium SARS-CoV-2-IN-28->SARS-CoV-2 Disrupts Viral Membrane

Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Efficacy cluster_pra Plaque Reduction Assay cluster_vyra Viral Yield Reduction Assay A1 Seed Cells in 96-well Plate A2 Treat with SARS-CoV-2-IN-28 A1->A2 A3 Incubate for 48-72h A2->A3 A4 MTT Assay A3->A4 A5 Determine CC50 A4->A5 B1 Seed Vero E6 in 24-well Plate B2 Infect with Virus + Compound B1->B2 B3 Overlay with Agarose B2->B3 B4 Incubate for 48-72h B3->B4 B5 Stain and Count Plaques B4->B5 B6 Determine IC50 B5->B6 C1 Seed Cells in 24-well Plate C2 Treat, then Infect C1->C2 C3 Incubate for 24-48h C2->C3 C4 Harvest Supernatant C3->C4 C5 RT-qPCR for Viral RNA C4->C5 C6 Determine IC50 C5->C6

Caption: Workflow for evaluating the in vitro efficacy of this compound.

References

Application Notes and Protocols for In Vivo Research Using SARS-CoV-2-IN-28 Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2-IN-28 disodium (B8443419), also referred to as CP020, is a novel antiviral compound belonging to the class of molecular tweezers. It is a two-armed diphosphate (B83284) ester with C7 alkyl chains and an extended molecular tweezer structure.[1] This compound has demonstrated potent in vitro activity against SARS-CoV-2 and other enveloped viruses by disrupting their lipid membranes. These application notes provide detailed protocols and essential data for the utilization of SARS-CoV-2-IN-28 disodium in in vivo research settings, based on preclinical studies.

Mechanism of Action

This compound exerts its antiviral effect through a direct, physical mechanism of action on the viral envelope. Unlike traditional antiviral drugs that target specific viral enzymes or cellular receptors, this molecular tweezer interacts with the lipid bilayer of enveloped viruses. The compound binds to lipid head groups, particularly enriched in the viral membrane, leading to increased surface tension and subsequent disruption of the membrane's integrity. This process physically inactivates the virus, preventing it from binding to and entering host cells. This broad-spectrum mechanism suggests potential efficacy against various enveloped viruses and a lower likelihood of resistance development.

Mechanism_of_Action Mechanism of Action of this compound Compound SARS-CoV-2-IN-28 Disodium (CP020) ViralEnvelope Viral Lipid Envelope Compound->ViralEnvelope Binds to lipid head groups Virus Enveloped Virus (e.g., SARS-CoV-2) Virus->ViralEnvelope Comprises HostCell Host Cell Virus->HostCell Infects MembraneDisruption Membrane Disruption & Increased Permeability ViralEnvelope->MembraneDisruption Induces Inactivation Viral Inactivation MembraneDisruption->Inactivation Leads to NoEntry Inhibition of Viral Entry Inactivation->NoEntry Results in NoEntry->HostCell Prevents interaction with

Figure 1: Mechanism of viral inactivation by this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound (CP020) and related compounds against various viruses and its effect on liposomal membranes.

CompoundTargetIC50 (µM)CC50 (µM) in Caco-2 cellsSelectivity Index (SI)
SARS-CoV-2-IN-28 (CP020) SARS-CoV-2 1.0 213.1 213.1
SARS-CoV-2-IN-28 (CP020)SARS-CoV-2 (direct inactivation)0.4--
SARS-CoV-2-IN-28 (CP020)Respiratory Syncytial Virus (RSV)7.1--
SARS-CoV-2-IN-28 (CP020)Influenza A Virus (IAV)24.5--
SARS-CoV-2-IN-28 (CP020)Measles Virus (MeV)4.0--
SARS-CoV-2-IN-28 (CP020)Herpes Simplex Virus-1 (HSV-1)1.6--

Table 1: Antiviral Activity of this compound (CP020).[1]

CompoundAssayEC50 (µM)
SARS-CoV-2-IN-28 (CP020) Liposome Membrane Disruption 4.4

Table 2: Liposomal Membrane Disruption Activity of this compound (CP020).[1]

Experimental Protocols for In Vivo Research

The following protocols are based on preclinical studies in mouse models of SARS-CoV-2 infection. These should be adapted based on specific experimental goals and institutional guidelines.

Animal Model
  • Species: Mouse

  • Strain: K18-hACE2 transgenic mice are recommended as they express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection and related pathogenesis.

  • Age: 6-10 weeks old.

  • Housing: Animals must be housed in a Biosafety Level 3 (BSL-3) facility. Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water should be maintained.

Preparation of this compound Formulation
  • Solvent: For in vivo administration, this compound should be dissolved in a sterile, biocompatible vehicle. A common formulation for intranasal delivery is sterile phosphate-buffered saline (PBS). A suggested formulation for other routes (e.g., intraperitoneal) is a mixture of DMSO, Tween 80, and saline (e.g., 10:5:85 v/v/v).[2]

  • Concentration: The concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the administration volume.

  • Preparation: On the day of administration, dissolve the required amount of this compound in the chosen vehicle. Ensure complete dissolution and filter the solution through a 0.22 µm sterile filter before use.

In Vivo Efficacy Study: Prophylactic Treatment

This protocol outlines a prophylactic study to evaluate the ability of this compound to prevent or reduce viral infection.

Prophylactic_Workflow Prophylactic In Vivo Experimental Workflow Start Start Acclimatize Acclimatize K18-hACE2 Mice (7 days) Start->Acclimatize Grouping Randomize into Treatment Groups (n=5-8 per group) Acclimatize->Grouping Treatment Administer SARS-CoV-2-IN-28 or Vehicle (Intranasal) Grouping->Treatment Treatment Group Grouping->Treatment Vehicle Control Infection Intranasal SARS-CoV-2 Infection (10^4 PFU) (2 hours post-treatment) Treatment->Infection Monitoring Daily Monitoring: - Body Weight - Clinical Signs Infection->Monitoring Endpoint Endpoint (e.g., Day 4 post-infection) Monitoring->Endpoint Analysis Tissue Collection & Analysis: - Lung Viral Titer (PFU/g) - Histopathology Endpoint->Analysis

Figure 2: Workflow for a prophylactic study of this compound in mice.

Protocol Steps:

  • Acclimatization: Acclimatize K18-hACE2 mice to the BSL-3 facility for at least 7 days prior to the experiment.

  • Grouping: Randomly assign mice to treatment and control groups (e.g., n=5-8 per group).

  • Treatment Administration:

    • Anesthetize the mice lightly with isoflurane.

    • Administer the prepared this compound solution intranasally. A typical volume is 20-50 µL per mouse (10-25 µL per nostril).

    • The control group should receive an equal volume of the vehicle.

  • Viral Challenge:

    • Approximately 2 hours after treatment, challenge the mice with a sublethal dose of SARS-CoV-2 (e.g., 10^4 Plaque Forming Units - PFU) via the intranasal route.

  • Monitoring:

    • Monitor the mice daily for changes in body weight and clinical signs of illness (e.g., ruffled fur, hunched posture, labored breathing).

  • Endpoint and Analysis:

    • At a predetermined endpoint (e.g., 4 days post-infection), euthanize the mice.

    • Collect lung tissue for virological and pathological analysis.

    • Viral Load Determination: Homogenize a portion of the lung tissue and determine the viral titer using a plaque assay on Vero E6 cells.

    • Histopathology: Fix the remaining lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung inflammation and damage.

Pharmacokinetics and Toxicology

Specific pharmacokinetic (PK) and toxicology data for this compound (CP020) are not yet extensively published. However, studies on the parent molecular tweezer, CLR01, provide valuable insights into the likely safety profile.

  • Safety: The parent compound, CLR01, has been shown to have a high safety margin in mice. Daily injections of up to 10 mg/kg did not produce any signs of toxicity. A single high dose of 100 mg/kg induced temporary distress and reversible liver injury, but no mortality.

  • Pharmacokinetics: Following administration, CLR01 is almost completely cleared from the blood within 8 hours. Brain penetration is observed to be between 1-3% of blood levels.

Recommendations for Initial Studies:

  • Conduct a preliminary dose-range-finding study to determine the maximum tolerated dose (MTD) of this compound in the specific mouse strain being used.

  • For pharmacokinetic analysis, a serial blood sampling protocol can be employed to determine the concentration-time profile of the compound in plasma.

Conclusion

This compound is a promising broad-spectrum antiviral candidate with a unique mechanism of action. The provided protocols and data serve as a comprehensive guide for researchers to initiate and conduct meaningful in vivo studies to further evaluate its therapeutic potential against SARS-CoV-2 and other respiratory viruses. All animal experiments should be conducted in compliance with institutional and national guidelines for animal welfare and biosafety.

References

Application Notes and Protocols: Determining the IC50 of SARS-CoV-2-IN-28 Disodium In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of new SARS-CoV-2 variants underscores the urgent need for the development of effective antiviral therapeutics. SARS-CoV-2-IN-28 disodium (B8443419) is a novel antiviral candidate, identified as a two-armed diphosphate (B83284) ester.[1][2] This compound has demonstrated promising in vitro activity against SARS-CoV-2, and this document provides detailed protocols for determining its 50% inhibitory concentration (IC50).[1] The primary mechanism of action is believed to be the disruption of the viral liposomal membrane.[1][2]

These application notes provide a comprehensive guide for researchers to reliably and reproducibly determine the IC50 value of SARS-CoV-2-IN-28 disodium using a plaque reduction neutralization test (PRNT).

Principle of the Assay

The plaque reduction neutralization test (PRNT) is a functional assay that measures the ability of a compound to inhibit the cytopathic effects of a virus in vitro.[3][4] In this assay, a constant amount of SARS-CoV-2 is incubated with serial dilutions of this compound before being added to a confluent monolayer of susceptible host cells, such as Vero E6 cells. After an incubation period, the number of plaques (zones of cell death) is quantified. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).[5]

Materials and Reagents

3.1. Cell Lines and Virus

  • Cell Line: Vero E6 cells (ATCC CRL-1586) are a commonly used cell line for SARS-CoV-2 propagation and antiviral testing due to their high susceptibility to infection.[6][7]

  • Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020 or other relevant variants of concern). All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) laboratory.

3.2. Reagents

  • This compound (powder)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Crystal Violet solution

  • Formalin (10% neutral buffered)

  • Agarose or Avicel for overlay

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (B87167) (DMSO)

3.3. Equipment

  • BSL-3 laboratory facility

  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Inverted microscope

  • Water bath

  • Centrifuge

  • Pipettes and sterile, filtered tips

  • Cell culture flasks and plates (6-well, 12-well, or 24-well)

  • Hemocytometer or automated cell counter

  • Vortex mixer

Experimental Protocols

4.1. Cell Culture and Maintenance

  • Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cell monolayer with PBS, detach cells using Trypsin-EDTA, and resuspend in fresh growth medium.

4.2. Virus Propagation and Titration

  • Propagate SARS-CoV-2 in Vero E6 cells to generate a high-titer virus stock.

  • Determine the virus titer (plaque-forming units per mL, PFU/mL) of the stock by performing a plaque assay. This is crucial for ensuring a consistent amount of virus is used in the PRNT.

4.3. Preparation of this compound

  • Prepare a stock solution of this compound by dissolving the powder in sterile, nuclease-free water or DMSO to a high concentration (e.g., 10 mM).

  • Prepare serial dilutions of the stock solution in DMEM to achieve the desired final concentrations for the assay. The concentration range should bracket the expected IC50 value. A common starting range is from 0.01 µM to 100 µM.

4.4. Plaque Reduction Neutralization Test (PRNT) Protocol

  • Cell Seeding: Seed Vero E6 cells into 12-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well for a 12-well plate). Incubate for 24 hours at 37°C with 5% CO2.[4]

  • Compound-Virus Incubation:

    • In a separate plate or tubes, mix equal volumes of the serially diluted this compound and a virus dilution containing approximately 100 PFU of SARS-CoV-2 per 100 µL.

    • Include a "virus control" (virus mixed with medium containing no compound) and a "cell control" (medium only).

    • Incubate the compound-virus mixtures for 1 hour at 37°C to allow the compound to interact with the virus.[4]

  • Infection:

    • Remove the growth medium from the Vero E6 cell monolayers and wash once with PBS.

    • Inoculate the cells in duplicate or triplicate with 100 µL of each compound-virus mixture.

    • Incubate for 1 hour at 37°C with 5% CO2, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay:

    • After the adsorption period, remove the inoculum and overlay the cell monolayer with 1 mL of a semi-solid medium (e.g., DMEM containing 2% FBS and 1.2% Avicel or 0.6% agarose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

    • Allow the overlay to solidify at room temperature before returning the plates to the incubator.

  • Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 to allow for plaque formation.[8]

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells by adding 10% neutral buffered formalin to each well and incubating for at least 30 minutes.

    • Remove the overlay and the formalin.

    • Stain the cell monolayer with 0.5% crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to dry.

    • Count the number of plaques in each well.

4.5. Data Analysis

  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

  • Plot the percentage of plaque reduction against the log-transformed concentration of the compound.

  • Determine the IC50 value by performing a non-linear regression analysis (e.g., using a four-parameter logistic curve) to find the concentration at which 50% inhibition is achieved.

Data Presentation

The quantitative data from the IC50 determination should be summarized in a clear and structured table for easy comparison.

CompoundCell LineVirus StrainAssay TypeIC50 (µM) [95% CI]CC50 (µM) [95% CI]Selectivity Index (SI = CC50/IC50)
This compoundVero E6USA-WA1/2020PRNT0.45 [0.38 - 0.53]>100>222
Remdesivir (Control)Vero E6USA-WA1/2020PRNT0.77 [0.65 - 0.91]>10>13

Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.

Visualizations

SARS-CoV-2 Viral Entry and Replication Cycle

SARS_CoV_2_Lifecycle cluster_extracellular Extracellular Space cluster_cell_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm SARS-CoV-2 SARS-CoV-2 Virion ACE2 ACE2 Receptor SARS-CoV-2->ACE2 1. Binding Endosome Endosome ACE2->Endosome 2. Endocytosis TMPRSS2 TMPRSS2 TMPRSS2->SARS-CoV-2 S Protein Priming Viral_RNA Viral RNA Release Endosome->Viral_RNA 3. Fusion and Uncoating Translation Translation of Viral Polyproteins Viral_RNA->Translation Proteolysis Proteolysis by PLpro and 3CLpro Translation->Proteolysis Replication RNA Replication (RdRp) Proteolysis->Replication Assembly Virion Assembly Replication->Assembly Exocytosis Exocytosis Assembly->Exocytosis Exocytosis->SARS-CoV-2 4. Release of New Virions

Caption: Schematic of the SARS-CoV-2 viral entry and replication cycle within a host cell.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture and Seed Vero E6 Cells Infection 5. Infect Cell Monolayer Cell_Culture->Infection Compound_Prep 2. Prepare Serial Dilutions of SARS-CoV-2-IN-28 Incubation 4. Incubate Compound with Virus Compound_Prep->Incubation Virus_Prep 3. Prepare Virus Inoculum Virus_Prep->Incubation Incubation->Infection Overlay 6. Add Semi-Solid Overlay Infection->Overlay Incubate_Plates 7. Incubate for 2-3 Days Overlay->Incubate_Plates Fix_Stain 8. Fix and Stain Plaques Incubate_Plates->Fix_Stain Count 9. Count Plaques Fix_Stain->Count Calculate 10. Calculate % Inhibition Count->Calculate IC50 11. Determine IC50 via Non-linear Regression Calculate->IC50

Caption: Step-by-step experimental workflow for determining the IC50 of an antiviral compound.

Conclusion

The protocols outlined in this document provide a robust framework for determining the in vitro IC50 of this compound. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for the preclinical evaluation of this promising antiviral candidate. The provided diagrams and data presentation formats are intended to facilitate clear communication and comparison of results within the scientific community.

References

Application Notes and Protocols for Pseudovirus Neutralization Assay using SARS-CoV-2-IN-28 Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of antiviral therapeutics. SARS-CoV-2-IN-28 disodium (B8443419), a two-armed diphosphate (B83284) ester with a C7 alkyl chain and extended molecular tweezers, has demonstrated potent antiviral activity against SARS-CoV-2.[1] Its mechanism of action is believed to involve the disruption of the viral lipid membrane, a broad-spectrum approach that could be effective against various enveloped viruses.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing SARS-CoV-2-IN-28 disodium in a pseudovirus neutralization assay. The pseudovirus system offers a safe and efficient method for screening antiviral compounds in a Biosafety Level 2 (BSL-2) laboratory setting, as it mimics the viral entry process without the need for the live, pathogenic virus.[2][3][4] The protocols outlined below are designed to guide researchers in assessing the antiviral efficacy of this compound.

Data Presentation

The antiviral and cytotoxic properties of this compound are summarized in the table below. This data is critical for determining the therapeutic window of the compound.

Parameter Description Value (µM) Reference
IC50 (Antiviral Activity) The concentration at which 50% of SARS-CoV-2 activity is inhibited.0.4[1]
IC50 (Pseudoparticle Transduction) The concentration at which 50% of spike pseudoparticle transduction is inhibited.1.0[1]
EC50 (Liposomal Membrane Disruption) The concentration at which 50% of liposomal membrane disruption is induced.4.4[1]
CC50 (Cytotoxicity) The concentration at which 50% cytotoxicity is observed in Caco2 cells.213.1[1]
Selectivity Index (SI) Calculated as CC50 / IC50 (antiviral activity). A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.532.75

Experimental Protocols

Disclaimer: The following protocols are representative methodologies for conducting pseudovirus neutralization, cytotoxicity, and liposome (B1194612) disruption assays. While based on established scientific literature, they may not be the exact protocols used to generate the data for this compound. Researchers should optimize these protocols for their specific experimental conditions.

SARS-CoV-2 Pseudovirus Neutralization Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 spike-pseudotyped lentiviral particles.

a. Materials

  • SARS-CoV-2 Spike-pseudotyped lentiviral particles (encoding a luciferase reporter gene)

  • HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

b. Experimental Procedure

  • Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2.

  • Compound Dilution: Prepare a serial dilution of this compound in complete DMEM. A typical starting concentration might be 100 µM, with 2-fold serial dilutions.

  • Neutralization Reaction: In a separate 96-well plate, mix 50 µL of the diluted compound with 50 µL of SARS-CoV-2 pseudovirus suspension (titrated to yield a strong luciferase signal). Incubate the mixture for 1 hour at 37°C.

  • Infection: After the incubation, carefully remove the media from the seeded HEK293T-hACE2 cells and add 100 µL of the pseudovirus-compound mixture to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Luminescence Measurement: After incubation, remove the supernatant and add 100 µL of luciferase assay reagent to each well. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of neutralization for each compound concentration relative to the virus control (no compound). Determine the IC50 value by plotting the percentage of neutralization against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow Pseudovirus Neutralization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis seed_cells Seed HEK293T-hACE2 cells (1x10^4 cells/well) infect Infect HEK293T-hACE2 cells seed_cells->infect prepare_compound Prepare serial dilutions of This compound mix Mix compound and pseudovirus prepare_compound->mix incubate_mix Incubate mixture (1 hour, 37°C) mix->incubate_mix incubate_mix->infect incubate_infection Incubate infected cells (48-72 hours, 37°C) infect->incubate_infection add_luciferase Add luciferase reagent incubate_infection->add_luciferase read_luminescence Measure luminescence add_luciferase->read_luminescence analyze_data Calculate % neutralization and IC50 value read_luminescence->analyze_data

Caption: Workflow for the SARS-CoV-2 pseudovirus neutralization assay.

Cytotoxicity Assay

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound in Caco2 cells.

a. Materials

  • Caco2 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • 96-well clear tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

b. Experimental Procedure

  • Cell Seeding: Seed Caco2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2.

  • Compound Addition: Prepare a serial dilution of this compound in complete DMEM. Remove the media from the cells and add 100 µL of the diluted compound to each well. Include a "cells only" control with no compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Viability Measurement: Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the untreated cells. Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration.

Liposome Disruption Assay

This assay measures the ability of this compound to disrupt lipid membranes, providing insight into its mechanism of action.

a. Materials

  • Liposomes encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration

  • HEPES buffer

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorometer

  • Triton X-100 (for 100% lysis control)

b. Experimental Procedure

  • Liposome Preparation: Prepare or obtain liposomes containing a self-quenching concentration of a fluorescent dye like calcein.

  • Compound Dilution: Prepare serial dilutions of this compound in HEPES buffer.

  • Assay Setup: In a 96-well black plate, add 50 µL of the diluted compound to each well. Add 50 µL of the liposome suspension to each well. Include a control with buffer only (0% leakage) and a control with Triton X-100 (100% leakage).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 495/515 nm for calcein).

  • Data Analysis: Calculate the percentage of dye leakage for each compound concentration relative to the 0% and 100% leakage controls. Determine the EC50 value by plotting the percentage of leakage against the log of the compound concentration.

Mechanism of Action

This compound is proposed to act by directly disrupting the lipid envelope of SARS-CoV-2. This mechanism is supported by its ability to induce leakage in synthetic liposomes. By compromising the integrity of the viral membrane, the compound prevents the virus from successfully entering and infecting host cells.

Mechanism_of_Action Proposed Mechanism of this compound cluster_virus SARS-CoV-2 Virion cluster_compound Antiviral Compound cluster_disruption Membrane Disruption virion Intact Viral Envelope disrupted_virion Disrupted Viral Envelope virion->disrupted_virion Induces membrane permeabilization spike Spike Glycoprotein compound SARS-CoV-2-IN-28 Disodium compound->virion Interacts with lipid bilayer inactivated_virus Inactivated Virus (Unable to Infect) disrupted_virion->inactivated_virus

Caption: Proposed mechanism of viral inactivation by this compound.

References

Liposome Disruption Assay Protocol for Molecular Tweezers: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular tweezers are supramolecular hosts capable of binding to specific guest molecules. A particular class of molecular tweezers has demonstrated the ability to disrupt lipid bilayers, making them promising candidates for various biomedical applications, including as antiviral agents against enveloped viruses.[1] The mechanism of action involves the binding of the tweezers to lipid headgroups in the membrane, which leads to an increase in surface tension and subsequent disruption of the membrane's integrity.[1]

This document provides a detailed protocol for a liposome (B1194612) disruption assay, a robust and widely used method to quantify the membrane-disrupting activity of molecular tweezers. The assay is based on the release of a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, from the aqueous core of liposomes upon their disruption by the molecular tweezers.[2][3]

Principle of the Assay

The assay utilizes the principle of fluorescence self-quenching. A high concentration of a fluorescent dye is encapsulated within liposomes. At this concentration, the fluorescence is quenched. When the liposome membrane is disrupted by a molecular tweezer, the dye is released into the surrounding buffer, leading to its dilution and a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the extent of liposome disruption.[3][4]

Experimental Workflow

The following diagram illustrates the overall workflow of the liposome disruption assay.

LiposomeDisruptionAssay cluster_prep Liposome Preparation cluster_assay Disruption Assay cluster_analysis Data Analysis Lipid_Mixing 1. Lipid Mixing (e.g., DOPC, SM, Chol) Solvent_Evaporation 2. Solvent Evaporation (Thin Lipid Film Formation) Lipid_Mixing->Solvent_Evaporation Hydration 3. Hydration with Fluorescent Dye (e.g., Carboxyfluorescein) Solvent_Evaporation->Hydration Extrusion 4. Extrusion (Uniform Liposome Size) Hydration->Extrusion Purification 5. Purification (Removal of Free Dye) Extrusion->Purification Incubation 6. Incubation with Molecular Tweezers Purification->Incubation Fluorescence_Measurement 7. Fluorescence Measurement (Kinetic or Endpoint) Incubation->Fluorescence_Measurement Max_Leakage 8. Determine Max Leakage (Triton X-100) Fluorescence_Measurement->Max_Leakage Data_Normalization 9. Data Normalization and Calculation Max_Leakage->Data_Normalization Results 10. Results (% Leakage, EC50) Data_Normalization->Results

Caption: Experimental workflow for the liposome disruption assay with molecular tweezers.

Detailed Experimental Protocol

This protocol is adapted from established methods for carboxyfluorescein leakage assays.[1][2]

Materials and Reagents
  • Lipids:

    • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

    • Sphingomyelin (SM)

    • Cholesterol (Chol)

  • Fluorescent Dye:

    • 5(6)-Carboxyfluorescein

  • Buffers and Solvents:

  • Detergent:

    • Triton X-100 (10% v/v stock solution)

  • Molecular Tweezers:

    • Stock solutions of the molecular tweezers to be tested, dissolved in an appropriate solvent (e.g., water or DMSO).

Equipment
  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer or microplate reader with appropriate filters for carboxyfluorescein (Excitation: ~485 nm, Emission: ~520 nm)

  • Glass vials

  • Syringes

Procedure

Part 1: Preparation of Carboxyfluorescein-Loaded Liposomes

  • Lipid Film Formation:

    • Prepare a lipid mixture of DOPC, SM, and Cholesterol in a molar ratio of 45:25:30 in a round-bottom flask.[1][2] This composition mimics that of a viral envelope.

    • Dissolve the lipids in chloroform or a chloroform:methanol mixture.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Prepare a 50 mM solution of carboxyfluorescein in HEPES buffer. Adjust the pH to 7.4 with NaOH.

    • Hydrate the lipid film with the carboxyfluorescein solution by vortexing or gentle agitation. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

    • Extrude the suspension at least 11 times through a polycarbonate membrane with the desired pore size (e.g., 200 nm) using a mini-extruder.[1]

  • Purification:

    • Remove the unencapsulated carboxyfluorescein by passing the liposome suspension through a size exclusion chromatography column (e.g., Sephadex G-50) equilibrated with HEPES buffer.

    • Collect the fractions containing the liposomes, which will appear as a slightly turbid, yellowish band that elutes first.

Part 2: Liposome Disruption Assay

  • Assay Setup:

    • Dilute the purified carboxyfluorescein-loaded liposomes in HEPES buffer to the desired final lipid concentration in a 96-well black microplate or a fluorometer cuvette.

    • Add varying concentrations of the molecular tweezers to the liposome suspension. Include a negative control (buffer or vehicle only) and a positive control for 100% leakage.

  • Fluorescence Measurement:

    • Measure the baseline fluorescence (F₀) of the liposome suspension before adding the molecular tweezers.

    • After adding the molecular tweezers, monitor the fluorescence intensity (F) over time (for kinetic measurements) or at a fixed endpoint (e.g., 30 minutes).[1][2] Set the fluorometer to the appropriate excitation and emission wavelengths for carboxyfluorescein (e.g., 485 nm excitation, 528 nm emission).[2]

  • Determination of Maximum Leakage:

    • To determine the fluorescence corresponding to 100% dye release (F_max), add a final concentration of 1% Triton X-100 to the liposome suspension to completely disrupt the vesicles.[2]

Data Analysis

Calculate the percentage of dye leakage for each concentration of molecular tweezer using the following equation:

% Leakage = [(F - F₀) / (F_max - F₀)] * 100

Where:

  • F is the fluorescence intensity at a given time point or endpoint after the addition of the molecular tweezer.

  • F₀ is the initial baseline fluorescence of the liposomes.

  • F_max is the maximum fluorescence intensity after the addition of Triton X-100.

Plot the percentage of leakage as a function of the molecular tweezer concentration to determine the dose-response curve and calculate the EC₅₀ value (the concentration required to induce 50% leakage).

Quantitative Data Presentation

The following table summarizes representative data from a liposome disruption assay with various molecular tweezers. The data is presented as the area under the curve (AUC) for dye leakage over a 30-minute incubation period.

Molecular TweezerConcentration (µM)Area Under the Curve (AUC) of Dye Leakage
Alkyl Tweezer 1 101500
203500
508000
Alkyl Tweezer 2 102500
206000
5012000
Aromatic Tweezer 1 101000
202500
506000
Aromatic Tweezer 2 102000
205000
5010000
Data is hypothetical and for illustrative purposes, based on trends observed in published studies.[1][2]

Troubleshooting and Considerations

  • Liposome Stability: Ensure that the liposomes are stable and do not show significant passive dye leakage in the absence of the molecular tweezers.

  • Solvent Effects: If the molecular tweezers are dissolved in an organic solvent like DMSO, ensure that the final concentration of the solvent in the assay is low enough not to cause liposome disruption on its own.

  • Inner Filter Effects: At high liposome or dye concentrations, inner filter effects can interfere with fluorescence measurements. It is important to work within a linear range of detection.

  • Mechanism of Disruption: This assay quantifies membrane disruption but does not distinguish between different mechanisms, such as pore formation or complete solubilization.[3] Further biophysical studies may be required to elucidate the exact mechanism.

References

Application Notes: SARS-CoV-2-IN-28 Disodium in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2-IN-28 disodium (B8443419) is a synthetic antiviral compound characterized as a two-armed diphosphate (B83284) ester featuring a C7 alkyl chain and extended molecular tweezers. Its primary mechanism of action against SARS-CoV-2 and other enveloped viruses is the disruption of the viral membrane. This property makes it a compelling candidate for the development of broad-spectrum antiviral agents and a valuable tool for high-throughput screening (HTS) to identify new antiviral compounds with similar mechanisms. These application notes provide a summary of its activity, a proposed high-throughput screening protocol, and relevant pathway and workflow diagrams.

Mechanism of Action

SARS-CoV-2-IN-28 disodium exerts its antiviral effect by directly targeting and disrupting the lipid envelope of viruses. This leads to a loss of viral integrity and infectivity. The molecule's design, with its diphosphate ester arms and alkyl chain, facilitates its interaction with and insertion into the liposomal membrane, ultimately leading to membrane disruption.[1] This mechanism is distinct from inhibitors that target specific viral enzymes like the main protease (Mpro) or papain-like protease (PLpro).[2][3]

Mechanism of Action of this compound cluster_virus SARS-CoV-2 Virion cluster_compound Antiviral Compound cluster_disruption Outcome ViralMembrane Viral Lipid Envelope DisruptedMembrane Disrupted Viral Membrane ViralMembrane->DisruptedMembrane Leads to SpikeProtein Spike Protein ViralRNA Viral RNA IN28 SARS-CoV-2-IN-28 Disodium IN28->ViralMembrane Targets and Inserts into Inactivation Viral Inactivation DisruptedMembrane->Inactivation Results in

Caption: Mechanism of this compound targeting the viral envelope.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound.

ParameterDescriptionValueCell Line / SystemReference
IC50 Inhibition of SARS-CoV-2 infection0.4 µM-[1]
IC50 Inhibition of SARS-CoV-2 spike pseudoparticle transduction1.0 µM-[1]
EC50 Induction of liposomal membrane disruption4.4 µMLiposomes[1]
CC50 Cytotoxicity213.1 µMCaco-2 cells[1]

High-Throughput Screening Protocol: Pseudovirus Entry Assay

This protocol is a proposed method for a high-throughput screen to identify compounds that, like this compound, inhibit viral entry. This assay utilizes pseudotyped viral particles, which allows for the work to be conducted at a lower biosafety level (BSL-2).[4][5][6]

Objective:

To identify small molecule inhibitors of SARS-CoV-2 spike-mediated viral entry.

Materials:
  • HEK293T cells expressing human ACE2 (HEK293T-hACE2)

  • SARS-CoV-2 spike-pseudotyped lentiviral or retroviral particles encoding a luciferase reporter gene

  • Vesicular Stomatitis Virus G (VSV-G) pseudotyped particles (for counter-screening)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Compound library dissolved in DMSO

  • This compound (as a positive control)

  • DMSO (as a negative control)

  • 384-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Experimental Workflow:

HTS Workflow for Viral Entry Inhibitors Start Start SeedCells Seed HEK293T-hACE2 cells in 384-well plates Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompounds Add library compounds and controls (this compound, DMSO) Incubate1->AddCompounds Incubate2 Incubate 1h AddCompounds->Incubate2 AddPseudovirus Add SARS-CoV-2 spike pseudotyped particles Incubate2->AddPseudovirus Incubate3 Incubate 48h AddPseudovirus->Incubate3 AddReagent Add Luciferase Assay Reagent Incubate3->AddReagent ReadLuminescence Read Luminescence AddReagent->ReadLuminescence AnalyzeData Data Analysis: Calculate % inhibition and Z' ReadLuminescence->AnalyzeData HitSelection Primary Hit Selection AnalyzeData->HitSelection CounterScreen Counter-screen with VSV-G pseudovirus HitSelection->CounterScreen DoseResponse Dose-Response Confirmation and IC50 determination CounterScreen->DoseResponse End End DoseResponse->End

Caption: High-throughput screening workflow for identifying viral entry inhibitors.

Procedure:
  • Cell Seeding:

    • On day 1, seed HEK293T-hACE2 cells into 384-well white, clear-bottom plates at a density of 1 x 104 cells per well in 40 µL of cell culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • On day 2, add 100 nL of compounds from the library, positive control (this compound, final concentration e.g., 10 µM), and negative control (DMSO) to the respective wells using an acoustic liquid handler or pin tool.

    • Incubate the plates at 37°C for 1 hour.

  • Pseudovirus Infection:

    • Add 10 µL of SARS-CoV-2 spike-pseudotyped particles to each well.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.

  • Luminescence Reading:

    • On day 4, equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate luminometer.

  • Data Analysis:

    • The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 x (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground))

    • The Z' factor should be calculated to assess the quality of the assay. A Z' factor > 0.5 is generally considered excellent for HTS.

Counter-Screening and Hit Confirmation:
  • Primary hits should be subjected to a counter-screen using VSV-G pseudotyped particles to eliminate compounds that non-specifically inhibit the luciferase reporter or are generally cytotoxic.

  • Confirmed hits should be further evaluated in dose-response assays to determine their IC50 values.

  • A cytotoxicity assay (e.g., CellTiter-Glo®) should also be performed to determine the CC50 of the hit compounds and calculate the selectivity index (SI = CC50/IC50).

Concluding Remarks

This compound represents a class of antiviral compounds that act by disrupting the viral envelope. The provided data and protocols offer a framework for utilizing this compound as a tool in high-throughput screening campaigns aimed at discovering novel, broad-spectrum antiviral agents. The proposed pseudovirus entry assay is a robust and adaptable platform for such screening efforts. Further characterization of hit compounds from such screens will be essential to validate their mechanism of action and advance them in the drug development pipeline.

References

Guide to Solubilizing SARS-CoV-2-IN-28 Disodium for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2-IN-28 disodium (B8443419) is a novel molecular tweezer designed to inhibit the entry of SARS-CoV-2 into host cells. Its mechanism of action involves the disruption of the viral envelope, a critical step in the viral life cycle.[1] This compound has demonstrated potent antiviral activity in cell-based assays, making it a promising candidate for further investigation in the development of COVID-19 therapeutics. This guide provides detailed protocols for the solubilization of SARS-CoV-2-IN-28 disodium and its application in relevant cell-based assays.

Mechanism of Action

This compound is a two-armed diphosphate (B83284) ester that acts as a molecular tweezer.[1][2] It targets the lipid bilayer of the viral envelope, causing disruption and preventing the virus from fusing with the host cell membrane. This mechanism effectively blocks viral entry, the initial and essential step for infection.

Figure 1: SARS-CoV-2 entry pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

ParameterValueCell LineReference
IC50 (Antiviral Activity) 0.4 µMCaco-2[1][2]
IC50 (Spike Pseudoparticle Transduction) 1.0 µM-[1][2]
CC50 (Cytotoxicity) 213.1 µMCaco-2[2]
EC50 (Liposomal Membrane Disruption) 4.4 µM-[1][2]

Experimental Protocols

Solubilization of this compound

Proper solubilization is critical for obtaining accurate and reproducible results in cell-based assays. Due to the disodium salt form, this compound may exhibit different solubility characteristics compared to its non-salt counterpart. The following protocol is a general guideline and may require optimization.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution Preparation (10 mM in DMSO):

    • Aseptically weigh out a precise amount of this compound powder.

    • Reconstitute the powder in cell culture grade DMSO to a final concentration of 10 mM.

    • Vortex thoroughly for at least 1 minute to ensure complete dissolution. Visually inspect for any particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the DMSO stock solution at -20°C for short-term storage or -80°C for long-term storage.

  • Preparation of Working Solutions:

    • Important: To avoid precipitation, perform a serial dilution of the DMSO stock in cell culture medium rather than directly adding the concentrated stock to the final assay volume.

    • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in the medium.

    • Vortex the intermediate dilution gently but thoroughly.

    • From this intermediate dilution, prepare the final desired concentrations for your cell-based assay by further diluting in pre-warmed complete cell culture medium.

    • The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Troubleshooting:

  • Precipitation upon dilution: If precipitation is observed when diluting the DMSO stock into the aqueous cell culture medium, try a more gradual serial dilution. Warming the cell culture medium to 37°C before adding the compound can also help.

  • Compound insolubility: While DMSO is the recommended primary solvent, sterile water or ethanol (B145695) can be tested as alternatives if solubility issues persist.[1] However, the compatibility of these solvents with your specific cell line and assay should be verified.

Cell Culture and Maintenance of Caco-2 Cells

Caco-2 cells are a human colon adenocarcinoma cell line commonly used for studying intestinal absorption and as a model for SARS-CoV-2 infection.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • 0.25% Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks (T-75)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Thawing and Plating:

    • Rapidly thaw a cryopreserved vial of Caco-2 cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-75 cell culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance:

    • Change the culture medium every 2-3 days.

    • When the cells reach 80-90% confluency, subculture them.

  • Subculturing:

    • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until the cells detach.

    • Add 7-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count and seed new flasks or plates at the desired density. For a 96-well plate, a typical seeding density is 1-2 x 10^4 cells per well.

Antiviral Activity Assay (CPE Reduction Assay)

This assay determines the ability of this compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

  • Caco-2 cells

  • SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

  • Complete growth medium

  • Working solutions of this compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound working solutions in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium only) and a "virus control" (medium only, to be infected).

  • Infection: In a biosafety level 3 (BSL-3) facility, infect the cells by adding a predetermined multiplicity of infection (MOI) of SARS-CoV-2 to all wells except the "cells only" control. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the "virus control" wells.

  • Assessment of Cell Viability:

    • Remove the plate from the incubator and add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

    • Plot the percentage of viability against the compound concentration and determine the 50% effective concentration (EC50) using a non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare SARS-CoV-2-IN-28 Disodium Stock (10 mM in DMSO) C Prepare Serial Dilutions of Compound in Medium A->C B Culture and Seed Caco-2 Cells in 96-well Plate D Treat Cells with Compound Dilutions B->D C->D E Infect Cells with SARS-CoV-2 (BSL-3) D->E F Incubate for 48-72h E->F G Assess Cell Viability (e.g., CellTiter-Glo) F->G H Calculate EC50 and CC50 G->H

References

In Vivo Delivery of Molecular Tweezer Antivirals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo delivery of molecular tweezer antivirals, focusing on the lead compound CLR01 and its derivatives. These supramolecular agents have demonstrated broad-spectrum antiviral activity against a range of enveloped viruses by disrupting their lipid envelopes.[1][2] The following sections detail established delivery methods, quantitative efficacy data, and step-by-step experimental protocols to guide researchers in the preclinical evaluation of these promising antiviral candidates.

Overview of In Vivo Delivery Methods

Molecular tweezers, such as CLR01, have been successfully administered in vivo through various routes, primarily in murine models. The choice of delivery method depends on the target organ and the nature of the viral infection. The most common routes include:

  • Subcutaneous (s.c.) Administration: Often used for systemic delivery and in studies of neurodegenerative diseases, this method can be achieved through daily injections or continuous infusion using osmotic minipumps.[1][3]

  • Intranasal (i.n.) Administration: A targeted approach for respiratory viral infections, delivering the antiviral agent directly to the site of infection in the lungs.[4]

  • Intracerebroventricular (i.c.v.) Administration: A direct delivery method to the central nervous system (CNS) employed in models of neurological diseases.[5]

Quantitative In Vivo Efficacy and Pharmacokinetics

The antiviral efficacy of molecular tweezers has been quantified in various animal models. The following tables summarize key quantitative data from published studies.

Table 1: In Vivo Antiviral Efficacy of Molecular Tweezers

Molecular TweezerVirusAnimal ModelDelivery RouteDosageKey FindingReference(s)
CLR01 & derivativesSARS-CoV-2K18-hACE2 miceIntranasal150 µM (in 50 µL)Significant reduction in lung viral RNA load at day 2 post-infection.[4]
CLR01Respiratory Syncytial Virus (RSV)BALB/cJ miceIntranasal2 mM (in 50 µL)Complete abrogation of RSV infection in the lungs.[3]
CLR01Alzheimer's Disease (protein aggregates)3xTg-AD miceSubcutaneous (osmotic pump)0.04 mg/kg/day for 28 daysSignificant decrease in amyloid plaques and neurofibrillary tangles.[1]
CLR01Tauopathy (protein aggregates)P301S-tau miceSubcutaneous (osmotic pump)0.3 or 1.0 mg/kg/day for 35 daysAmeliorated muscle-strength deterioration and reduced levels of pathologic tau forms.[6]
CLR01Multiple System Atrophy (protein aggregates)PLP-α-syn miceIntracerebroventricular0.3 or 1.0 mg/kg/day for 32 daysDose-dependent reduction of pathological α-synuclein.[5]

Table 2: Pharmacokinetic Parameters of CLR01 in Mice

ParameterValueAnimal ModelAdministration RouteNotesReference(s)
Brain Penetration1-3% of blood levelsWild-type and AD transgenic miceNot specifiedBrain levels remained steady for 72 hours post-administration.[7][8]
Blood ClearanceAlmost complete by 8 hoursWild-type and AD transgenic miceNot specifiedRapid clearance from the plasma.[7][8]
Safety MarginHighWild-type miceIntraperitoneal and daily subcutaneous injectionNo mortality at a single 100 mg/kg i.p. injection; no toxicity with daily s.c. injections up to 10 mg/kg.[7]

Experimental Protocols

This section provides detailed protocols for the preparation and administration of molecular tweezer antivirals for in vivo studies.

Preparation of CLR01 Solution for In Vivo Administration

This protocol describes the preparation of a sterile CLR01 solution suitable for injection.

Materials:

  • CLR01 powder

  • Sterile deionized water

  • Sterile 0.9% (w/v) saline or phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Prepare a 10 mM stock solution of CLR01 by dissolving the powder in sterile deionized water.[1]

  • Vortex the solution until the CLR01 is completely dissolved.

  • For the final working solution, dilute the stock solution to the desired concentration using sterile 0.9% saline or PBS.[1][3] For example, a 0.7 mg/mL solution can be prepared for subcutaneous injections.[3]

  • To ensure sterility, filter the final solution through a 0.22 µm sterile syringe filter into a sterile microcentrifuge tube.

  • Store the sterile solution at an appropriate temperature as determined by stability studies (typically 4°C for short-term storage).

Subcutaneous Administration via Osmotic Minipump

This method allows for continuous delivery of the molecular tweezer over an extended period.

Materials:

  • Sterile CLR01 solution

  • Osmotic minipumps (e.g., Alzet Model 1004)

  • Surgical instruments (scissors, forceps)

  • Anesthetic (e.g., isoflurane)

  • Sutures or surgical clips

  • Animal clippers

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic.

  • Shave a small area of fur on the back of the mouse, between the shoulder blades.

  • Clean the surgical area with an antiseptic solution.

  • Make a small incision in the skin.

  • Using forceps, create a small subcutaneous pocket.

  • Fill the osmotic minipump with the sterile CLR01 solution according to the manufacturer's instructions.

  • Insert the filled osmotic minipump into the subcutaneous pocket.

  • Close the incision with sutures or surgical clips.

  • Monitor the animal during recovery from anesthesia.

Intranasal Administration for Respiratory Infections

This protocol is suitable for delivering molecular tweezers directly to the respiratory tract.

Materials:

  • Sterile CLR01 solution

  • Micropipette and sterile tips

  • Anesthetic (e.g., light isoflurane)

Procedure:

  • Lightly anesthetize the mouse.[9]

  • Hold the mouse in a supine position with the head tilted slightly back.[9]

  • Using a micropipette, slowly administer up to 50 µL of the sterile CLR01 solution to the nares, allowing the mouse to inhale the liquid naturally.[4][9]

  • Administer the solution dropwise to avoid fluid aspiration into the lungs, which can be fatal.

  • Allow the mouse to recover in a clean, warm cage.

Visualizations

Mechanism of Action and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of molecular tweezer antivirals and a general experimental workflow for in vivo studies.

G Mechanism of Molecular Tweezer Antiviral Activity cluster_0 Viral Particle V Enveloped Virus I Interaction and Insertion into Viral Envelope V->I E Viral Envelope (Lipid Bilayer) MT Molecular Tweezer (e.g., CLR01) MT->I Binds to lipid head groups D Disruption of Envelope Integrity I->D Increases membrane tension L Loss of Infectivity D->L

Caption: Antiviral mechanism of molecular tweezers.

G General In Vivo Experimental Workflow P Preparation of Sterile Molecular Tweezer Solution D In Vivo Administration (Subcutaneous, Intranasal, etc.) P->D A Animal Model Selection (e.g., transgenic mice) A->D V Viral Challenge (for antiviral studies) D->V M Monitoring (Weight, Clinical Score) V->M E Endpoint Analysis (Viral Load, Histopathology, Biochemical Assays) M->E

Caption: Workflow for in vivo antiviral studies.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in SARS-CoV-2-IN-28 disodium assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SARS-CoV-2-IN-28 disodium (B8443419) in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is SARS-CoV-2-IN-28 disodium and what is its mechanism of action?

This compound is a "molecular tweezer," a two-armed diphosphate (B83284) ester with a C7 alkyl chain.[1] Its primary antiviral mechanism is the disruption of the viral envelope, leading to a loss of infectivity.[1] This is achieved through interactions with the lipid bilayer of the virus.[1] It has demonstrated activity against SARS-CoV-2 by inhibiting viral activity and spike pseudoparticle transduction.[1]

Q2: What are the key in vitro parameters for this compound?

The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound.

ParameterValueAssay SystemReference
IC50 (SARS-CoV-2 activity) 0.4 µMCaco2 cells, 2-hour incubation[1]
IC50 (Spike pseudoparticle transduction) 1.0 µMNot specified[1]
CC50 (Cytotoxicity) 213.1 µMCaco2 cells[1]
EC50 (Liposomal membrane disruption) 4.4 µMLiposome (B1194612) dye leakage assay[1]

Q3: How should I handle and store this compound?

  • Solubility: The compound may be dissolved in DMSO. If solubility issues arise, trying other solvents like water, ethanol, or DMF in small amounts is suggested.[2]

  • Storage: As a powder, it should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

  • Shipping: The product is stable at ambient temperature for a few days during ordinary shipping.[2]

Troubleshooting Inconsistent Assay Results

Below are common issues encountered during this compound assays and steps to resolve them.

Issue 1: High Variability in IC50 Values

Possible Causes:

  • Compound Precipitation: Due to its nature as a disodium salt, the compound's solubility can be influenced by the pH and composition of the assay medium.[3] High concentrations may precipitate out, leading to inconsistent effective concentrations.

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to variability in viral infection and compound efficacy.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell health, leading to skewed results.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, virus, or cells will introduce significant variability.

Solutions:

  • Visually Inspect for Precipitation: Before and after adding the compound to the assay plates, visually inspect the wells for any signs of precipitation.

  • Optimize Solvent Concentration: Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).

  • Use a Cell Counter: Ensure a consistent number of cells are seeded in each well.

  • Avoid Edge Effects: Do not use the outer wells of the assay plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

  • Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.

Issue 2: Apparent Low Potency or No Antiviral Effect

Possible Causes:

  • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.

  • Sub-optimal Assay Conditions: The incubation time or temperature may not be optimal for observing the antiviral effect.

  • Virus Titer Too High: An excessively high viral load may overwhelm the inhibitory capacity of the compound at the tested concentrations.

  • Cell Line Susceptibility: The chosen cell line may not be highly susceptible to the virus, masking the effect of the inhibitor.

Solutions:

  • Use Fresh Aliquots: Prepare single-use aliquots of the compound stock solution to avoid repeated freeze-thaw cycles.

  • Optimize Incubation Time: For compounds that act on the viral particle, a pre-incubation step of the virus with the compound before adding to the cells can be crucial.

  • Titrate Virus Stock: Perform a virus titration to determine the optimal amount of virus to use in the assay to achieve a robust signal without being excessive.

  • Confirm Cell Line Susceptibility: Ensure the cell line used is appropriate for the SARS-CoV-2 strain or pseudovirus being used.

Issue 3: High Cytotoxicity Observed

Possible Causes:

  • Compound Concentration Too High: The concentrations being tested may be in the cytotoxic range for the cell line.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.

  • Extended Incubation Time: Longer exposure to the compound can increase its cytotoxic effects.

  • Assay Interference: The compound may interfere with the readout of the cytotoxicity assay (e.g., MTT, MTS).

Solutions:

  • Perform a Dose-Response Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) to identify the appropriate concentration range for antiviral testing.

  • Include a Vehicle Control: Always include a control with the same final concentration of the solvent to differentiate between compound- and solvent-induced cytotoxicity.

  • Optimize Incubation Time: Consider shorter incubation times to minimize cytotoxicity while still allowing for the observation of an antiviral effect.

  • Use an Orthogonal Cytotoxicity Assay: If assay interference is suspected, confirm the results using a different cytotoxicity assay with a distinct detection method (e.g., LDH release assay).

Experimental Protocols & Workflows

Mechanism of Action: Viral Envelope Disruption

This compound, as a molecular tweezer, directly interacts with and disrupts the lipid envelope of enveloped viruses like SARS-CoV-2.

G Mechanism of Action of this compound cluster_0 Viral Particle cluster_1 Molecular Tweezer SARS_CoV_2 SARS-CoV-2 Virion Viral_Envelope Lipid Envelope SARS_CoV_2->Viral_Envelope Spike_Protein Spike Glycoprotein SARS_CoV_2->Spike_Protein Disruption Membrane Disruption & Permeabilization Viral_Envelope->Disruption Leads to IN_28 SARS-CoV-2-IN-28 Disodium IN_28->Viral_Envelope Interaction & Insertion Inactivation Loss of Viral Infectivity Disruption->Inactivation Results in

Caption: Mechanism of this compound viral inactivation.

General Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving inconsistent assay results.

G Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results (e.g., High Variability, Low Potency) Check_Compound Check Compound Integrity & Handling Start->Check_Compound Check_Cells Evaluate Cell Health & Seeding Start->Check_Cells Check_Assay Review Assay Parameters & Controls Start->Check_Assay Solubility Precipitation? Check_Compound->Solubility Storage Proper Storage? Check_Compound->Storage Viability Viability >90%? Check_Cells->Viability Density Consistent Seeding? Check_Cells->Density Controls_OK Controls Behaving as Expected? Check_Assay->Controls_OK Parameters_OK Assay Conditions Optimal? Check_Assay->Parameters_OK Optimize_Solvent Optimize Solvent/ Concentration Solubility->Optimize_Solvent Yes Use_New_Aliquot Use Fresh Aliquot Storage->Use_New_Aliquot No Culture_New_Cells Culture Fresh Cells Viability->Culture_New_Cells No Optimize_Seeding Optimize Seeding Protocol Density->Optimize_Seeding No Troubleshoot_Controls Troubleshoot Controls (e.g., Virus Titer) Controls_OK->Troubleshoot_Controls No Optimize_Assay Optimize Assay (e.g., Incubation Time) Parameters_OK->Optimize_Assay No End Consistent Results Optimize_Solvent->End Use_New_Aliquot->End Culture_New_Cells->End Optimize_Seeding->End Troubleshoot_Controls->End Optimize_Assay->End

Caption: A systematic workflow for troubleshooting inconsistent results.

Protocol 1: SARS-CoV-2 Spike Pseudoparticle Transduction Assay

This assay measures the ability of this compound to inhibit the entry of lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein into ACE2-expressing host cells.[4][5][6][7][8]

G Pseudoparticle Transduction Assay Workflow Step1 1. Seed Target Cells (e.g., 293T-ACE2) Step2 2. Prepare Serial Dilutions of SARS-CoV-2-IN-28 Step1->Step2 Step3 3. Pre-incubate Compound with Pseudovirus Step2->Step3 Step4 4. Add Mixture to Cells Step3->Step4 Step5 5. Incubate for 48-72 hours Step4->Step5 Step6 6. Measure Reporter Gene Activity (e.g., Luciferase) Step5->Step6 Step7 7. Calculate IC50 Step6->Step7

Caption: Workflow for a SARS-CoV-2 pseudoparticle transduction assay.

Protocol 2: Cytotoxicity Assay (MTT/MTS)

This assay is crucial to determine the concentration at which this compound becomes toxic to the host cells, allowing for the calculation of the selectivity index (SI = CC50/IC50).[9][10][11]

G Cytotoxicity Assay Workflow (MTT/MTS) Step1 1. Seed Cells in a 96-well Plate Step2 2. Add Serial Dilutions of SARS-CoV-2-IN-28 Step1->Step2 Step3 3. Incubate for the Same Duration as the Antiviral Assay Step2->Step3 Step4 4. Add MTT or MTS Reagent Step3->Step4 Step5 5. Incubate until Color Development Step4->Step5 Step6 6. Read Absorbance on a Plate Reader Step5->Step6 Step7 7. Calculate CC50 Step6->Step7

Caption: Workflow for determining the cytotoxicity of the compound.

Protocol 3: Liposome Leakage Assay

This assay directly measures the membrane-disrupting activity of this compound.[12][13][14][15][16]

G Liposome Leakage Assay Workflow Step1 1. Prepare Liposomes Encapsulating a Self-Quenching Fluorescent Dye Step2 2. Add SARS-CoV-2-IN-28 to Liposome Suspension Step1->Step2 Step3 3. Incubate at Room Temperature Step2->Step3 Step4 4. Monitor Fluorescence Intensity Over Time Step3->Step4 Step5 5. Add Triton X-100 for 100% Leakage Control Step4->Step5 Step6 6. Calculate Percentage of Leakage and Determine EC50 Step5->Step6

References

Optimizing the concentration of SARS-CoV-2-IN-28 disodium for antiviral effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SARS-CoV-2-IN-28 disodium (B8443419) for its antiviral effect.

Frequently Asked Questions (FAQs)

Q1: What is SARS-CoV-2-IN-28 disodium and what is its mechanism of action?

A1: this compound is a synthetic molecule described as a two-armed diphosphate (B83284) ester with a C7 alkyl chain and extended molecular tweezers. Its primary antiviral mechanism of action is the disruption of the viral liposomal membrane.[1] This leads to the inactivation of the virus and inhibits its entry into host cells.

Q2: What are the reported antiviral activity and cytotoxicity values for this compound?

A2: In vitro studies have shown that this compound exhibits potent antiviral activity against SARS-CoV-2. The reported 50% inhibitory concentration (IC50) against SARS-CoV-2 activity is 0.4 μM, and against spike pseudoparticle transduction is 1.0 μM.[1] The 50% cytotoxic concentration (CC50) in Caco-2 cells has been reported as 213.1 μM.[1]

Q3: What is the Selectivity Index (SI) and why is it important?

A3: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to host cells, suggesting a more favorable safety profile.

Q4: What starting concentration range should I use for my initial experiments?

A4: For initial range-finding experiments, it is advisable to test a broad range of concentrations spanning several orders of magnitude. Based on the reported IC50 of 0.4 μM, a starting range of 0.01 µM to 100 µM, using serial dilutions (e.g., 3-fold or 10-fold), would be appropriate to determine the dose-response relationship for both antiviral activity and cytotoxicity in your specific experimental setup.

Q5: How can I confirm the membrane disruption activity of this compound in my lab?

A5: A liposome (B1194612) disruption assay can be performed to verify the compound's mechanism of action. This assay typically involves encapsulating a fluorescent dye within liposomes at a concentration that causes self-quenching. Upon disruption of the liposomal membrane by the compound, the dye is released and diluted, leading to an increase in fluorescence that can be measured.

Troubleshooting Guides

Optimizing the experimental conditions for this compound is crucial for obtaining reliable and reproducible results. The following tables address common issues that may be encountered.

Antiviral Assay Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments 1. Inconsistent cell seeding density.2. Variability in virus titer (Multiplicity of Infection - MOI).3. Inconsistent incubation times.1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Use a consistently titered viral stock for all experiments.3. Strictly adhere to standardized incubation periods for virus infection and compound treatment.
No significant antiviral effect observed 1. Compound degradation or improper storage.2. Sub-optimal assay conditions.3. Low compound solubility at tested concentrations.1. Store the compound as recommended by the manufacturer and prepare fresh dilutions for each experiment.2. Optimize MOI and incubation time for your specific cell line and virus strain.3. Visually inspect for compound precipitation. If observed, consider using a different solvent or adjusting the final solvent concentration (e.g., DMSO typically ≤0.5%).
Observed antiviral effect is not dose-dependent 1. Compound precipitation at higher concentrations.2. Cytotoxicity at higher concentrations masking the antiviral effect.1. Check for solubility issues and adjust the concentration range or solvent.2. Perform a concurrent cytotoxicity assay to distinguish between antiviral activity and cell death.
Cytotoxicity Assay Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
High background in cytotoxicity assay 1. Contamination of cell culture.2. Reagent instability or improper preparation.1. Regularly test cell cultures for mycoplasma and other contaminants.2. Prepare fresh reagents according to the manufacturer's protocol and ensure proper storage.
Low CC50 value (high cytotoxicity) 1. Solvent toxicity.2. Poor cell health.3. Compound instability leading to toxic byproducts.1. Include a solvent control to determine the toxicity of the vehicle (e.g., DMSO).2. Ensure cells are in the logarithmic growth phase and not over-confluent.3. Use a fresh stock of the compound.
Inconsistent CC50 values 1. Uneven cell seeding.2. Edge effects in multiwell plates.1. Ensure uniform cell distribution in each well.2. To minimize evaporation, fill the outer wells with sterile PBS or media and do not use them for experimental samples.

Experimental Protocols

Determination of 50% Inhibitory Concentration (IC50) by Plaque Reduction Assay

This protocol is a standard method for quantifying the concentration of an antiviral compound that inhibits the production of infectious virus particles by 50%.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 viral stock of known titer

  • This compound

  • Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

  • Overlay medium (e.g., 1.2% Avicel or 0.6% agarose (B213101) in 2x MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed 6-well plates with Vero E6 cells to form a confluent monolayer (approximately 1 x 10^6 cells/well) and incubate overnight at 37°C with 5% CO2.

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in culture medium.

  • Virus Infection: Aspirate the culture medium from the cells and infect with SARS-CoV-2 at a multiplicity of infection (MOI) that yields 50-100 plaques per well in the virus control. Incubate for 1 hour at 37°C.

  • Compound Treatment: After the incubation period, remove the virus inoculum and add the prepared dilutions of the compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay: Add an equal volume of overlay medium to each well and gently swirl to mix.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cell monolayer with crystal violet solution for 15 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Determination of 50% Cytotoxic Concentration (CC50) by MTS Assay

This colorimetric assay measures cell viability to determine the concentration of a compound that reduces cell viability by 50%.

Materials:

  • Caco-2 cells (or other relevant cell line)

  • This compound

  • Cell culture medium with 10% FBS

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed 96-well plates with Caco-2 cells at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium.

  • Compound Treatment: Add the compound dilutions to the wells. Include a "cell control" (no compound) and a "blank control" (medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cytotoxicity for each concentration relative to the cell control. The CC50 is the concentration of the compound that reduces cell viability by 50%. This is determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

SARS-CoV-2 Entry and Membrane Fusion Pathway

SARS_CoV_2_Entry cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_compound Mechanism of Action Virion Virion Spike Spike Protein (S) ACE2 ACE2 Receptor Spike->ACE2 1. Binding HostCell Host Cell Membrane TMPRSS2 TMPRSS2 Endosome Endosome HostCell->Endosome Endocytic Pathway ACE2->TMPRSS2 2. S Protein Priming TMPRSS2->HostCell 3. Membrane Fusion Compound SARS-CoV-2-IN-28 Disodium Compound->Virion Membrane Disruption

Caption: SARS-CoV-2 entry pathway and the disruptive action of this compound.

Experimental Workflow for Optimizing Antiviral Concentration

Antiviral_Workflow cluster_prep Preparation cluster_assays Concurrent Assays cluster_analysis Data Analysis cluster_optimization Optimization A Prepare Cell Culture (e.g., Vero E6, Caco-2) D Antiviral Assay (e.g., Plaque Reduction) A->D E Cytotoxicity Assay (e.g., MTS Assay) A->E B Prepare Viral Stock (Titered SARS-CoV-2) B->D C Prepare Serial Dilutions of This compound C->D C->E F Calculate IC50 D->F G Calculate CC50 E->G H Calculate Selectivity Index (SI = CC50 / IC50) F->H G->H I Determine Optimal Concentration H->I

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting Decision Tree for High IC50 Values

Troubleshooting_IC50 Start High or Inconsistent IC50 Value Observed Q1 Is the compound soluble at tested concentrations? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are assay controls (virus, cell) behaving as expected? A1_Yes->Q2 Sol_1 Check for precipitation. Use fresh dilutions. Consider solvent adjustment. A1_No->Sol_1 End Re-evaluate IC50 with optimized parameters Sol_1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is there high variability between replicates? A2_Yes->Q3 Sol_2 Verify cell health and viral titer. Check for contamination. A2_No->Sol_2 Sol_2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol_3 Review pipetting technique. Ensure uniform cell seeding and MOI. A3_Yes->Sol_3 A3_No->End Sol_3->End

Caption: Decision tree for troubleshooting unexpectedly high IC50 values.

References

Addressing solubility issues of SARS-CoV-2-IN-28 disodium in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the aqueous solubility of SARS-CoV-2-IN-28 disodium (B8443419). This guide is intended to assist researchers in preparing solutions for their experiments and overcoming common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is SARS-CoV-2-IN-28 disodium and what is its general solubility profile?

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the common reasons for this?

Difficulties in dissolving this compound in aqueous solutions can be attributed to several factors:

  • Compound-specific properties: The large, complex structure of the molecule, despite the presence of ionizable phosphate (B84403) groups, may contribute to low aqueous solubility.

  • pH of the solution: The solubility of ionizable compounds, such as phosphate salts, can be highly dependent on the pH of the solution.

  • Ionic strength of the buffer: High concentrations of other salts in the buffer can sometimes decrease the solubility of the compound of interest through the "common ion effect" or "salting out."

  • Temperature: Solubility is temperature-dependent. Dissolution may be less favorable at lower temperatures.

  • Kinetics of dissolution: The rate at which the compound dissolves may be slow, requiring more time and energy (e.g., mixing, sonication) to reach equilibrium.

  • Purity of the compound and solvent: Impurities in either the compound or the solvent can affect solubility.

Q3: What are the recommended first steps to improve the solubility of this compound in an aqueous buffer?

When encountering solubility issues, a systematic approach is recommended. The following workflow outlines initial steps to take:

G start Start: Solubility Issue Identified step1 Increase Mixing Time and Energy (Vortexing/Sonication) start->step1 step2 Gentle Warming (e.g., 37°C) step1->step2 step3 Adjust pH of the Buffer step2->step3 step4 Prepare a Concentrated Stock in an Organic Solvent (e.g., DMSO) step3->step4 end Solution Prepared step4->end

Caption: Initial troubleshooting workflow for solubility issues.

Troubleshooting Guide

This guide provides more detailed strategies to address persistent solubility problems with this compound.

Issue Potential Cause Recommended Solution
Compound does not dissolve completely, even after extended mixing. The concentration is above the solubility limit in the chosen aqueous buffer.1. Decrease the concentration: Attempt to prepare a more dilute solution. 2. Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your experiment.
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. The rapid change in solvent polarity causes the compound to crash out of solution.1. Slow, dropwise addition: Add the DMSO stock solution slowly to the vortexing aqueous buffer to ensure rapid dispersion. 2. Two-step dilution: First, dilute the DMSO stock into a smaller volume of the aqueous buffer, then add this intermediate solution to the final volume.
The solution is cloudy or hazy. Formation of fine, suspended particles or aggregates.1. Sonication: Use a bath sonicator to break up aggregates. 2. Filtration: If the solution is for an application where particulates must be removed, filter it through a 0.22 µm syringe filter. Note that this may reduce the final concentration if the compound is not fully dissolved.
Inconsistent experimental results. Poor solubility leading to variable effective concentrations of the compound.1. Visually inspect solutions: Before each experiment, carefully check for any signs of precipitation. 2. Determine the kinetic solubility: Perform a preliminary experiment to find the concentration at which the compound stays in solution in your specific experimental media under your experimental conditions (time, temperature).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent

This protocol describes the recommended method for preparing a stock solution of this compound when direct dissolution in an aqueous buffer is not feasible.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add Co-solvent: Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolve: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions, add the DMSO stock dropwise to the vortexing aqueous buffer. The final DMSO concentration should be kept to a minimum, ideally below 1%, to avoid solvent-induced artifacts in biological assays.

Protocol 2: Determination of Aqueous Solubility

If the aqueous solubility of this compound in your specific buffer is unknown, the following protocol can be used to estimate it.

G start Start: Determine Aqueous Solubility step1 Add Excess Compound to Buffer start->step1 step2 Equilibrate Solution (e.g., 24h with shaking) step1->step2 step3 Separate Undissolved Solid (Centrifugation/Filtration) step2->step3 step4 Quantify Dissolved Compound (e.g., UV-Vis Spectroscopy, LC-MS) step3->step4 end Solubility Determined step4->end

Caption: Experimental workflow for determining aqueous solubility.

Procedure:

  • Prepare a Slurry: Add an excess amount of this compound powder to a known volume of your aqueous buffer in a sealed vial. The presence of undissolved solid is essential.

  • Equilibrate: Agitate the slurry at a constant temperature for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Separate the Solid: Centrifuge the slurry at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Alternatively, filter the solution through a 0.22 µm syringe filter.

  • Quantify the Supernatant: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry against a standard curve, or LC-MS).

  • Record Data: The measured concentration represents the equilibrium solubility of the compound in that specific buffer at that temperature.

Quantitative Data Summary

As specific quantitative solubility data for this compound is not widely published, researchers are encouraged to determine this experimentally. The following table can be used to record and compare solubility data under different conditions.

Solvent/Buffer System pH Temperature (°C) Co-solvent (%) Measured Solubility (mg/mL) Notes
Deionized Water7.0250
PBS7.4250
PBS7.4370
User-defined Buffer 1
User-defined Buffer 2

By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively address the solubility challenges associated with this compound and ensure the reliability of their experimental results.

References

Stability of SARS-CoV-2-IN-28 disodium in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of SARS-CoV-2-IN-28 disodium (B8443419) under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the optimal performance and integrity of the compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for SARS-CoV-2-IN-28 disodium powder?

A1: For long-term stability, this compound as a solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Once dissolved, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month to maintain its stability.[1]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound may be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] If solubility issues arise, trying other solvents such as water, ethanol, or dimethylformamide (DMF) with a small amount of the product is suggested to avoid sample loss.[1]

Q4: Is the compound stable at room temperature during shipping?

A4: Yes, this compound is stable at ambient temperature for a few days during ordinary shipping and time spent in customs.[1][2]

Q5: How can I assess the stability of the compound in my specific experimental buffer?

A5: While specific stability data in various buffers is not publicly available, a general approach to assess stability is to prepare a solution of the compound in your buffer of interest and monitor its purity and concentration over time using analytical techniques like HPLC or LC-MS. It is advisable to run a small-scale pilot experiment under your specific conditions (e.g., temperature, pH) before proceeding with larger-scale experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in an ongoing experiment. Degradation of the compound due to improper storage of the stock solution.Ensure stock solutions are stored at -80°C or -20°C as recommended.[1] Prepare fresh working solutions from a new stock aliquot for each experiment.
Instability in the experimental buffer (e.g., due to pH or presence of certain reagents).Perform a pilot stability study of the compound in your experimental buffer. Consider adjusting the buffer composition or pH if degradation is observed.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or buffer.Try alternative solvents like DMSO, water, ethanol, or DMF.[1] Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at higher temperatures.
Exceeding the solubility limit.Prepare a more dilute solution. Check the certificate of analysis or product datasheet for any available solubility data.
Inconsistent experimental results. Inconsistent concentration of the active compound due to degradation.Use freshly prepared solutions for each experiment. Verify the concentration of your stock solution periodically using a suitable analytical method.
Adsorption of the compound to plasticware.Consider using low-adhesion microplates or glassware for sensitive applications.

Data on Storage Stability

The following table summarizes the recommended storage conditions for this compound.

Form Storage Temperature Duration
Powder-20°C3 years[1]
4°C2 years[1]
In Solvent-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol for Assessing Compound Stability in an Aqueous Buffer

This protocol outlines a general method to evaluate the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Preparation of Test Solution:

    • Dilute the stock solution with the aqueous buffer of interest to the final desired concentration for your experiment.

    • Ensure the final concentration of the organic solvent (from the stock solution) is compatible with your experimental system and does not exceed recommended limits (typically <1%).

  • Incubation:

    • Divide the test solution into several aliquots in appropriate vials.

    • Incubate the aliquots at the desired experimental temperature (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from incubation.

    • Immediately analyze the sample by HPLC to determine the remaining concentration of the parent compound. A control sample stored at -80°C can be used as a reference.

  • HPLC Analysis:

    • Use a suitable HPLC method (e.g., reverse-phase C18 column) to separate the parent compound from potential degradants.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time to determine the stability profile.

    • Calculate the half-life (t½) of the compound under the tested conditions.

Visualizations

Experimental_Workflow_for_Stability_Assessment Workflow for Assessing Compound Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Concentrated Stock Solution (e.g., in DMSO) test Dilute Stock into Experimental Buffer stock->test aliquot Aliquot Test Solution test->aliquot incubate Incubate at Desired Temperature aliquot->incubate hplc Analyze Aliquots at Time Points by HPLC incubate->hplc Time Points (0, 2, 4, 8, 24h...) data Plot % Remaining Compound vs. Time hplc->data halflife Calculate Half-life (t½) data->halflife

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results degradation Compound Degradation? start->degradation concentration Inaccurate Concentration? start->concentration adsorption Adsorption to Surfaces? start->adsorption fresh_prep Use Freshly Prepared Solutions degradation->fresh_prep aliquot Aliquot Stock to Avoid Freeze-Thaw degradation->aliquot verify_conc Verify Concentration (e.g., Spectrophotometry) concentration->verify_conc low_adhesion Use Low-Adhesion Plasticware/Glass adsorption->low_adhesion

Caption: Troubleshooting logic for inconsistent experimental results.

References

Minimizing cytotoxicity of SARS-CoV-2-IN-28 disodium in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SARS-CoV-2-IN-28 disodium (B8443419). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SARS-CoV-2-IN-28 disodium?

A1: this compound is a molecular tweezer, a two-armed diphosphate (B83284) ester with a C7 alkyl chain. Its primary antiviral mechanism is the disruption of the viral liposomal membrane.[1] This action is not specific to SARS-CoV-2, as it has shown activity against other enveloped viruses like respiratory syncytial virus (RSV), influenza A virus (IAV), measles virus (MeV), and herpes simplex virus (HSV-1).[1]

Q2: What are the known IC50 and CC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) can vary depending on the cell line and assay conditions. Reported values are:

  • Antiviral Activity (SARS-CoV-2): IC50 = 0.4 µM to 1.0 µM[1]

  • Cytotoxicity (Caco-2 cells): CC50 = 213.1 µM[1]

Q3: What cell lines are suitable for testing this compound?

A3: Caco-2 cells have been used in studies with this compound.[1] Other cell lines commonly used for SARS-CoV-2 research and cytotoxicity testing include Vero E6, A549, and HEK293T cells.[2] It is crucial to select a cell line that is relevant to your research question and to characterize the cytotoxic profile of the compound in that specific cell line.

Q4: How can I prepare and store this compound?

A4: For in vitro experiments, this compound can typically be dissolved in DMSO. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Effective Antiviral Concentrations
Possible Cause Troubleshooting Steps
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemical compounds. Your chosen cell line may be particularly susceptible to the membrane-disrupting effects of this compound. Solution: Test the compound on a panel of different cell lines to identify one with a better therapeutic window.
High Compound Concentration The concentration of the compound may be too high for the specific cell line or experimental conditions. Solution: Perform a dose-response curve to determine the optimal concentration that balances antiviral efficacy and minimal cytotoxicity.
Prolonged Exposure Time Continuous exposure to the compound may lead to cumulative toxicity. Solution: Conduct a time-course experiment to determine the shortest exposure time required for antiviral activity. Consider replacing the compound-containing medium with fresh medium after a few hours of treatment.[3]
Solvent Toxicity The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations. Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone) in your experiments.
Compound Instability The compound may degrade in the culture medium over time, forming toxic byproducts. Solution: Prepare fresh dilutions of the compound for each experiment.
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
Possible Cause Troubleshooting Steps
Uneven Cell Seeding Inconsistent cell numbers across wells will lead to variability in viability assay readouts. Solution: Ensure you have a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
Edge Effects The outer wells of a microplate are prone to evaporation, leading to changes in compound concentration and cell health. Solution: Avoid using the outer wells for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Assay Interference The compound may interfere with the reagents of your cytotoxicity assay (e.g., reacting with MTT reagent). Solution: Run a cell-free control where the compound is added to the assay reagents to check for any direct chemical reactions.
Variable Cell Culture Conditions Changes in cell passage number, confluency, or media composition can affect cellular responses to the compound. Solution: Use cells within a consistent and limited passage number range. Standardize the cell seeding density and the time between passaging and plating for assays.
Pipetting Errors Inaccurate or inconsistent pipetting can introduce significant variability. Solution: Use calibrated pipettes and practice consistent pipetting techniques. When adding reagents, do so at the same angle and depth in each well.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and a structurally similar compound, SARS-CoV-2-IN-23 disodium, for comparison.

CompoundTargetAssayIC50 / CC50 / EC50Cell LineReference
This compound SARS-CoV-2 Antiviral ActivitySpike pseudoparticle transduction1.0 µMCaco-2[1]
SARS-CoV-2 Antiviral ActivityViral Infection0.4 µMCaco-2[1]
CytotoxicityCell ViabilityCC50 = 213.1 µMCaco-2[1]
Membrane DisruptionLiposomal membrane disruptionEC50 = 4.4 µMN/A[1]
SARS-CoV-2-IN-23 disodium SARS-CoV-2 Antiviral ActivitySpike pseudoparticle transduction2.6 µMCaco-2[4][5]
SARS-CoV-2 Antiviral ActivityViral Infection8.2 µMCaco-2[4][5]
CytotoxicityCell ViabilityCC50 = 97 µMCaco-2[4]
Membrane DisruptionLiposomal membrane disruptionEC50 = 4.4 µMN/A[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • Target cell line (e.g., Caco-2, Vero E6)

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well clear flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay protocol. Include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of wells 45 minutes before the end of the incubation period.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Add 50 µL of the stop solution (provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from medium-only wells) from all readings.

    • Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plate treatment Treat cells with compound (24, 48, or 72 hours) cell_culture->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay data_analysis Calculate % Cell Viability or % Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis results Determine CC50 data_analysis->results troubleshooting_logic start High Cytotoxicity Observed check_concentration Is the compound concentration optimized? start->check_concentration check_exposure Is the exposure time minimized? check_concentration->check_exposure Yes solution_dose_response Perform dose-response curve check_concentration->solution_dose_response No check_solvent Is the solvent concentration <0.5%? check_exposure->check_solvent Yes solution_time_course Perform time-course experiment check_exposure->solution_time_course No check_cell_line Have you tested other cell lines? check_solvent->check_cell_line Yes solution_vehicle_control Run vehicle control check_solvent->solution_vehicle_control No solution_test_panel Test a panel of cell lines check_cell_line->solution_test_panel No end Optimized Protocol check_cell_line->end Yes solution_dose_response->check_exposure solution_time_course->check_solvent solution_vehicle_control->check_cell_line solution_test_panel->end signaling_pathway compound SARS-CoV-2-IN-28 disodium membrane Plasma Membrane Disruption compound->membrane ca_influx Increased Intracellular Ca2+ membrane->ca_influx necrosis Necrosis membrane->necrosis Severe damage mitochondria Mitochondrial Dysfunction ca_influx->mitochondria caspase_activation Caspase Activation (e.g., Caspase-8, Caspase-9) mitochondria->caspase_activation caspase_activation->membrane Feedback loop apoptosis Apoptosis caspase_activation->apoptosis

References

Technical Support Center: Investigating Potential Off-Target Effects of Novel SARS-CoV-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating novel small molecule inhibitors of SARS-CoV-2 in cellular models. The focus is on identifying and mitigating potential off-target effects that can lead to unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in the development of SARS-CoV-2 inhibitors?

A: Off-target effects are unintended interactions of a drug or compound with molecules other than its primary therapeutic target.[1][2] In the context of SARS-CoV-2 inhibitors, these effects can lead to cellular toxicity, modulation of unintended signaling pathways, or other adverse events that can confound experimental results and pose safety risks in a therapeutic setting.[2][3] For instance, a compound designed to inhibit a viral protease might also interact with host cell kinases, leading to unforeseen consequences.[1]

Q2: My novel SARS-CoV-2 inhibitor is showing significant cytotoxicity at concentrations where I don't expect full engagement of the primary viral target. Could this be an off-target effect?

A: Yes, this is a strong indication of a potential off-target effect. If the observed cytotoxicity is not proportional to the on-target activity, it is crucial to investigate unintended interactions with host cell components. Consider performing a dose-response curve for both antiviral activity and cytotoxicity to determine the therapeutic window. A narrow therapeutic window often suggests off-target liabilities.

Q3: I am observing the modulation of a signaling pathway (e.g., an inflammatory response pathway) that is not directly linked to the SARS-CoV-2 replication cycle after treating cells with my inhibitor. How should I proceed?

A: This observation suggests that your inhibitor might be interacting with one or more host cell kinases or other signaling molecules.[1] To investigate this, you should consider performing a broad in vitro kinase screen to identify potential off-target interactions.[4][5] This can help you pinpoint the specific unintended targets and understand the mechanism behind the observed pathway modulation.

Q4: What are some best practices for designing initial cellular assays to minimize the risk of being misled by off-target effects?

A: To minimize the impact of off-target effects on your initial findings, it is advisable to:

  • Use multiple, unrelated cell lines: This can help to determine if the observed effect is cell-line specific, which might indicate an off-target interaction with a protein that is differentially expressed.

  • Employ structurally distinct control compounds: If available, use other known inhibitors of the same target with different chemical scaffolds. If they produce the same phenotype, it is more likely to be an on-target effect.

  • Determine a clear dose-response relationship: Establish the EC50 for the antiviral effect and the CC50 for cytotoxicity to understand the therapeutic index.

  • Confirm target engagement in cells: Use techniques like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to its intended target at the concentrations used in your functional assays.[1]

Troubleshooting Guides

Issue 1: High Background or False Positives in Cell-Based Assays
Potential Cause Troubleshooting Step Rationale
Compound Autofluorescence Run a control plate with your compound in cell-free media and measure the signal in the same way as your assay.Many compounds can autofluoresce, leading to a high background signal that can be mistaken for a biological effect.[6][7]
Non-specific Binding Ensure adequate blocking steps in your assay protocol. Consider testing different blocking buffers.[8]Insufficient blocking can lead to non-specific binding of antibodies or other detection reagents, resulting in a high background.[8]
Media Components If using a fluorescence-based assay, consider switching to phenol (B47542) red-free media.[6][7]Phenol red and other media components can contribute to background fluorescence.[6][7]
Issue 2: Inconsistent Antiviral Activity Across Different Cell Lines
Potential Cause Troubleshooting Step Rationale
Differential Expression of Off-Target Proteins Perform proteomic analysis of the different cell lines to identify variations in protein expression that could represent potential off-targets.An off-target that is highly expressed in one cell line but not another could explain the differential activity.
Variations in Drug Metabolism Use LC-MS/MS to measure the intracellular concentration of your compound in the different cell lines over time.Cell lines can metabolize compounds at different rates, leading to variations in the effective intracellular concentration.
Different Dominant Viral Entry Pathways Characterize the primary viral entry pathway in each cell line (e.g., cell surface fusion vs. endocytosis).[9][10]If your compound has an off-target effect on a component of a specific entry pathway, its efficacy will vary in cells that utilize different pathways.

Data Presentation: In Vitro Kinase Profiling

When assessing the selectivity of a novel inhibitor, a broad panel kinase screen is a common approach. The data should be presented in a clear and structured manner to easily identify potential off-target interactions.

Table 1: Example Kinase Selectivity Profile for a Hypothetical SARS-CoV-2 Inhibitor

Kinase Target% Inhibition @ 1 µMIC50 (nM)Target Class
Primary Target (e.g., a viral kinase) 98%50Viral
AAK185%250Host Cell Kinase
JAK115%>10,000Host Cell Kinase
GAK75%400Host Cell Kinase
SRC5%>10,000Host Cell Kinase
...additional kinases.........

This table provides a template for presenting kinase profiling data. AAK1 and GAK are known to be involved in viral entry.[9]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general method for assessing the inhibitory activity of a compound against a panel of purified kinases.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[4]

  • Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.[4]

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase.[4]

  • Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.[4]

  • Signal Detection: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity in each well using a scintillation counter.[4]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[4]

Visualizations

Off_Target_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Data Analysis & Interpretation cluster_4 Conclusion A Unexpected Phenotype Observed (e.g., cytotoxicity, pathway modulation) B On-Target vs. Off-Target Effect? A->B C Confirm Target Engagement (e.g., CETSA) B->C Verify On-Target D Broad Off-Target Screen (e.g., Kinase Panel) B->D Broad Screen E Unbiased Target ID (e.g., Affinity Chromatography-MS) B->E Unbiased Screen F Identify Potential Off-Targets C->F D->F E->F G Validate Off-Target Engagement in Cells F->G H Characterize Mechanism of Off-Target Effect G->H Signaling_Pathway cluster_0 SARS-CoV-2 Entry Pathway cluster_1 Unintended Cellular Pathway Spike SARS-CoV-2 Spike ACE2 ACE2 Receptor Spike->ACE2 Binds Endocytosis Endocytosis ACE2->Endocytosis AAK1 AAK1 Endocytosis->AAK1 Regulates PathwayX Signaling Pathway X Response Cellular Response (e.g., Inflammation) PathwayX->Response Inhibitor Novel Inhibitor Inhibitor->AAK1 Intended Target Inhibitor->PathwayX Off-Target Effect CETSA_Workflow A Treat cells with Inhibitor or Vehicle B Lyse cells A->B C Heat cell lysates to a range of temperatures B->C D Separate soluble and precipitated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Generate melt curve to determine thermal shift E->F

References

Technical Support Center: Enhancing Antiviral Potency of Molecular Tweezers with Lipid Anchors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on the development and application of lipid-anchored molecular tweezers as broad-spectrum antiviral agents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which lipid-anchored molecular tweezers exhibit antiviral activity?

A1: Molecular tweezers, such as CLR01 and its derivatives, are supramolecular compounds that disrupt the envelopes of viruses, leading to a loss of infectivity.[1][2][3][4][5] The core of the tweezer possesses a horseshoe-shaped cavity that binds to the head groups of phospholipids, like choline, present in the viral membrane.[1][4] The addition of lipid anchors, which are hydrophobic aliphatic or aromatic ester groups, enhances this process. These anchors insert themselves into the viral lipid bilayer, which is thought to increase the surface tension and rigidity of the membrane, ultimately leading to its disruption.[1][2][6] This mechanism is physical and targets the lipid envelope, making it a broad-spectrum strategy against many enveloped viruses like SARS-CoV-2, HIV, influenza, and herpesviruses.[1][4][6]

Q2: Why is the addition of lipid anchors to molecular tweezers necessary?

A2: While parent molecular tweezers like CLR01 and CLR05 show antiviral activity, their potency is often modest, with IC50 values in the higher micromolar range.[1][2] The addition of lipid anchors is a rational design strategy to improve the efficiency of viral membrane disruption.[2][6] The underlying principle is that these hydrophobic anchors facilitate deeper and more stable insertion into the viral membrane, which potentiates the destabilizing effect of the tweezer's interaction with the lipid headgroups.[1][2] This has been shown to lead to a marked increase in antiviral potency, in some cases reaching the nanomolar range.[1][7]

Q3: What is the optimal length for aliphatic lipid anchors?

A3: Structure-activity relationship (SAR) studies have shown that the length of the alkyl chain in the lipid anchor is a critical determinant of antiviral potency.[1] Tweezers with C6-C7 alkyl arms have demonstrated the most potent antiviral activity.[1] It is hypothesized that this length provides an optimal balance for membrane penetration. Shorter chains may not penetrate the membrane effectively, while longer chains might lead to self-inclusion within the tweezer's own cavity or cause steric hindrance, both of which would reduce the molecule's effectiveness.[1]

Q4: Do these lipid-anchored tweezers work against all viruses?

A4: The mechanism of action is the disruption of the viral lipid envelope. Therefore, these molecular tweezers are primarily effective against enveloped viruses.[1][4][6] They have shown broad-spectrum activity against a range of enveloped viruses, including SARS-CoV-2 and its variants, HIV-1, Respiratory Syncytial Virus (RSV), Influenza A Virus (IAV), Measles Virus (MeV), Herpes Simplex Virus (HSV), and Zika Virus (ZIKV).[1][6] Their effectiveness against non-enveloped viruses is not the primary focus of this therapeutic strategy.

Q5: Are lipid-anchored molecular tweezers cytotoxic?

A5: Generally, the advanced molecular tweezers have been shown to retain good selectivity indices, meaning they are effective at concentrations that are not significantly toxic to host cells.[1][7] For instance, CLR05 only showed cytotoxicity at the highest concentrations tested, with a CC50 of 117 μM.[2] However, as with any therapeutic agent, cytotoxicity should be carefully evaluated for each new derivative and in each cell line used for experiments.

Troubleshooting Guides

Issue 1: Low Antiviral Potency of a Newly Synthesized Lipid-Anchored Tweezer
Potential Cause Troubleshooting Step
Suboptimal Anchor Length Synthesize a series of derivatives with varying alkyl chain lengths (from C1 to C18) and aromatic groups to perform a systematic SAR study. Focus on lengths around the C6-C7 range, which have been identified as optimal.[1]
Self-Inclusion of Lipid Anchor For tweezers with long aliphatic chains, self-inclusion into the tweezer cavity can occur in aqueous solutions, preventing interaction with the viral membrane. Use NMR spectroscopy to check for upfield shifts of the ester moiety protons, which can indicate self-inclusion.[2] Consider designing more rigid linkers or branched chains to disfavor this conformation.
Poor Membrane Insertion If using aromatic anchors, their rigidity and resemblance to cholesterol might favor membrane insertion.[1] If antiviral activity is still low, consider that the specific aromatic group may not be optimal. Test a variety of aromatic structures.
Compound Purity Impurities from the synthesis can interfere with the assay. Purify the compound using preparative reversed-phase HPLC and confirm purity and identity via analytical HPLC, NMR, and mass spectrometry.[1]
Assay Conditions The antiviral activity of tweezers can be reduced in the presence of plasma due to binding to albumin.[1] If using a medium containing serum, this could be a confounding factor. Conduct initial antiviral assays in serum-free medium. Note that activity is retained in airway mucus, making it a suitable medium for specific applications.[1]
Issue 2: Inconsistent or Non-Reproducible Results in Liposome Leakage Assay
Potential Cause Troubleshooting Step
Liposome Composition The lipid composition of the liposomes should mimic that of the target viral envelope, which is often enriched in cholesterol and sphingomyelin.[1] A common composition is DOPC/SM/Chol (45/25/30 mol %).[7] Ensure consistent preparation of liposomes with this or a similarly relevant composition.
Incomplete Dye Encapsulation or Premature Leakage Ensure that the liposomes are properly formed and that the fluorescent dye (e.g., 50 mM carboxyfluorescein) is stably encapsulated.[7] Measure a baseline fluorescence for a few minutes before adding the tweezer compound to ensure there is no significant leakage.[7]
Incorrect Normalization The results should be normalized to a positive control that induces 100% leakage (e.g., 1% Triton X-100).[1][7] Also, correct for baseline fluorescence (liposomes with buffer only).
Aggregation of Tweezer Compound At high concentrations, some compounds may aggregate, leading to artifacts. Visually inspect the solutions and consider determining the critical micelle concentration (CMC) of your compounds if aggregation is suspected.
Fluorescence Quenching/Enhancement The tweezer compound itself might interfere with the fluorescence of the dye. Run a control experiment with the dye and the tweezer in solution (without liposomes) to check for any direct interaction.

Quantitative Data Summary

Table 1: Antiviral Activity of Selected Molecular Tweezers against SARS-CoV-2

CompoundLipid Anchor TypeIC50 (μM) vs. SARS-CoV-2
CLR01 None (Parent Molecule)36
CLR05 None (Carboxylate version)33
CP020 C7 AlkylSignificantly lower than CLR01
CP024 AromaticSignificantly lower than CLR01
CP026 AromaticSignificantly lower than CLR01
Note: Specific IC50 values for the advanced tweezers (CP series) against the live virus are part of a larger dataset in the source publication and are described as being markedly improved, some reaching the nanomolar range. The values here are presented comparatively based on the source text.[1]

Table 2: Correlation of Antiviral Activity and Liposome Leakage

VirusCorrelation with Liposome Leakage AssayRationale
HIV-1 GoodBuds through lipid rafts, membrane is rich in cholesterol and sphingomyelin.[1]
RSV GoodBuds through lipid rafts, membrane is rich in cholesterol and sphingomyelin.[1]
MeV GoodBuds through lipid rafts, membrane is rich in cholesterol and sphingomyelin.[1]
Lentiviral Pseudoviruses GoodBudding mechanism leads to a lipid composition that is well-mimicked by the liposomes used in the assay.[1]

Experimental Protocols

Liposome Dye Leakage Assay

This assay quantifies the ability of a molecular tweezer to disrupt a lipid bilayer.

Methodology:

  • Liposome Preparation: Prepare 200 nm liposomes composed of DOPC/SM/Chol (45/25/30 mol %) encapsulating 50 mM carboxyfluorescein. This is typically done by lipid film hydration followed by extrusion.

  • Assay Setup: In a 96-well plate, add the prepared liposomes to a suitable buffer.

  • Baseline Measurement: Measure the baseline fluorescence for 5 minutes at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.[1][7]

  • Compound Addition: Add the molecular tweezer derivatives at escalating concentrations to the wells.

  • Kinetic Measurement: Record the fluorescence for 30 minutes after compound addition.[7]

  • Positive Control: At the end of the experiment, add 1% Triton X-100 to induce 100% dye leakage and record the maximum fluorescence.[1][7]

  • Data Analysis: Correct all values for baseline fluorescence and normalize them to the maximum fluorescence obtained with Triton X-100. The results can be presented as the area under the curve for each concentration.[1][7]

Antiviral Activity Assay (Example: Measles Virus)

This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against an enveloped virus.

Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 20,000 cells per well the day before the experiment.[1]

  • Compound-Virus Incubation: Incubate the Measles Virus (MeV) with the molecular tweezer at various concentrations (1:1 ratio) for 30 minutes at 37°C in a serum-free medium.[1]

  • Infection: Wash the A549 cells once with PBS. Infect the cells with the virus-tweezer mixture at a multiplicity of infection (MOI) of 0.1.[1]

  • Incubation: Incubate the infected cells for 1 hour at 37°C to allow for viral entry.[1]

  • Media Addition: Add the appropriate culture medium to each well.[1]

  • Quantification: After a suitable incubation period (e.g., 48 hours), quantify the viral infection. This can be done through various methods such as quantifying viral protein expression via in-cell ELISA, plaque reduction assays, or reporter gene expression (e.g., GFP-expressing virus).

  • Data Analysis: Normalize the results to a mock-infected control and a virus-only control. Calculate the IC50 value using a suitable dose-response curve fitting model.

Visualizations

Antiviral_Mechanism cluster_virus Enveloped Virus cluster_tweezer Lipid-Anchored Tweezer Viral_Envelope Viral Lipid Bilayer Disruption Membrane Disruption & Inactivation Viral_Envelope->Disruption 3. Increased Tension Viral_Core Viral Core (Genetic Material) Tweezer Tweezer Cavity Anchor1 Lipid Anchor Tweezer->Anchor1 Anchor2 Lipid Anchor Tweezer->Anchor2 Phospholipid Phospholipid Head Group Tweezer->Phospholipid 1. Binding Anchor1->Viral_Envelope 2. Insertion Anchor2->Viral_Envelope 2. Insertion

Caption: Mechanism of viral inactivation by lipid-anchored molecular tweezers.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_antiviral Antiviral Testing Synthesize Synthesize Tweezer Derivatives Purify Purify (HPLC) Synthesize->Purify Characterize Characterize (NMR, MS) Purify->Characterize Liposome_Assay Liposome Leakage Assay Characterize->Liposome_Assay Antiviral_Assay Antiviral Assay (IC50) Characterize->Antiviral_Assay SAR Structure-Activity Relationship (SAR) Liposome_Assay->SAR Cytotoxicity Cytotoxicity Assay (CC50) Result Identify Potent, Non-toxic Lead Cytotoxicity->Result Antiviral_Assay->Cytotoxicity Antiviral_Assay->SAR SAR->Result

Caption: Workflow for developing and testing novel lipid-anchored tweezers.

References

Overcoming limitations in in vivo studies with SARS-CoV-2-IN-28 disodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SARS-CoV-2-IN-28 disodium (B8443419) in in vivo studies. Given the limited specific in vivo data for this compound, this guide is based on its known mechanism of action, its chemical properties as a disodium phosphate (B84403) ester, and established best practices for in vivo antiviral research.

Troubleshooting Guide

Researchers may encounter several challenges during in vivo experiments with SARS-CoV-2-IN-28 disodium. This guide provides a structured approach to identifying and resolving common issues.

Observed Problem Potential Cause Suggested Solution
Poor in vivo efficacy despite potent in vitro activity 1. Suboptimal Bioavailability: The compound may not be reaching the site of infection (e.g., lungs) in sufficient concentrations. As a disodium salt, formulation can be critical.a. Formulation Optimization: Experiment with different vehicle solutions to improve solubility and stability. Consider using a formulation with excipients that enhance absorption. b. Route of Administration: If using oral gavage, consider intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism. For respiratory viruses, intranasal delivery could be explored. c. Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the compound's concentration in plasma and lung tissue over time. This will inform dosing regimen adjustments.
2. Rapid Metabolism/Clearance: The compound may be quickly metabolized and cleared from the body.a. Dosing Regimen Adjustment: Increase the dosing frequency (e.g., from once to twice daily) based on PK data. b. Co-administration with Inhibitors: If metabolic pathways are identified, consider co-administration with a safe inhibitor of those pathways (use with caution and appropriate controls).
3. In vivo Instability: The phosphate ester may be susceptible to hydrolysis in vivo.a. Formulation with Stabilizers: Investigate the use of stabilizing agents in the formulation. b. Analytical Verification: Analyze plasma and tissue samples for the presence of the parent compound and potential metabolites.
High Toxicity or Adverse Events in Animal Models 1. Off-Target Effects: The compound's membrane-disrupting mechanism may affect host cells at therapeutic concentrations.a. Dose-Ranging Toxicity Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD). b. Histopathology: Conduct thorough histopathological analysis of major organs to identify any tissue damage. c. Biomarker Analysis: Monitor blood chemistry and hematology for signs of toxicity.
2. Formulation-Related Toxicity: The vehicle or excipients used in the formulation may be causing toxicity.a. Vehicle-Only Control Group: Always include a control group that receives only the vehicle to differentiate between compound and vehicle toxicity. b. Alternative Formulations: Test different, well-tolerated vehicle formulations.
Inconsistent or High Variability in Results 1. Animal Model Variability: Differences in animal age, sex, or health status can impact results.a. Standardize Animal Cohorts: Use animals of the same age, sex, and from a single, reputable supplier. b. Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures before the start of the experiment.
2. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.a. Standardize Dosing Procedures: Ensure all technicians are trained and follow a standardized protocol for compound administration. b. Verify Dose Concentration: Prepare fresh dosing solutions and verify the concentration before each experiment.
3. Assay Variability: Inconsistent methods for quantifying viral load or other endpoints.a. Standardize Assays: Use validated and standardized assays (e.g., qPCR, plaque assay) for all samples. b. Include Proper Controls: Run appropriate positive and negative controls for all assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed in vivo mechanism of action for this compound?

A1: Based on its in vitro profile, this compound is a "molecular tweezer" that acts by disrupting the lipid envelope of the SARS-CoV-2 virus.[1] This leads to a loss of viral integrity and prevents it from successfully infecting host cells. The disodium phosphate ester structure is designed to influence its solubility and potentially its interaction with the viral membrane.

Q2: What is a suitable in vivo model for testing the efficacy of this compound?

A2: A commonly used and relevant model for SARS-CoV-2 is the K18-hACE2 transgenic mouse. These mice express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection and development of COVID-19-like symptoms. SCID mice have also been used for evaluating antiviral efficacy against certain SARS-CoV-2 variants.[2][3]

Q3: How should I prepare this compound for in vivo administration?

A3: As a disodium salt, this compound is expected to have higher aqueous solubility than a non-salt form. However, experimental verification is crucial. A common starting point for formulation is sterile phosphate-buffered saline (PBS) or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in a vehicle such as saline or polyethylene (B3416737) glycol (PEG). It is critical to assess the solubility and stability of the compound in the chosen vehicle before starting in vivo experiments.

Q4: What are the key pharmacokinetic parameters to consider for this compound?

A4: Key pharmacokinetic parameters to evaluate include:

  • Maximum concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to maximum concentration (Tmax): The time it takes to reach Cmax.

  • Area under the curve (AUC): The total drug exposure over time.

  • Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Tissue Distribution: The concentration of the compound in the target organ (e.g., lungs).

Q5: What are the expected challenges with the in vivo delivery of a phosphate ester compound?

A5: Phosphate esters can be susceptible to cleavage by phosphatases present in the body. This can be both an advantage (if it's a prodrug designed to release the active compound) or a disadvantage (if it leads to premature inactivation). It is important to analyze for both the ester and the parent compound in pharmacokinetic studies to understand its in vivo fate.

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in K18-hACE2 Mice
  • Animal Model: K18-hACE2 transgenic mice, 8-12 weeks old, mixed sex.

  • Virus: SARS-CoV-2 isolate (e.g., a relevant variant of concern), titered for infectivity.

  • Compound Preparation: Prepare this compound in a sterile vehicle (e.g., 5% DMSO in saline).

  • Experimental Groups (n=8-10 mice per group):

    • Group 1: Vehicle control (intranasal infection + vehicle treatment).

    • Group 2: Positive control (e.g., Remdesivir) (intranasal infection + positive control treatment).

    • Group 3-5: this compound at three different dose levels (e.g., 10, 30, 100 mg/kg) (intranasal infection + compound treatment).

    • Group 6: Uninfected control (no infection, no treatment).

  • Procedure:

    • Acclimatize mice for at least 7 days.

    • Administer the first dose of the compound or vehicle 2 hours prior to infection.

    • Anesthetize mice and intranasally infect with a sublethal dose of SARS-CoV-2.

    • Continue treatment at the determined frequency (e.g., once or twice daily) for 5-7 days.

    • Monitor body weight, clinical signs of illness, and mortality daily.

    • At the end of the study, euthanize mice and collect lungs and other relevant tissues.

  • Endpoints:

    • Primary: Viral load in the lungs (quantified by qPCR or plaque assay).

    • Secondary: Lung histopathology, inflammatory cytokine levels in lung homogenates, and clinical scores.

Protocol 2: Pilot Pharmacokinetic Study
  • Animal Model: Healthy CD-1 mice, 8-10 weeks old.

  • Compound Preparation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., intravenous and oral).

  • Experimental Groups (n=3-4 mice per time point):

    • Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 50 mg/kg).

  • Procedure:

    • Administer the compound to the respective groups.

    • Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • At terminal time points, collect lung tissue.

    • Process blood to obtain plasma and homogenize lung tissue.

  • Analysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma and lung homogenates.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

Visualizations

SARS_CoV_2_IN_28_Mechanism cluster_virus SARS-CoV-2 Virion cluster_compound SARS-CoV-2-IN-28 cluster_interaction Mechanism of Action Viral_Envelope Viral Lipid Envelope Disruption Membrane Disruption Viral_Envelope->Disruption Causes Spike_Protein Spike Protein IN28 SARS-CoV-2-IN-28 Disodium IN28->Viral_Envelope Intercalates into lipid bilayer Inactivation Viral Inactivation Disruption->Inactivation Leads to Inactivation->Spike_Protein Prevents host cell receptor binding InVivo_Efficacy_Workflow start Start: K18-hACE2 Mice acclimatize Acclimatization (7 days) start->acclimatize grouping Randomize into Treatment Groups acclimatize->grouping treatment Pre-treatment with SARS-CoV-2-IN-28 or Vehicle grouping->treatment infection Intranasal Infection with SARS-CoV-2 treatment->infection monitoring Daily Monitoring: - Body Weight - Clinical Score infection->monitoring continued_treatment Continued Daily Treatment monitoring->continued_treatment endpoint Endpoint (Day 5-7 Post-Infection) monitoring->endpoint If humane endpoints not met continued_treatment->monitoring necropsy Euthanasia & Necropsy endpoint->necropsy analysis Tissue Analysis: - Viral Load (qPCR/Plaque Assay) - Histopathology - Cytokine Levels necropsy->analysis results Data Analysis & Conclusion analysis->results

References

Technical Support Center: Refining Efficacy Testing for SARS-CoV-2-IN-28 Disodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the experimental design for testing the efficacy of SARS-CoV-2-IN-28 disodium (B8443419).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SARS-CoV-2-IN-28 disodium?

A1: this compound is a two-armed diphosphate (B83284) ester with a C7 alkyl chain, functioning as a "molecular tweezer".[1] Its primary antiviral mechanism is the disruption of the viral lipid membrane. This leads to the inactivation of the virus and inhibits its entry into host cells.[1]

Q2: What are the key parameters to measure the efficacy of this compound?

A2: The key efficacy parameters are the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). The IC50 value indicates the concentration of the compound required to inhibit 50% of viral activity, such as in a spike pseudoparticle transduction assay.[1] The EC50 value represents the concentration needed to achieve 50% of the maximum antiviral effect, often measured by the reduction of viral-induced cytopathic effect (CPE) or viral RNA levels.[2][3]

Q3: What is the importance of the cytotoxicity concentration (CC50) and the selectivity index (SI)?

A3: The 50% cytotoxic concentration (CC50) is the concentration of the compound that causes the death of 50% of host cells in an uninfected culture.[2] The Selectivity Index (SI), calculated as the ratio of CC50 to IC50 (or EC50), is a critical measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity, signifying a more promising drug candidate.

Q4: Which cell lines are suitable for testing the efficacy of this compound?

A4: Caco-2 cells, a human colon adenocarcinoma cell line, have been used to test the efficacy of this compound.[1] Other commonly used cell lines for SARS-CoV-2 research that express the necessary entry receptors (ACE2 and TMPRSS2) include Vero E6 (African green monkey kidney cells) and Calu-3 (human lung adenocarcinoma cells). The choice of cell line can influence the experimental outcome, so consistency is key.

Troubleshooting Guides

Issue 1: High Variability in IC50/EC50 Values

Question: My calculated IC50 and EC50 values for this compound are inconsistent across experiments. What could be the cause?

Answer:

High variability in potency assays can stem from several factors. Consider the following troubleshooting steps:

  • Inconsistent Cell Health and Density: Ensure cells are healthy, within a consistent passage number range, and seeded at a uniform density for each experiment. Over-confluent or sparsely populated wells can affect viral infection and compound efficacy.

  • Inaccurate Virus Titer: The amount of virus used is critical. A high multiplicity of infection (MOI) can overwhelm the compound, leading to an underestimation of its potency. Always use a freshly titrated virus stock and maintain a consistent MOI across experiments.

  • Compound Solubility and Stability: this compound is a disodium salt, which generally improves aqueous solubility. However, ensure it is fully dissolved in the assay medium. Prepare fresh dilutions for each experiment, as the compound's stability in solution over time may vary.

  • Assay Timing: The timing of compound addition (pre-incubation, co-incubation, or post-infection) will significantly impact the results, especially for a membrane-disrupting agent. Ensure the timing is consistent with the experimental design.

Issue 2: Discrepancy Between Pseudovirus and Live Virus Assay Results

Question: I am observing a significant difference in the IC50 values obtained from the spike pseudoparticle transduction assay and the live virus plaque reduction neutralization test (PRNT). Why is this happening?

Answer:

Discrepancies between pseudovirus and live virus assays are not uncommon. Here are some potential reasons:

  • Mechanism of Action: this compound disrupts the viral membrane. While pseudoviruses possess the spike protein and a lipid envelope, their overall composition and stability may differ from that of the live virus. This could lead to differential susceptibility to membrane disruption.

  • Assay Endpoint: Pseudovirus assays typically measure the inhibition of viral entry and reporter gene expression. Live virus assays, such as PRNT, measure the inhibition of infectious virus replication and spread, which involves multiple viral life cycle stages. Your compound might have additional effects beyond entry that are only captured in a live virus assay.

  • Cell Line Differences: The cell lines used for pseudovirus production and titration may differ from those used in the live virus assay, potentially impacting the results.

Issue 3: High Background Cytotoxicity

Question: My cytotoxicity assay shows significant cell death even at low concentrations of this compound, resulting in a low selectivity index. How can I address this?

Answer:

High background cytotoxicity can be a challenge, especially with membrane-active compounds. Here are some troubleshooting tips:

  • Assay Method: The choice of cytotoxicity assay is crucial. Assays that measure membrane integrity, such as the LDH release assay, might be more sensitive to a membrane-disrupting compound than metabolic assays like the MTT assay. Consider using multiple cytotoxicity assays to get a comprehensive picture.

  • Incubation Time: A longer incubation time with the compound may lead to increased cytotoxicity. Try reducing the incubation time in your cytotoxicity assay to better reflect the exposure time in your antiviral assay.

  • Serum Concentration in Media: The presence of serum proteins in the cell culture media can sometimes mitigate the cytotoxic effects of compounds by binding to them. Ensure the serum concentration is consistent between your antiviral and cytotoxicity assays. If you are performing the antiviral assay in low-serum or serum-free media, the cytotoxicity assay should mirror these conditions.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

ParameterVirus/Cell LineConcentration (µM)Reference
IC50 SARS-CoV-2 (activity)0.4[1]
IC50 SARS-CoV-2 Spike Pseudoparticle Transduction1.0[1]
EC50 Liposomal Membrane Disruption4.4[1]
CC50 Caco-2 cells213.1[1]

Table 2: Antiviral Activity of this compound Against Other Enveloped Viruses

VirusIC50 (µM)Reference
Respiratory Syncytial Virus (RSV)7.1[1]
Influenza A Virus (IAV)24.5[1]
Measles Virus (MeV)4.0[1]
Herpes Simplex Virus-1 (HSV-1)1.6[1]

Experimental Protocols

Spike Pseudoparticle Transduction Assay

Objective: To determine the IC50 of this compound by measuring the inhibition of viral entry mediated by the spike protein.

Methodology:

  • Cell Seeding: Seed HEK293T cells expressing ACE2 in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay medium.

  • Incubation: Pre-incubate the SARS-CoV-2 spike-pseudotyped lentiviral or retroviral particles (carrying a reporter gene like luciferase or GFP) with the different concentrations of the compound for 1 hour at 37°C.

  • Infection: Add the compound-virus mixture to the cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Readout: Measure the reporter gene expression (e.g., luciferase activity using a luminometer or GFP expression using a fluorescence microscope or plate reader).

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the virus control (no compound) and determine the IC50 value using a non-linear regression curve fit.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the CC50 of this compound.

Methodology:

  • Cell Seeding: Seed the same cell line used for the efficacy assays (e.g., Caco-2) in a 96-well plate at the same density and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells. Include a "cells only" control (no compound) and a "blank" control (media only).

  • Incubation: Incubate the plate for the same duration as the efficacy assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control and determine the CC50 value using a non-linear regression curve fit.

Mandatory Visualizations

SARS_CoV_2_Entry_and_Inhibition cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_inhibitor Inhibitor Action Virion Virion ACE2 ACE2 Receptor Virion->ACE2 1. Binding Internalization Viral RNA Release Virion->Internalization 4. Entry Spike Spike Protein Host_Membrane Host Cell Membrane Spike->Host_Membrane 3. Membrane Fusion Viral_Membrane Viral Membrane TMPRSS2 TMPRSS2 ACE2->TMPRSS2 2. Priming TMPRSS2->Spike Cleavage Inhibitor SARS-CoV-2-IN-28 Disodium Inhibitor->Viral_Membrane Membrane Disruption

Caption: SARS-CoV-2 entry pathway and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Caco-2, Vero E6) Efficacy_Assay 4a. Efficacy Assay (e.g., Pseudovirus Transduction) Cell_Culture->Efficacy_Assay Cytotoxicity_Assay 4b. Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Compound_Prep 2. Prepare Serial Dilutions of SARS-CoV-2-IN-28 Compound_Prep->Efficacy_Assay Compound_Prep->Cytotoxicity_Assay Virus_Prep 3. Prepare Virus Stock (Pseudovirus or Live Virus) Virus_Prep->Efficacy_Assay Readout 5. Measure Readout (Luciferase, Absorbance, etc.) Efficacy_Assay->Readout Cytotoxicity_Assay->Readout IC50_Calc 6a. Calculate IC50/EC50 Readout->IC50_Calc CC50_Calc 6b. Calculate CC50 Readout->CC50_Calc SI_Calc 7. Determine Selectivity Index (SI) IC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: General experimental workflow for efficacy testing of this compound.

References

Validation & Comparative

Comparative analysis of SARS-CoV-2-IN-28 disodium and remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of SARS-CoV-2-IN-28 Disodium (B8443419) and Remdesivir (B604916) for Antiviral Research

This guide provides a detailed comparative analysis of two antiviral compounds, SARS-CoV-2-IN-28 disodium and remdesivir, intended for researchers, scientists, and drug development professionals. The comparison covers their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Overview and Mechanism of Action

Remdesivir and this compound represent two distinct strategies for combating SARS-CoV-2. Remdesivir is a well-established antiviral that targets the viral replication machinery internally, while this compound is an investigational compound designed to disrupt the physical integrity of the virus.

Remdesivir is a nucleotide analog prodrug.[1][2] Upon entering the cell, it is metabolized into its active triphosphate form, remdesivir triphosphate (RDV-TP).[3][4] RDV-TP mimics the natural ATP nucleotide and is incorporated into the growing viral RNA chain by the virus's RNA-dependent RNA polymerase (RdRp) enzyme.[3][4][5] This action is not immediately terminal; however, after the addition of three more nucleotides, the polymerase stalls, effectively halting viral RNA synthesis.[6]

This compound is described as a two-armed diphosphate (B83284) ester featuring a C7 alkyl chain, which acts as a "molecular tweezer".[7] Its proposed mechanism of action is the disruption of the viral liposomal membrane.[7] This suggests a direct-acting antiviral effect that physically inactivates the virus, potentially by interfering with its envelope, which is crucial for host cell entry. This mechanism differs fundamentally from enzyme inhibitors like remdesivir.[7]

G

Caption: Comparative mechanisms of action for Remdesivir and SARS-CoV-2-IN-28.

In Vitro Efficacy and Cytotoxicity

The following tables summarize the available quantitative data for both compounds. It is crucial to note that direct comparisons of potency can be challenging due to variations in experimental conditions, such as cell lines, viral strains, and assay endpoints.

Table 1: this compound In Vitro Data
Parameter Value
IC50 (SARS-CoV-2 activity) 0.4 µM[7]
IC50 (Spike pseudoparticle transduction) 1.0 µM[7]
EC50 (Liposomal membrane disruption) 4.4 µM[7]
CC50 (Caco-2 cells) 213.1 µM[7]
Selectivity Index (SI = CC50/IC50) 532.75
Source: MedChemExpress, referencing Tatjana Weil, et al. JACS Au 2022.[7]
Table 2: Remdesivir In Vitro Data (Selected Studies)
Parameter Value (Cell Line)
EC50 0.22 - 0.32 µM (Vero-E6)[8]
9.9 nM (0.0099 µM) (Primary Human Airway Epithelial Cells)[9]
115 nM (0.115 µM) (A549-hACE2)[9]
280 nM (0.28 µM) (Calu-3)[9]
1.65 µM (Vero E6)[10]
CC50 >100 µM (Vero-E6)[8]
Selectivity Index (SI = CC50/EC50) 312.5 - 454.5 (Vero-E6)[8]
Sources: Various peer-reviewed publications.

Experimental Protocols

Detailed methodologies are essential for interpreting and reproducing experimental findings. Below are representative protocols for evaluating antiviral efficacy in vitro.

Protocol 1: Antiviral Assay for this compound (Inferred)

Based on the reported data, the protocol likely involved the following steps.

  • Cell Culture: Caco-2 cells were cultured in appropriate media and conditions.

  • Virus Inactivation Assay:

    • SARS-CoV-2 virus stock was incubated with various concentrations of this compound (e.g., 0-15 µM) for a set period (e.g., 2 hours) before infection.[7]

    • The mixture was then added to cultured Caco-2 cells.

  • Infection and Incubation: Cells were incubated to allow for viral entry and replication.

  • Endpoint Analysis: After a defined incubation period (e.g., 48 hours), the level of viral infection/activity was quantified to determine the IC50 value.

  • Cytotoxicity Assay: A parallel experiment was conducted where Caco-2 cells were exposed to the compound without the virus to determine the 50% cytotoxic concentration (CC50).

Protocol 2: General Antiviral Efficacy Assay for Remdesivir (Plaque Reduction)

This protocol is a standard method for assessing the ability of a compound to inhibit viral replication.[8][11]

  • Cell Seeding: Vero E6 cells are seeded in multi-well plates and grown to form a confluent monolayer.

  • Viral Infection: The cell culture medium is removed, and cells are inoculated with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units/well) for 1 hour at 37°C to allow for viral adsorption.[8][11]

  • Drug Treatment: After removing the viral inoculum, cells are overlaid with a semi-solid medium (e.g., containing agarose) mixed with serial dilutions of remdesivir (e.g., 0.0001 to 10 µM).[8]

  • Incubation: Plates are incubated for a period sufficient for plaque formation (e.g., 72 hours) at 37°C and 5% CO2.[8][11]

  • Plaque Visualization and Counting: The semi-solid overlay is removed, and cells are fixed and stained (e.g., with crystal violet) to visualize and count the viral plaques.

  • Data Analysis: The number of plaques in treated wells is compared to untreated control wells to calculate the percentage of inhibition and determine the EC50 value.

G

Caption: Generalized workflow for in vitro antiviral and cytotoxicity testing.

Summary and Conclusion

  • Remdesivir is an FDA-approved antiviral that acts intracellularly by targeting the SARS-CoV-2 RdRp, leading to the termination of viral genome replication.[1][6] Its efficacy has been demonstrated across numerous in vitro systems and clinical trials, though its potency varies significantly depending on the cell type used for testing.[9][10][12]

  • This compound is an experimental compound with a novel, direct-acting mechanism that involves disrupting the viral membrane.[7] Its in vitro data shows potent activity against SARS-CoV-2 with a high selectivity index, suggesting a favorable preliminary safety profile.[7] Its broad-spectrum potential against other enveloped viruses is also of interest.[7]

For drug development professionals, this compound represents an alternative therapeutic strategy to polymerase inhibitors. Its distinct mechanism could be advantageous in overcoming potential resistance to RdRp-targeting drugs. However, as an early-stage compound, it requires further extensive preclinical and clinical evaluation to validate its efficacy and safety. Remdesivir, while established, serves as a critical benchmark for the evaluation of new antiviral candidates. Researchers should carefully consider the differences in experimental protocols when comparing the potency of these and other antiviral agents.

References

A Head-to-Head Comparison of Antiviral Efficacy: SARS-CoV-2-IN-28 Disodium vs. Paxlovid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing effort to develop effective therapeutics against SARS-CoV-2, two antiviral candidates, SARS-CoV-2-IN-28 disodium (B8443419) and Paxlovid, have emerged with distinct mechanisms of action and efficacy profiles. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

SARS-CoV-2-IN-28 disodium, a novel molecular tweezer, demonstrates broad-spectrum antiviral activity in preclinical studies by disrupting the viral envelope. In contrast, Paxlovid, an orally administered combination of nirmatrelvir (B3392351) and ritonavir (B1064), has proven highly effective in clinical trials by inhibiting a key viral enzyme essential for replication. While this compound shows promise in early-stage research, Paxlovid is a clinically validated treatment for mild-to-moderate COVID-19 in high-risk populations.

Mechanism of Action

This compound: This compound is a two-armed diphosphate (B83284) ester that acts as a "molecular tweezer." Its primary mechanism involves the disruption of the lipid bilayer of enveloped viruses, including SARS-CoV-2. By compromising the integrity of the viral envelope, it prevents the virus from successfully infecting host cells.[1]

Paxlovid: Paxlovid is a combination of two drugs: nirmatrelvir and ritonavir. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral replication.[2][3][4][5][6][7][8][9][10] Ritonavir, an HIV-1 protease inhibitor, does not have significant activity against SARS-CoV-2 but acts as a pharmacokinetic enhancer.[4][5][6][11] It inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes nirmatrelvir, thereby increasing the plasma concentration and duration of action of nirmatrelvir.[2][5][6][11]

Antiviral_Mechanisms cluster_0 This compound cluster_1 Paxlovid (Nirmatrelvir/Ritonavir) IN28 SARS-CoV-2-IN-28 Disodium ViralEnvelope Viral Envelope (Lipid Bilayer) IN28->ViralEnvelope targets Disruption Membrane Disruption ViralEnvelope->Disruption leads to Inactivation Viral Inactivation Disruption->Inactivation Nirmatrelvir Nirmatrelvir Mpro SARS-CoV-2 Main Protease (Mpro/3CLpro) Nirmatrelvir->Mpro inhibits FunctionalProteins Functional Viral Proteins Mpro->FunctionalProteins produces Polyprotein Viral Polyprotein Polyprotein->Mpro cleaved by Replication Viral Replication FunctionalProteins->Replication Ritonavir Ritonavir CYP3A4 CYP3A4 Enzyme Ritonavir->CYP3A4 inhibits NirmatrelvirMetabolism Nirmatrelvir Metabolism CYP3A4->NirmatrelvirMetabolism mediates

Figure 1: Comparative Mechanisms of Action.

Efficacy Data

In Vitro Efficacy
CompoundAssayCell LineIC50 / EC50Cytotoxicity (CC50)Reference
This compound SARS-CoV-2 ActivityCaco-20.4 µM213.1 µM[1]
Spike Pseudoparticle Transduction-1.0 µM[1]
Liposomal Membrane Disruption-EC50 = 4.4 µM[1]
Nirmatrelvir SARS-CoV-2 Mpro Inhibition-Ki = 3.1 nM-Pfizer Data
Antiviral Activity (various strains)-EC50 in nM range-[2]
In Vivo and Clinical Efficacy

This compound: Limited in vivo data is available for this compound. A study in mice demonstrated its inhibitory activity against SARS-CoV-2.[10][12][13][14] Further preclinical and clinical studies are required to establish its in vivo efficacy and safety profile in humans.

Paxlovid: The efficacy of Paxlovid has been robustly demonstrated in the Phase 2/3 EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) clinical trial.

EndpointTreatment Group (Paxlovid)Placebo GroupRelative Risk ReductionAbsolute Risk Reductionp-valueReference
COVID-19-related hospitalization or death through Day 28 (treatment within 3 days of symptom onset) 0.7% (5/697)6.5% (44/682)89%5.8%<0.0001[7][12]
COVID-19-related hospitalization or death through Day 28 (treatment within 5 days of symptom onset) 0.9% (9/977)6.5% (64/989)86%5.6%<0.0001[15]
Viral Load Reduction at Day 5 (log10 copies/mL) ~10-fold reduction----[7]

Experimental Protocols

This compound: In Vitro Antiviral Activity Assay
  • Cell Line: Caco-2 cells.

  • Method: Cells were exposed to SARS-CoV-2 for 2 hours at 37°C in the presence of varying concentrations of this compound (0, 0.23, 0.93, 3.75, 15 µM).

  • Endpoint: Infection rates were determined on day 2 post-infection.

  • Result: The compound inhibited SARS-CoV-2 infection activity in Caco-2 cells.[1]

InVitro_Workflow_IN28 Start Start PrepareCells Seed Caco-2 cells Start->PrepareCells AddCompound Add varying concentrations of This compound PrepareCells->AddCompound InfectCells Infect cells with SARS-CoV-2 AddCompound->InfectCells Incubate Incubate for 2 hours at 37°C InfectCells->Incubate Wash Wash cells to remove unbound virus and compound Incubate->Wash Culture Culture for 48 hours Wash->Culture MeasureInfection Determine infection rates (e.g., via qPCR or imaging) Culture->MeasureInfection Analyze Calculate IC50 MeasureInfection->Analyze End End Analyze->End

Figure 2: In Vitro Antiviral Assay Workflow for this compound.
Paxlovid: EPIC-HR Clinical Trial Protocol

  • Study Design: Phase 2/3, randomized, double-blind, placebo-controlled trial.

  • Participants: Non-hospitalized, symptomatic, unvaccinated adults with a confirmed SARS-CoV-2 diagnosis and at least one risk factor for progression to severe disease.[3][16]

  • Intervention: Paxlovid (300 mg nirmatrelvir and 100 mg ritonavir) or placebo administered orally every 12 hours for 5 days.[16]

  • Primary Endpoint: The proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28.[3][16]

  • Inclusion Criteria: ≥18 years of age, symptom onset within 5 days.

  • Exclusion Criteria: Prior COVID-19 infection or vaccination, anticipated need for hospitalization.[16]

EPIC_HR_Trial_Flow Screening Patient Screening (Symptomatic, High-Risk Adults) Enrollment Enrollment & Randomization (1:1) Screening->Enrollment Treatment 5-Day Treatment Course Enrollment->Treatment PaxlovidArm Paxlovid (Nirmatrelvir/Ritonavir) Treatment->PaxlovidArm PlaceboArm Placebo Treatment->PlaceboArm FollowUp 28-Day Follow-up PaxlovidArm->FollowUp PlaceboArm->FollowUp PrimaryEndpoint Primary Endpoint Assessment: Hospitalization or Death FollowUp->PrimaryEndpoint Analysis Efficacy & Safety Analysis PrimaryEndpoint->Analysis

Figure 3: Simplified Workflow of the EPIC-HR Clinical Trial.

Conclusion

This compound and Paxlovid represent two different and promising strategies for combating SARS-CoV-2. This compound's broad-spectrum, membrane-disrupting mechanism is compelling, though it remains in the early stages of preclinical development. Paxlovid, on the other hand, has successfully navigated clinical trials and established itself as a valuable therapeutic option for high-risk individuals with mild-to-moderate COVID-19. Further research, particularly in vivo and clinical studies for this compound, is necessary to fully elucidate its therapeutic potential and to draw more direct comparisons with clinically approved agents like Paxlovid.

References

Validating the Antiviral Efficacy of SARS-CoV-2-IN-28 Disodium Against Omicron Variants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antiviral activity of SARS-CoV-2-IN-28 disodium (B8443419), a novel molecular tweezer compound, with a specific focus on its potential efficacy against the Omicron variants of SARS-CoV-2. Through a comparative lens, this document synthesizes available preclinical data for SARS-CoV-2-IN-28 disodium and contrasts its performance with established antiviral alternatives. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts in the fight against COVID-19.

Introduction to this compound and its Mechanism of Action

This compound is a two-armed diphosphate (B83284) ester featuring a C7 alkyl chain, belonging to a class of compounds known as molecular tweezers.[1] These supramolecular agents exhibit a broad-spectrum antiviral activity by targeting a fundamental and conserved component of enveloped viruses: the lipid bilayer of the viral envelope.

The proposed mechanism of action involves the disruption of the viral membrane. This compound and related molecular tweezers are designed to interact with and insert into the lipid bilayer of the virus, leading to a loss of membrane integrity and subsequent inactivation of the virion. This mechanism is distinct from many other antiviral drugs that target specific viral proteins, such as the spike protein or viral enzymes, which are prone to mutations in emerging variants like Omicron. The broad-spectrum activity of this compound has been demonstrated against a range of enveloped viruses, including various strains of SARS-CoV-2.[1][2]

Initial in vitro studies have shown that this compound exhibits potent antiviral activity against early strains of SARS-CoV-2, with a half-maximal inhibitory concentration (IC50) of 0.4 µM against viral activity and 1.0 µM against spike pseudoparticle transduction.[1]

cluster_virus SARS-CoV-2 Virion cluster_compound This compound cluster_interaction Mechanism of Action Virion Intact Virion Spike Spike Protein Virion->Spike Envelope Viral Envelope (Lipid Bilayer) Virion->Envelope RNA Viral RNA Virion->RNA Binding Binding to Viral Envelope Envelope->Binding IN28 SARS-CoV-2-IN-28 Disodium IN28->Binding Disruption Membrane Disruption Binding->Disruption Inactivation Viral Inactivation Disruption->Inactivation Inactivation->Virion Loss of Infectivity cluster_prep Preparation cluster_infection Infection cluster_plaque Plaque Formation & Visualization A Prepare serial dilutions of This compound B Mix diluted compound with a known concentration of SARS-CoV-2 Omicron variant A->B C Incubate mixture (e.g., 1 hour at 37°C) B->C D Inoculate confluent monolayer of susceptible cells (e.g., Vero E6) with the compound-virus mixture C->D E Allow virus adsorption (e.g., 1 hour at 37°C) D->E F Overlay cells with a semi-solid medium (e.g., agarose) to restrict viral spread E->F G Incubate for 2-3 days to allow plaque formation F->G H Fix and stain cells (e.g., with crystal violet) G->H I Count plaques and calculate the 50% inhibitory concentration (IC50) H->I cluster_prep Preparation cluster_infection Infection & Reporter Gene Expression cluster_analysis Data Analysis A Prepare serial dilutions of This compound B Mix diluted compound with Omicron spike-pseudotyped virus (expressing a reporter gene, e.g., luciferase) A->B C Incubate mixture (e.g., 1 hour at 37°C) B->C D Add compound-pseudovirus mixture to cells overexpressing ACE2 receptor (e.g., HEK293T-ACE2) C->D E Incubate for 48-72 hours D->E F Lyse cells and measure reporter gene activity (e.g., luminescence) E->F G Calculate the percentage of neutralization based on the reduction in reporter signal F->G H Determine the 50% inhibitory concentration (IC50) G->H

References

Molecular Tweezers as Novel Antivirals: A Head-to-Head Comparison of SARS-CoV-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ulm, Germany - In the ongoing battle against SARS-CoV-2, researchers have identified a novel class of antiviral compounds known as molecular tweezers, which demonstrate potent efficacy in neutralizing the virus. A comprehensive study has revealed that advanced, second-generation molecular tweezers exhibit significantly enhanced antiviral activity compared to their predecessors, offering a promising new avenue for the development of broad-spectrum antiviral therapies. This comparison guide provides a detailed analysis of the performance of various molecular tweezers, supported by experimental data, for researchers, scientists, and drug development professionals.

The primary mechanism of action for these molecular tweezers is the disruption of the SARS-CoV-2 viral envelope, a crucial component for the virus's entry into host cells.[1][2] This innovative approach differs from many existing antiviral drugs that target specific viral enzymes. By destabilizing the lipid bilayer of the virus, these compounds effectively inactivate the virions, preventing infection.[1][2]

Performance Comparison of Molecular Tweezer Inhibitors

Initial investigations focused on the first-generation molecular tweezers, CLR01 and CLR05 . While both compounds showed activity against SARS-CoV-2, their inhibitory concentrations were in the higher micromolar range.[3] To enhance their potency, a series of 34 advanced, second-generation molecular tweezers were synthesized by incorporating aliphatic or aromatic ester groups onto the phosphate (B84403) moieties of the parent molecule, CLR01.[1][2] This structural modification led to a remarkable increase in their ability to disrupt lipid bilayers and suppress SARS-CoV-2 infection.[1][2]

The inhibitory efficacy of these compounds was quantified using half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The lower the IC50 value, the more potent the inhibitor. The following tables summarize the IC50 values for first and second-generation molecular tweezers against both infectious SARS-CoV-2 and SARS-CoV-2 spike-pseudotyped lentiviral particles.

Table 1: Inhibitory Activity (IC50) of First-Generation Molecular Tweezers against SARS-CoV-2
CompoundIC50 (µM) vs. Infectious SARS-CoV-2IC50 (µM) vs. SARS-CoV-2 Pseudoparticles
CLR0177[3]36[3]
CLR05167[3]33[3]
CLR03Inactive[3]Inactive

Note: CLR03, a derivative with a truncated polycyclic backbone, was found to be inactive, highlighting the importance of the tweezer structure for viral membrane interaction.[4]

Table 2: Inhibitory Activity (IC50) of Selected Second-Generation Molecular Tweezers against SARS-CoV-2 Pseudoparticles
CompoundIC50 (µM)
Aliphatic Tweezers
p-CH19215
p-CH19341
p-CH20623
Aromatic Tweezers
CP0051.8
CP0241.5
CP0261.7
CP0271.6

Data for second-generation tweezers against infectious SARS-CoV-2 is extensive and can be found in the supplementary materials of the cited research.[4] The structure-activity relationship study demonstrated that the addition of aromatic ester groups, in particular, led to a more than one-order-of-magnitude increase in antiviral activity.[4]

Mechanism of Action and Experimental Workflow

The proposed mechanism of action and the experimental workflow for evaluating the antiviral activity of these molecular tweezers are depicted in the diagrams below.

G cluster_virus SARS-CoV-2 Virion Spike Spike Glycoprotein Envelope Viral Envelope (Lipid Bilayer) Disruption Disruption of Viral Envelope Integrity Envelope->Disruption MT Molecular Tweezer (e.g., CLR01, CP024) MT->Envelope Binds to and destabilizes the lipid bilayer Inactivation Viral Inactivation Disruption->Inactivation NoEntry Inhibition of Viral Entry into Host Cell Inactivation->NoEntry

Caption: Mechanism of SARS-CoV-2 inhibition by molecular tweezers.

G cluster_prep Preparation cluster_assay Antiviral Assay cluster_quant Quantification Methods Virus SARS-CoV-2 (Infectious or Pseudoparticles) Incubation Incubation of Virus with Tweezers Virus->Incubation Tweezers Molecular Tweezers (Varying Concentrations) Tweezers->Incubation Inoculation Inoculation of Host Cells (e.g., Caco-2) Incubation->Inoculation Assay Quantification of Viral Infection Inoculation->Assay ELISA In-Cell ELISA (S-protein) Assay->ELISA for infectious virus Luciferase Pseudoparticle Transduction (Luciferase Assay) Assay->Luciferase for pseudoparticles

Caption: Experimental workflow for assessing antiviral efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these molecular tweezer inhibitors.

In-Cell ELISA for SARS-CoV-2 S-protein Quantification

This assay quantifies the amount of viral spike (S) protein within infected cells as a measure of viral replication.

  • Cell Seeding: Caco-2 cells are seeded in 96-well plates and incubated overnight.

  • Virus Treatment: SARS-CoV-2 is pre-incubated with varying concentrations of the molecular tweezer for 2 hours at 37°C.

  • Inoculation: The virus-tweezer mixture is then used to inoculate the Caco-2 cells.

  • Incubation: The infected cells are incubated for 48 hours.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

  • Blocking: Non-specific binding is blocked using a suitable blocking buffer.

  • Antibody Incubation: Cells are incubated with a primary antibody specific to the SARS-CoV-2 S-protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A substrate is added, and the resulting signal, proportional to the amount of S-protein, is measured using a plate reader.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

SARS-CoV-2 Pseudoparticle Transduction Assay

This assay uses replication-deficient lentiviral particles that have been modified to express the SARS-CoV-2 spike protein and carry a reporter gene, such as luciferase.

  • Cell Seeding: Target cells (e.g., HEK293T cells overexpressing ACE2) are seeded in 96-well plates.

  • Pseudoparticle Treatment: SARS-CoV-2 pseudoparticles are incubated with different concentrations of the molecular tweezers.

  • Transduction: The treated pseudoparticles are added to the target cells.

  • Incubation: The cells are incubated for a period to allow for viral entry and reporter gene expression (typically 48-72 hours).

  • Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.

  • Signal Measurement: The luminescence, which is proportional to the level of pseudoparticle entry, is measured using a luminometer.

  • Data Analysis: IC50 values are determined by plotting the reduction in luminescence against the concentration of the inhibitor.

Conclusion

The development of advanced molecular tweezers with enhanced antiviral activity represents a significant step forward in the search for effective treatments for COVID-19. The broad-spectrum nature of their mechanism, targeting the viral envelope, suggests they may also be effective against other enveloped viruses and emerging viral threats.[1][2] The data presented in this guide underscores the potential of these compounds and provides a valuable resource for the scientific community to build upon in the development of next-generation antiviral therapies.

References

In vivo efficacy and safety profile of SARS-CoV-2-IN-28 disodium

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vivo Efficacy and Safety of Advanced Molecular Tweezers Against SARS-CoV-2

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of advanced molecular tweezers, a class of compounds that includes SARS-CoV-2-IN-28 disodium, against other therapeutic alternatives for SARS-CoV-2. The data presented is based on available preclinical experimental findings.

Mechanism of Action: Molecular Tweezers

Molecular tweezers represent a class of supramolecular agents designed to combat enveloped viruses. Their primary mechanism of action involves the disruption of the viral lipid bilayer, leading to a loss of infectivity. These compounds, including the parent molecule CLR01 and its more advanced derivatives, interact with and destabilize the viral envelope.[1][2][3] This physical disruption is a broad-spectrum antiviral strategy that is less susceptible to viral mutations compared to agents targeting specific viral proteins.

G cluster_virus SARS-CoV-2 Virion cluster_tweezers Molecular Tweezer Action cluster_cell Host Cell ViralRNA Viral RNA CellMembrane Host Cell Membrane ViralRNA->CellMembrane Entry and Replication (Prevented) Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Normal Infection Pathway (Blocked by Tweezer action) Envelope Viral Envelope (Lipid Bilayer) Envelope->ViralRNA Leads to release and degradation of Tweezer Molecular Tweezer (e.g., SARS-CoV-2-IN-28) Tweezer->Envelope Binds to and disrupts the lipid bilayer

Caption: Mechanism of action of molecular tweezers against SARS-CoV-2.

In Vivo Efficacy and Safety Profile

A study published in JACS Au detailed the development of 34 advanced molecular tweezers derived from the parent compound CLR01. These new derivatives were engineered for enhanced antiviral activity by incorporating aliphatic or aromatic ester groups.[2][3]

Efficacy in a Murine Model

Selected advanced molecular tweezers demonstrated inhibitory activity against SARS-CoV-2 in a mouse model.[1][2][3] While the specific compound "this compound" is not individually named in the publication, it belongs to this class of rationally designed antiviral agents. The study confirmed that these optimized tweezers are effective broad-spectrum antiviral agents with potential for clinical development.[1][2][3]

Comparison with Other Antiviral Agents

To provide a comprehensive overview, the following table summarizes the in vivo efficacy of molecular tweezers in comparison to other classes of SARS-CoV-2 inhibitors.

Compound ClassSpecific Agent(s)Animal ModelKey Efficacy FindingsSafety/Toxicity Profile
Molecular Tweezers Advanced CLR01 DerivativesMiceConfirmed inhibitory activity against SARS-CoV-2.[1][2][3]Not detailed in the provided search results.
Protease Inhibitors MI-09 and MI-30Transgenic MiceSignificantly reduced lung viral loads and lung lesions.[2]Displayed good pharmacokinetic properties and safety in rats.[2]
Monoclonal Antibodies COV2-2130/COV2-2196, S309/S2E12, REGN10933/REGN10987K18-hACE2 Transgenic Mice, 129S2 Immunocompetent Mice, HamstersLow prophylactic doses protected against infection by many variants. Higher therapeutic doses protected against viruses with a B.1.351 spike gene.[4]Generally considered safe, though some variants showed reduced neutralization.[4]
Nucleoside Analogs RemdesivirVarious (preclinical and clinical)Reduces viral replication, but clinical benefit can be modest.[5]Generally well-tolerated, though limitations exist for certain populations.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a general experimental workflow for evaluating the in vivo efficacy of antiviral candidates against SARS-CoV-2, based on common practices in the field.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis AnimalModel Select Animal Model (e.g., K18-hACE2 mice) Groups Divide into Treatment and Control Groups AnimalModel->Groups Administer Administer Antiviral (Prophylactic or Therapeutic) Groups->Administer Infect Infect with SARS-CoV-2 Administer->Infect Monitor Monitor Clinical Signs (Weight loss, etc.) Infect->Monitor Collect Collect Tissues (Lungs, Nasal Turbinates) Monitor->Collect ViralLoad Quantify Viral Load (qRT-PCR, Plaque Assay) Collect->ViralLoad Histo Histopathological Analysis Collect->Histo

Caption: General workflow for in vivo antiviral efficacy studies.

Key Methodological Details from "Advanced Molecular Tweezers" Study

While the full, detailed protocol requires access to the supplementary materials of the cited paper, the main text indicates the following key steps:

  • Animal Model : The study utilized a mouse model to assess the in vivo efficacy of the advanced molecular tweezers.[1][2][3]

  • Virus Strains : The compounds were tested against wild-type SARS-CoV-2 and other variants of concern, as well as other respiratory viruses.[1][2]

  • Administration and Infection : The specific route of administration and dosage of the molecular tweezers, as well as the viral challenge dose and route of infection, would be detailed in the supplementary methods of the source publication.

  • Efficacy Readouts : The primary outcome measure was the inhibitory activity of the compounds against viral replication in the treated animals.[1][2]

Conclusion

Advanced molecular tweezers, including compounds structurally related to this compound, have demonstrated promising in vivo antiviral activity against SARS-CoV-2 in preclinical models. Their unique mechanism of targeting the viral envelope offers a broad-spectrum approach that may be resilient to viral evolution. Further studies are necessary to fully elucidate their safety profile and to establish their therapeutic potential in a clinical setting. The comparative data presented here should serve as a valuable resource for the scientific community engaged in the development of novel antiviral therapies.

References

Comparative Guide to the Antiviral Activity of SARS-CoV-2-IN-28 Disodium and Alternative Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antiviral activity of SARS-CoV-2-IN-28 disodium (B8443419) against SARS-CoV-2 and other enveloped viruses. The performance of this compound is compared with other antiviral agents that exhibit a similar mechanism of action, focusing on the disruption of the viral envelope or inhibition of viral entry. All data presented is sourced from peer-reviewed research to ensure accuracy and objectivity.

Introduction to SARS-CoV-2-IN-28 Disodium

This compound, also identified as compound CP020 in scientific literature, is a synthetic molecular tweezer designed to inhibit viral entry.[1] It is a two-armed diphosphate (B83284) ester with a C7 alkyl chain.[1] Its mechanism of action is centered on the disruption of the viral lipid membrane, a broad-spectrum approach that has shown efficacy against various enveloped viruses.[1]

Mechanism of Action: Viral Envelope Disruption

Molecular tweezers like this compound are supramolecular compounds that interact with the lipid bilayer of enveloped viruses. This interaction disrupts the integrity of the viral envelope, leading to the inactivation of the virus and preventing its entry into host cells. This mechanism is distinct from antivirals that target viral enzymes or proteins involved in replication.

cluster_0 Viral Entry Inhibition by Molecular Tweezers SARS_CoV_2_IN_28 SARS-CoV-2-IN-28 (Molecular Tweezer) Viral_Envelope Viral Lipid Envelope SARS_CoV_2_IN_28->Viral_Envelope Binds to Disruption Membrane Disruption Viral_Envelope->Disruption Leads to Inactivation Viral Inactivation Disruption->Inactivation Results in No_Entry Inhibition of Host Cell Entry Inactivation->No_Entry

Caption: Mechanism of action of this compound.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro efficacy of this compound and alternative antiviral compounds. It is important to note that the experimental conditions, such as the cell lines and virus strains used, may vary between studies, which can influence the observed IC50 values.

CompoundVirusAssay TypeCell LineIC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
This compound (CP020) SARS-CoV-2 Infection Assay Caco-2 0.4 213.1 532.75 [1]
SARS-CoV-2Spike Pseudoparticle TransductionCaco-21.0213.1213.1[1]
RSV7.1[1]
IAV24.5[1]
MeV4.0[1]
HSV-11.6[1]
CLR01 (Molecular Tweezer) SARS-CoV-2Infection AssayCaco-277>300>3.9
CLR05 (Molecular Tweezer) SARS-CoV-2Infection AssayCaco-2167>300>1.8
MU-UNMC-1 SARS-CoV-2Live Virus InfectionUNCN1T0.67>25>37.3
MU-UNMC-2 SARS-CoV-2Live Virus InfectionUNCN1T1.72>25>14.5

Experimental Protocols

A generalized workflow for determining the antiviral activity of these compounds is outlined below. Specific details for each compound can be found in the cited literature.

cluster_workflow Antiviral Activity Assay Workflow prep_compound Prepare serial dilutions of test compound incubation Incubate virus with compound dilutions prep_compound->incubation prep_virus Prepare virus stock prep_virus->incubation infection Infect host cells with virus-compound mixture incubation->infection incubation_2 Incubate infected cells infection->incubation_2 quantification Quantify viral activity (e.g., CPE, qPCR, Luciferase) incubation_2->quantification analysis Calculate IC50 and CC50 quantification->analysis

Caption: Generalized workflow for in vitro antiviral activity assays.

Key Experimental Details for this compound (CP020)
  • Cell Line: Caco-2 cells were used for both the infection and cytotoxicity assays.

  • Virus Inactivation Assay: SARS-CoV-2 was incubated with varying concentrations of the compound for 2 hours at 37°C before being used to infect Caco-2 cells.

  • Pseudoparticle Transduction Assay: Lentiviral particles pseudotyped with the SARS-CoV-2 spike protein were used to assess the inhibition of viral entry.

  • Quantification: Viral infection was quantified by measuring the levels of the viral spike protein using an in-cell ELISA.

  • Cytotoxicity Assay: The viability of Caco-2 cells in the presence of the compound was determined to calculate the CC50 value.

Comparison with Alternative Compounds' Protocols

The methodologies for the alternative compounds listed in the table are broadly similar, involving the incubation of the virus with the compound followed by infection of a suitable host cell line. However, key differences exist:

  • MU-UNMC-1 and MU-UNMC-2: These were tested in human bronchial epithelial cells (UNCN1T), which may represent a more physiologically relevant model for a respiratory virus compared to the Caco-2 cell line.

  • CLR01 and CLR05: These first-generation molecular tweezers were also tested in Caco-2 cells, providing a more direct comparison to this compound.

Conclusion

This compound (CP020) demonstrates potent in vitro antiviral activity against SARS-CoV-2 with a high selectivity index, indicating a favorable preliminary safety profile.[1] Its efficacy extends to other enveloped viruses, highlighting its potential as a broad-spectrum antiviral agent.[1] When compared to earlier generation molecular tweezers like CLR01 and CLR05, this compound shows significantly improved potency. Its activity is also comparable to other novel entry inhibitors such as MU-UNMC-1 and MU-UNMC-2.

The lack of a standardized cross-laboratory validation study makes direct comparisons challenging. Future research should aim to evaluate these promising compounds in head-to-head studies using identical protocols and a wider range of cell lines and SARS-CoV-2 variants to definitively establish their relative therapeutic potential. Researchers are encouraged to consult the primary literature for detailed experimental parameters when designing their own studies.

References

A Comparative Analysis of SARS-CoV-2-IN-28 Disodium and Other Broad-Spectrum Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of the investigational antiviral agent SARS-CoV-2-IN-28 disodium (B8443419) against established broad-spectrum antiviral drugs: Remdesivir, Molnupiravir (B613847), Favipiravir (B1662787), and Nirmatrelvir (the active component of Paxlovid). The data presented is compiled from various publicly available sources and is intended to serve as a resource for research and development purposes.

Executive Summary

SARS-CoV-2-IN-28 disodium is an investigational antiviral agent that has demonstrated in vitro activity against SARS-CoV-2 and other enveloped viruses. Its proposed mechanism of action involves the disruption of the viral membrane. This guide benchmarks its reported in vitro efficacy and cytotoxicity against leading antiviral agents, providing a comparative landscape for researchers. The included data, experimental protocols, and pathway visualizations aim to facilitate a comprehensive understanding of its potential.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) of this compound and the comparator antiviral agents against various viruses. It is crucial to note that the experimental conditions, such as the cell lines and virus strains used, may vary between studies. This variability can significantly influence the observed values, and direct comparisons should be made with caution.

Table 1: Antiviral Activity against SARS-CoV-2

CompoundVirus StrainCell LineEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound SARS-CoV-2Caco-21.0[1]213.1[1]213.1
Remdesivir SARS-CoV-2Vero E60.77[2]>100[2]>129.87
Molnupiravir (NHC) SARS-CoV-2Vero E60.3[3]>10>33.3
Favipiravir SARS-CoV-2Vero E661.88>400>6.46
Nirmatrelvir SARS-CoV-2 (WA1)VeroE6-TMPRSS20.077>100>1298

Table 2: Broad-Spectrum Antiviral Activity

CompoundVirusCell LineEC50/IC50 (µM)
This compound Respiratory Syncytial Virus (RSV)-7.1[1]
Influenza A Virus (IAV)-24.5[1]
Measles Virus (MeV)-4.0[1]
Herpes Simplex Virus-1 (HSV-1)-1.6[1]
Remdesivir Respiratory Syncytial Virus (RSV)HEp-20.015[4]
Molnupiravir (NHC) Influenza A Virus (IAV)HBTECs0.06-0.08[5]
Respiratory Syncytial Virus (RSV)--
Favipiravir Human Metapneumovirus (HMPV)Vero8-40 (EC90)[6]
Respiratory Syncytial Virus (RSV)Vero8-40 (EC90)[6]
Measles Virus (MeV)Vero8-40 (EC90)[6]
Influenza A and B VirusesMDCK0.19 - 22.48[7]

Experimental Protocols

Determination of 50% Effective Concentration (EC50/IC50)

This protocol outlines a general procedure for determining the concentration of an antiviral compound that inhibits viral replication by 50%.

1. Cell Seeding:

  • Seed a suitable host cell line (e.g., Vero E6, Caco-2, A549) into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

2. Compound Dilution:

  • Prepare a series of dilutions of the test compound in cell culture medium. It is recommended to perform a two-fold or three-fold serial dilution to cover a wide range of concentrations.

3. Virus Infection and Treatment:

  • On the day of the experiment, remove the cell culture medium from the plates.

  • Add the diluted compounds to the respective wells.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Include a virus control (cells with virus but no compound) and a cell control (cells with no virus and no compound).

4. Incubation:

  • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

5. Quantification of Viral Inhibition:

  • Viral inhibition can be quantified using various methods, such as:

    • Cytopathic Effect (CPE) Inhibition Assay: Visually score the CPE in each well and determine the compound concentration that protects 50% of the cells from virus-induced death.

    • Plaque Reduction Assay: For plaque-forming viruses, this assay quantifies the reduction in the number of plaques in the presence of the compound.

    • Quantitative RT-PCR (qRT-PCR): Measure the reduction in viral RNA levels in the supernatant or cell lysate.

    • Reporter Virus Assays: Use a recombinant virus expressing a reporter gene (e.g., luciferase, GFP) and measure the reduction in reporter signal.

6. Data Analysis:

  • The EC50/IC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve using a non-linear regression model.

Determination of 50% Cytotoxic Concentration (CC50)

This protocol describes a common method for assessing the cytotoxicity of a compound using the MTT assay.

1. Cell Seeding:

  • Seed the same host cell line used for the antiviral assay into 96-well plates at the same density.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

  • Remove the medium and add the same serial dilutions of the test compound as used in the antiviral assay.

  • Include a cell control with no compound.

3. Incubation:

  • Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

4. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

5. Data Acquisition:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • The CC50 value is determined by plotting the percentage of cell viability (relative to the untreated control) against the compound concentration and fitting the data to a dose-response curve using non-linear regression.[1][8]

Mandatory Visualizations

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Cell_Culture Cell Line Culture Infection Cell Infection with Virus Cell_Culture->Infection Compound_Prep Compound Dilution Series Treatment Addition of Compound Dilutions Compound_Prep->Treatment Virus_Stock Virus Stock Preparation & Titration Virus_Stock->Infection Infection->Treatment Incubation Incubation (48-72h) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (e.g., CPE, qRT-PCR) Incubation->Antiviral_Assay Data_Analysis Data Analysis (EC50, CC50, SI Calculation) Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Result Result Data_Analysis->Result Final Report

Figure 1: A generalized workflow for in vitro antiviral drug screening.

Antiviral_Mechanisms cluster_host Host Cell cluster_entry Viral Entry cluster_replication Viral Replication cluster_drugs Antiviral Agents & Mechanisms of Action Virus Enveloped Virus Fusion Membrane Fusion Virus->Fusion Release of Viral Genome Host_Membrane Host Cell Membrane Viral_RNA Viral RNA Fusion->Viral_RNA Release of Viral Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template for Replication Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation RdRp->Viral_RNA RNA Synthesis Protease Viral Protease (e.g., 3CLpro) Polyprotein->Protease Cleavage by New_Virions Assembly of New Virions Protease->New_Virions Functional Viral Proteins SARS_CoV_2_IN_28 SARS-CoV-2-IN-28 disodium SARS_CoV_2_IN_28->Fusion Inhibits (Membrane Disruption) Remdesivir Remdesivir Remdesivir->RdRp Inhibits (Chain Termination) Molnupiravir Molnupiravir Molnupiravir->RdRp Inhibits (Error Catastrophe) Favipiravir Favipiravir Favipiravir->RdRp Inhibits Nirmatrelvir Nirmatrelvir (Paxlovid) Nirmatrelvir->Protease Inhibits

Figure 2: Mechanisms of action for SARS-CoV-2-IN-28 and comparator antivirals.

References

Statistical Validation of the Antiviral Effects of SARS-CoV-2-IN-28 Disodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antiviral efficacy of SARS-CoV-2-IN-28 disodium (B8443419) against SARS-CoV-2, benchmarked against established antiviral agents. The data presented is intended to offer an objective overview for research and drug development purposes.

Mechanism of Action

SARS-CoV-2-IN-28 disodium is a two-armed diphosphate (B83284) ester designed as a molecular tweezer. Its primary antiviral mechanism is believed to be the disruption of the viral liposomal membrane, thereby inhibiting viral entry and replication.

Quantitative Antiviral Performance

The following tables summarize the in vitro efficacy of this compound and other prominent antiviral compounds against SARS-CoV-2. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValue (µM)
IC50 (SARS-CoV-2 Activity)Caco-20.4[1]
IC50 (Spike Pseudoparticle Transduction)-1.0[1]
EC50 (Liposomal Membrane Disruption)-4.4[1]
CC50 (Cytotoxicity)Caco-2213.1[1]

Table 2: Comparative In Vitro Efficacy of Antiviral Agents against SARS-CoV-2

CompoundMechanism of ActionCell LineIC50 / EC50 (µM)
This compound Viral Membrane DisruptionCaco-2IC50: 0.4 [1]
Remdesivir (B604916)RNA-dependent RNA polymerase (RdRp) inhibitorVero E6EC50: 0.77[2]
RemdesivirRNA-dependent RNA polymerase (RdRp) inhibitorCalu-3EC50: 0.08
Molnupiravir (NHC)RNA-dependent RNA polymerase (RdRp) inhibitorVeroIC50: 0.3
Nirmatrelvir (component of Paxlovid)3C-like protease (Mpro) inhibitorVero E6EC50: 0.45[3]

Experimental Protocols

In Vitro Antiviral Activity Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an antiviral compound against SARS-CoV-2.

Materials:

  • Cell Line: Caco-2 cells

  • Virus: SARS-CoV-2 isolate

  • Compound: this compound or other test articles

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay, 10% Neutral buffered formalin.

  • Equipment: 96-well plates, biosafety cabinet (BSL-3), incubator, plate reader.

Procedure:

  • Cell Seeding: Seed Caco-2 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium.

  • Infection and Treatment:

    • Remove the culture medium from the cells.

    • Add the diluted compound to the wells.

    • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

    • Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Virus Inactivation: After incubation, add 10% neutral buffered formalin to each well to inactivate the virus.

  • Viability Assay:

    • Remove the formalin and wash the cells.

    • Add CellTiter-Glo® reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Liposomal Membrane Disruption Assay (EC50 Determination)

This protocol describes a method to assess the ability of a compound to disrupt liposomes, mimicking the viral envelope.

Materials:

  • Liposomes: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) liposomes.

  • Compound: this compound.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Equipment: Zetasizer for particle size analysis.

Procedure:

  • Liposome (B1194612) Preparation: Prepare DPPC liposomes by extrusion to a starting concentration of 1 mM.

  • Compound Incubation: Incubate the liposomes with serial dilutions of the test compound.

  • Particle Size Analysis: Measure the particle size distribution of the liposomes at different compound concentrations using a Zetasizer.

  • Data Analysis: An increase in the average particle size or a change in the size distribution indicates liposome disruption. The EC50 is the concentration of the compound that causes 50% of the maximal disruptive effect.

Visualizations

SARS-CoV-2 Entry and Inhibition Pathway

SARS_CoV_2_Entry_Pathway cluster_virus SARS-CoV-2 Virion cluster_cell Host Cell cluster_inhibitors Antiviral Inhibition Spike Spike Glycoprotein ACE2 ACE2 Receptor Spike->ACE2 1. Binding Endosome Endosome Spike->Endosome 3. Endocytosis TMPRSS2 TMPRSS2 Protease TMPRSS2->Spike 2. Priming Fusion Membrane Fusion Endosome->Fusion 4. Conformational Change Replication Viral Replication Fusion->Replication 5. Viral RNA Release IN28 SARS-CoV-2-IN-28 Disodium IN28->Spike Disrupts Viral Membrane Remdesivir Remdesivir Remdesivir->Replication Inhibits RdRp Paxlovid Paxlovid (Nirmatrelvir) Paxlovid->Replication Inhibits Mpro

Caption: SARS-CoV-2 cell entry and points of antiviral inhibition.

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow start Start plate_cells Plate Host Cells (e.g., Caco-2) start->plate_cells prepare_compounds Prepare Serial Dilutions of Test Compound plate_cells->prepare_compounds infect_cells Infect Cells with SARS-CoV-2 & Add Compound prepare_compounds->infect_cells incubation Incubate for 48-72 hours infect_cells->incubation measure_cpe Measure Cytopathic Effect (Cell Viability Assay) incubation->measure_cpe calculate_ic50 Calculate IC50 Value measure_cpe->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro antiviral compound screening.

Proposed Mechanism of this compound

Mechanism_of_Action cluster_compound This compound cluster_virus SARS-CoV-2 Virion cluster_outcome Outcome Compound Molecular Tweezer (Diphosphate Ester) ViralMembrane Lipid Bilayer (Viral Envelope) Compound->ViralMembrane Interaction DisruptedMembrane Disrupted Membrane ViralMembrane->DisruptedMembrane Disruption Inhibition Inhibition of Viral Entry and Replication DisruptedMembrane->Inhibition

Caption: Proposed mechanism of viral membrane disruption.

References

Assessing the Resistance Profile of SARS-CoV-2 to SARS-CoV-2-IN-28 Disodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the potential resistance profile of SARS-CoV-2 to the antiviral candidate SARS-CoV-2-IN-28 disodium (B8443419). Due to the limited availability of public data on resistance to this specific compound, this document outlines a comparative approach based on its proposed mechanism of action versus established antiviral agents. The experimental protocols and data presentation formats provided herein are intended to serve as a template for future investigational studies.

Introduction to SARS-CoV-2-IN-28 Disodium

This compound is a novel antiviral candidate characterized as a two-armed diphosphate (B83284) ester with a C7 alkyl chain, forming a structure described as a "molecular tweezer".[1] Its mechanism of action is reported to be the induction of liposomal membrane disruption.[1] This mode of action suggests that it directly targets the physical integrity of the viral envelope. The compound has demonstrated antiviral activity against SARS-CoV-2 with an IC50 of 0.4 μM in an infection assay and 1.0 μM against spike pseudoparticle transduction.[1] It exhibits a CC50 of 213.1 μM in Caco-2 cells, indicating a favorable selectivity index.[1]

Comparative Antiviral Resistance Profiles

The development of antiviral resistance is a critical concern in drug development. For SARS-CoV-2, resistance has been observed for several approved antivirals, typically arising from mutations in the viral proteins targeted by the drug. This section compares the theoretical resistance potential of a membrane-disrupting agent like this compound with that of enzyme-targeting antivirals.

Antiviral AgentTarget & Mechanism of ActionKnown Resistance MutationsFold-Increase in EC50/IC50Potential for Resistance
This compound Viral Membrane Integrity (disruption)Hypothetical: Changes in lipid composition of the viral envelope.Data not availableTheoretically lower: Targeting a fundamental physical component of the virus may present a higher barrier to resistance development compared to single enzyme targets.
Remdesivir RNA-dependent RNA polymerase (RdRp/Nsp12) inhibitorNsp12: V166L, E802D1.5 to 3.9-fold[2]Low to moderate barrier.[2]
Nirmatrelvir (B3392351) (Paxlovid) Main protease (Mpro/3CLpro/Nsp5) inhibitorMpro: T21I, L50F, S144A, A173V, T304I, E166V>20-fold for some combinations[3]Moderate barrier; multiple mutations can confer high-level resistance.
Ensitrelvir (B8223680) Main protease (Mpro/3CLpro/Nsp5) inhibitorNsp5: M49L, E166ASignificant reduction in sensitivity with combined mutations.[4]Moderate barrier.

Experimental Protocols for Assessing Antiviral Resistance

The following are standard in vitro methods for selecting and characterizing antiviral-resistant SARS-CoV-2 variants.

In Vitro Resistance Selection by Serial Passage

This method involves culturing the virus in the presence of sub-lethal concentrations of the antiviral agent and gradually increasing the concentration over successive passages.

  • Cell Culture and Virus Propagation:

    • Use a susceptible cell line (e.g., Vero E6, Calu-3, Caco-2).

    • Prepare a stock of wild-type SARS-CoV-2 with a known titer (PFU/mL or TCID50/mL).

  • Serial Passage:

    • Seed cells in multi-well plates and allow them to adhere.

    • Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) in the presence of a starting concentration of this compound (e.g., at the EC50).

    • Incubate until cytopathic effect (CPE) is observed.

    • Harvest the supernatant containing the progeny virus.

    • Use the harvested virus to infect fresh cells for the next passage, doubling the concentration of the antiviral compound.

    • Continue this process for a predetermined number of passages (e.g., 10-20) or until a significant decrease in antiviral susceptibility is observed.

  • Monitoring:

    • Regularly titrate the virus from each passage to monitor viral fitness.

    • Perform antiviral susceptibility assays (as described below) on viral populations from intermediate and final passages.

Antiviral Susceptibility Assay (EC50 Determination)

This assay is used to determine the concentration of the antiviral that inhibits viral replication by 50%.

  • Cell Plating: Seed a suitable cell line in 96-well plates.

  • Compound Dilution: Prepare a serial dilution of this compound.

  • Infection: Infect the cells with the virus variant to be tested (wild-type or passaged) in the presence of the different compound concentrations.

  • Incubation: Incubate for a period that allows for viral replication and CPE development (e.g., 48-72 hours).

  • Quantification of Viral Activity:

    • CPE Reduction Assay: Stain the cells with a dye such as crystal violet to visualize cell viability. Quantify the absorbance.

    • RT-qPCR: Measure the amount of viral RNA in the supernatant.

    • Plaque Reduction Assay: For a more traditional measure of infectious virus, perform a plaque assay with an agarose (B213101) overlay.

  • Data Analysis: Calculate the EC50 value by fitting the dose-response data to a non-linear regression curve.

Genotypic Analysis

Whole-genome sequencing is essential to identify mutations in the viral genome that may be responsible for resistance.

  • RNA Extraction: Extract viral RNA from the supernatant of resistant virus cultures.

  • Library Preparation and Sequencing: Prepare a cDNA library and perform next-generation sequencing (NGS).

  • Sequence Analysis: Align the sequencing reads to a reference SARS-CoV-2 genome to identify single nucleotide polymorphisms (SNPs) and insertions/deletions.

  • Mutation Confirmation: Confirm the presence of identified mutations through Sanger sequencing.

Visualizing Experimental Workflows and Pathways

In Vitro Resistance Selection Workflow

ResistanceSelectionWorkflow cluster_setup Initial Setup cluster_passage Serial Passage Cycle (Repeat n times) cluster_analysis Analysis of Selected Virus start Prepare Wild-Type SARS-CoV-2 Stock infect Infect Cells with Virus + Sub-lethal [Antiviral] start->infect cells Culture Susceptible Host Cells (e.g., Vero E6) cells->infect incubate Incubate until CPE is observed infect->incubate harvest Harvest Progeny Virus incubate->harvest increase_conc Increase Antiviral Concentration for Next Passage harvest->increase_conc Use for next passage phenotype Phenotypic Analysis (EC50 Determination) harvest->phenotype Analyze passaged virus genotype Genotypic Analysis (Whole Genome Sequencing) harvest->genotype increase_conc->infect compare Compare to Wild-Type phenotype->compare genotype->compare

Caption: Workflow for in vitro selection of antiviral resistance.

Comparative Mechanisms of Action and Resistance

AntiviralMechanisms cluster_virus SARS-CoV-2 cluster_drugs Antiviral Agents cluster_resistance Resistance Mechanisms membrane Viral Envelope res_mem Envelope Lipid Composition Change (Hypothetical) membrane->res_mem develops rdRp RNA Polymerase (Nsp12) res_rdRp Nsp12 Mutations (e.g., V166L) rdRp->res_rdRp develops mpro Main Protease (Nsp5) res_mpro Nsp5 Mutations (e.g., E166V) mpro->res_mpro develops in28 SARS-CoV-2-IN-28 (Membrane Disruption) in28->membrane Inhibits rem Remdesivir (Polymerase Inhibitor) rem->rdRp Inhibits nir Nirmatrelvir (Protease Inhibitor) nir->mpro Inhibits res_mem->in28 Evades res_rdRp->rem Evades res_mpro->nir Evades

Caption: Comparative antiviral targets and resistance pathways.

Conclusion

While specific data on the resistance profile of SARS-CoV-2 to this compound is not yet available, its unique mechanism of targeting the viral membrane suggests a potentially high barrier to resistance. The experimental framework provided in this guide offers a standardized approach to rigorously evaluate this hypothesis. Comparative studies with existing antivirals that target viral enzymes will be crucial in determining the clinical potential of membrane-disrupting agents like this compound in the ongoing effort to combat COVID-19 and future coronavirus threats. Researchers are encouraged to utilize these protocols to generate the necessary data for a comprehensive resistance assessment.

References

Independent verification of the mechanism of action of SARS-CoV-2-IN-28 disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action and in vitro efficacy of the investigational antiviral agent SARS-CoV-2-IN-28 disodium (B8443419) against other SARS-CoV-2 inhibitors with distinct mechanisms of action. The information presented is collated from peer-reviewed research to support independent verification and further drug development efforts.

Introduction to Compared Antiviral Agents

SARS-CoV-2-IN-28 disodium is a member of a class of compounds known as "molecular tweezers." These supramolecular agents are designed to have a direct antiviral effect by physically disrupting the integrity of the viral envelope. The specific compound, also referred to as CP020, is a derivative of the parent molecule CLR01, engineered with C7 alkyl chains to enhance its interaction with lipid membranes.[1] Its broad-spectrum activity stems from its general mechanism of targeting the lipid bilayer of enveloped viruses.[1]

As comparators, this guide details two alternative antiviral agents with different and highly specific mechanisms of action:

  • Nirmatrelvir (B3392351) (PF-07321332) : The active component of the FDA-approved oral antiviral treatment Paxlovid.[1][2][3] Nirmatrelvir is a peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][3][4] This enzyme is crucial for the cleavage of viral polyproteins into functional non-structural proteins, a critical step in viral replication.[3][4]

  • JNJ-9676 : An investigational small molecule that targets the viral membrane (M) protein.[5][6][7] The M protein is essential for the assembly of new virions.[5][6] JNJ-9676 functions by stabilizing the M protein dimer in a non-functional conformation, thereby preventing the release of infectious viral particles.[5][6][7]

Comparative Efficacy Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound (represented by its close analog CP020 from the same chemical series) and the comparator molecules. It is important to note that experimental conditions such as the cell line used, viral strain, and assay format can influence the observed values.

Table 1: Antiviral Activity against SARS-CoV-2

CompoundTargetMechanism of ActionIC50 / EC50 (µM)Cell LineViral StrainReference
This compound (CP020) Viral EnvelopeMembrane Disruption0.4Caco-2SARS-CoV-2[1]
Nirmatrelvir (PF-07321332) Main Protease (Mpro)Enzyme Inhibition0.038VeroE6-Pgp knockoutUSA-WA1/2020[8]
JNJ-9676 Membrane (M) ProteinInhibition of Viral Assembly0.014 - 0.022A549-hACE2 / VeroE6-eGFPSARS-CoV-2 B1[6]

Table 2: Cytotoxicity and Selectivity Index

CompoundCC50 (µM)Cell LineSelectivity Index (SI = CC50/IC50)Reference
This compound (CP020) 213.1Caco-2532.75[1]
Nirmatrelvir (PF-07321332) >100 (not specified)HeLa-ACE2>2631 (based on IC50 of 0.038 µM)[9]
JNJ-9676 >10 (not specified)A549-hACE2>454 - >714[6]

Mechanisms of Action and Signaling Pathways

This compound: Viral Envelope Disruption

This compound and related molecular tweezers act as broad-spectrum antiviral agents by targeting the lipid envelope of the virus. The molecule's structure, featuring a hydrophobic exterior and a positively charged interior upon interaction with lipid headgroups, allows it to insert into the viral membrane. This insertion increases the surface tension of the membrane, leading to its disruption and a loss of viral infectivity.[1][3] This mechanism is not specific to any viral protein, making it potentially less susceptible to resistance arising from mutations in viral proteins.

MOA_Tweezer cluster_virus SARS-CoV-2 Virion cluster_envelope Viral Envelope Virus Intact Virion DisruptedVirus Disrupted Virion (Non-infectious) Membrane->DisruptedVirus Induces Membrane Disruption Tweezer SARS-CoV-2-IN-28 disodium Tweezer->Membrane Inserts into Lipid Bilayer

Caption: Mechanism of viral envelope disruption by this compound.

Nirmatrelvir: Main Protease (Mpro) Inhibition

Nirmatrelvir is a competitive, reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[10] Upon entering an infected cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab. Mpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps) that are essential for forming the viral replication and transcription complex. By binding to the catalytic cysteine (Cys145) in the Mpro active site, nirmatrelvir blocks this cleavage process, thereby halting viral replication.[10][11]

MOA_Mpro cluster_replication Viral Replication Cycle ViralRNA Viral RNA Polyprotein Polyproteins (pp1a, pp1ab) ViralRNA->Polyprotein Translation Mpro Main Protease (Mpro) Polyprotein->Mpro Substrate for NSPs Functional nsps Mpro->NSPs Cleavage Blocked Blocked Mpro->Blocked ReplicationComplex Replication/ Transcription Complex NSPs->ReplicationComplex Assembly NewVirus New Virions ReplicationComplex->NewVirus Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibits Blocked->NSPs

Caption: Mechanism of Mpro inhibition by Nirmatrelvir.

JNJ-9676: M Protein Inhibition

JNJ-9676 targets the SARS-CoV-2 membrane (M) protein, which is the most abundant structural protein in the virion and plays a critical role in viral assembly. The M protein exists in different conformational states, and the transition between these states is necessary for the formation of new viral particles. JNJ-9676 binds to a pocket within the transmembrane domains of the M protein dimer, stabilizing it in an altered conformation.[6][7] This stabilization prevents the proper assembly and budding of new virions from the host cell membrane, thus inhibiting the production of infectious progeny.[6][12]

MOA_Mprotein cluster_assembly Viral Assembly at Host Membrane Mprotein M Protein Dimers StabilizedM Stabilized M Dimer (Non-functional) ViralComponents Viral RNA & Nucleocapsid Assembly Virion Assembly & Budding Blocked Blocked Assembly->Blocked NewVirus Infectious Virion Release JNJ9676 JNJ-9676 JNJ9676->Mprotein Binds to & Stabilizes StabilizedM->Assembly Prevents proper conformation Blocked->NewVirus Inhibits Release

Caption: Mechanism of M protein inhibition by JNJ-9676.

Experimental Protocols

Antiviral Activity Assay (In-Cell ELISA)

This protocol is adapted from the methodology used to evaluate the molecular tweezers, including this compound (CP020).[1]

  • Virus Preparation and Incubation: SARS-CoV-2 (e.g., Wuhan strain) is diluted to a predefined titer. The virus is then incubated with serial dilutions of the test compound (e.g., from 0 to 300 µM) or a vehicle control (e.g., PBS) for 2 hours at 37°C.

  • Cell Inoculation: The virus-compound mixtures are used to inoculate a confluent monolayer of susceptible cells (e.g., Caco-2 cells) in a 96-well plate.

  • Incubation: The cells are incubated for 48 hours at 37°C to allow for viral replication.

  • Cell Fixing and Permeabilization: The cell supernatant is removed, and the cells are fixed with 4% paraformaldehyde, followed by permeabilization with a solution containing saponin (B1150181) and BSA.

  • Immunostaining: The cells are incubated with a primary antibody targeting a viral protein (e.g., SARS-CoV-2 Spike protein). After washing, a secondary antibody conjugated to horseradish peroxidase (HRP) is added.

  • Detection: An HRP substrate is added, and the resulting chemiluminescent or colorimetric signal is measured using a plate reader.

  • Data Analysis: The signal intensity is normalized to mock-infected controls. The IC50 value, the concentration at which 50% of viral infection is inhibited, is calculated using non-linear regression analysis.

Cytotoxicity Assay (e.g., using CellTiter-Glo®)

This protocol is a standard method for assessing the cytotoxicity of compounds.

  • Cell Seeding: Cells (e.g., Caco-2) are seeded in a 96-well plate at a specified density and allowed to adhere overnight.

  • Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Incubation: The plate is incubated for a period that matches the duration of the antiviral assay (e.g., 48 hours) at 37°C.

  • Lysis and ATP Measurement: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Detection: Luminescence is measured using a plate reader.

  • Data Analysis: The signal is normalized to vehicle-treated control cells. The CC50 value, the concentration at which 50% of cell viability is reduced, is calculated using non-linear regression analysis.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis A1 Prepare serial dilutions of test compound B1 Antiviral Assay: Incubate virus with compound, then add to cells A1->B1 B2 Cytotoxicity Assay: Add compound directly to cells A1->B2 A2 Culture and seed host cells in 96-well plates A2->B1 A2->B2 A3 Prepare virus stock A3->B1 C1 Incubate plates at 37°C (e.g., 48 hours) B1->C1 B2->C1 D1 Antiviral Readout: Fix, permeabilize, stain for viral antigen (e.g., ELISA) C1->D1 D2 Cytotoxicity Readout: Add viability reagent (e.g., CellTiter-Glo®) C1->D2 E1 Measure signal (Absorbance/Luminescence) D1->E1 D2->E1 E2 Calculate % Inhibition and % Viability E1->E2 E3 Determine IC50 and CC50 using non-linear regression E2->E3

Caption: General experimental workflow for in vitro antiviral efficacy and cytotoxicity testing.

References

Safety Operating Guide

Navigating the Disposal of SARS-CoV-2-IN-28 Disodium: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for SARS-CoV-2-IN-28 disodium (B8443419) necessitates a cautious approach to its disposal, adhering to best practices for potent antiviral compounds and organophosphate esters. Researchers and laboratory personnel must conduct a thorough risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before handling and disposing of this compound. This guide provides a framework for its safe management based on its chemical nature and general laboratory safety protocols.

Chemical and Biological Profile of SARS-CoV-2-IN-28 Disodium

While a comprehensive safety profile is not publicly available, the following information has been compiled from supplier data.[1] this compound is identified as a two-armed diphosphate (B83284) ester, a class of organophosphate compounds.[1] Its known biological activities are summarized below.

PropertyDataSource
Molecular Formula C₅₆H₅₈Na₂O₈P₂[1]
Molecular Weight 966.98 g/mol [1]
Description Two-armed diphosphate ester[1]
Biological Activity Antiviral agent against SARS-CoV-2[1]
Storage Temperature Refer to Certificate of Analysis for specific storage conditions. General guidance suggests room temperature for shipping in the continental US, but this may vary.[1]

Recommended Step-by-Step Disposal Protocol

The following procedures are based on general guidelines for the disposal of laboratory chemical waste, particularly for antiviral and organophosphate compounds.[2]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

2. Segregation and Containment:

  • Solid Waste: All solid waste contaminated with this compound, including vials, pipette tips, and gloves, must be segregated into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

3. Labeling:

  • All waste containers must be labeled with the full chemical name "this compound" and appropriate hazard symbols as determined by your institution's EHS guidelines.

4. Storage:

  • Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials, following your institution's guidelines for hazardous waste storage.

5. Institutional Waste Pickup:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Professional disposal by a licensed contractor is mandatory for such chemical waste.[2]

Important Considerations:

  • Do Not Dispose Down the Drain: Never dispose of this compound, in either solid or liquid form, down the sanitary sewer. This can lead to environmental contamination.

  • Avoid Incineration by Untrained Personnel: While incineration is a common method for destroying organophosphate compounds, it should only be performed by licensed hazardous waste disposal facilities.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Lab coat, goggles, gloves) start->ppe waste_gen Generate Waste ppe->waste_gen is_solid Solid Waste? waste_gen->is_solid solid_waste Contaminated Vials, Tips, Gloves is_solid->solid_waste Yes liquid_waste Unused Solutions is_solid->liquid_waste No solid_container Place in Labeled, Leak-Proof Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact disposal Professional Disposal by Licensed Contractor ehs_contact->disposal end End: Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

References

Comprehensive Safety and Handling Guide for SARS-CoV-2-IN-28 Disodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory personnel handling SARS-CoV-2-IN-28 disodium (B8443419). Adherence to these protocols is essential to ensure personal safety and minimize environmental contamination. This document outlines personal protective equipment (PPE), step-by-step handling procedures, waste disposal protocols, and emergency spill response.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent antiviral compounds like SARS-CoV-2-IN-28 disodium is the correct and consistent use of appropriate PPE. All personnel must receive training on the proper donning and doffing of the equipment listed below.

PPE ItemSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed in the containment area.[1]
Gown Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.Protects the body from splashes and potential aerosol contamination.[1]
Respiratory Protection A minimum of a NIOSH-approved N95 respirator. A Powered Air-Purifying Respirator (PAPR) is required for procedures with a high risk of aerosolization.Prevents the inhalation of aerosolized particles of the antiviral agent.[1]
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols.[1]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants outside of the laboratory.[1]

Operational Plan: Handling this compound

All work with this compound must be performed within a certified Class II Biosafety Cabinet (BSC) to ensure personnel, product, and environmental protection.[1]

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare BSC Prepare BSC Don PPE->Prepare BSC Proceed Compound Reconstitution Compound Reconstitution Prepare BSC->Compound Reconstitution Proceed Experiment Execution Experiment Execution Compound Reconstitution->Experiment Execution Proceed Decontaminate BSC Decontaminate BSC Experiment Execution->Decontaminate BSC Completion Waste Segregation Waste Segregation Decontaminate BSC->Waste Segregation Proceed Doff PPE Doff PPE Waste Segregation->Doff PPE Final Step

Figure 1. Experimental workflow for handling this compound.
  • Preparation : Before handling the compound, ensure the BSC is certified and functioning correctly. Prepare all necessary materials and place them inside the BSC to minimize disruptions during the experiment.

  • Donning PPE : Put on all required PPE as specified in the table above, ensuring a complete seal and no exposed skin.

  • Compound Handling :

    • Perform all manipulations of this compound deep within the BSC.

    • Avoid generating aerosols. If there is a potential for aerosolization, a PAPR is mandatory.[1]

    • Use dedicated equipment and label all containers clearly.

  • Decontamination : Upon completion of work, decontaminate all surfaces and equipment within the BSC using an effective disinfectant. For coronaviruses, surface disinfection with 0.1% sodium hypochlorite, 62%-71% ethanol, or 0.5% hydrogen peroxide for at least one minute is effective.[2]

  • Waste Disposal : Segregate and dispose of all waste as outlined in the waste disposal plan below.

  • Doffing PPE : Remove PPE in a designated area, following a strict procedure to avoid self-contamination. The outer gloves should be removed first within the containment area.[1]

Waste Disposal Plan

Proper disposal of waste contaminated with this compound is critical to prevent environmental release and exposure to personnel.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, leak-proof, puncture-resistant biohazard bags.Autoclave to deactivate the antiviral agent, followed by incineration.[1]
Liquid Waste Labeled, sealed, and leak-proof containers.Chemical disinfection with a validated disinfectant, followed by disposal in accordance with institutional and local regulations.[1]
Sharps Puncture-resistant sharps containers.Autoclave followed by incineration.[1]

The following diagram outlines the required pathway for the disposal of waste generated from working with this compound.

cluster_generation Waste Generation cluster_treatment On-site Treatment cluster_disposal Final Disposal Solid Waste Solid Waste Autoclave Autoclave Solid Waste->Autoclave Liquid Waste Liquid Waste Chemical Disinfection Chemical Disinfection Liquid Waste->Chemical Disinfection Sharps Sharps Sharps->Autoclave Incineration Incineration Autoclave->Incineration Regulated Disposal Regulated Disposal Chemical Disinfection->Regulated Disposal

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.